molecular formula C8H5F2NO4 B8651531 2,3-Difluoro-4-nitrophenylacetic acid

2,3-Difluoro-4-nitrophenylacetic acid

Cat. No.: B8651531
M. Wt: 217.13 g/mol
InChI Key: JDQKXSGSNQPPJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoro-4-nitrophenylacetic acid is a valuable fluorinated aromatic building block in organic and medicinal chemistry research. The molecular scaffold of fluorinated nitrophenylacetic acids is frequently employed in the synthesis of complex molecules, particularly in pharmaceutical development. For instance, structurally similar compounds serve as key intermediates in designing novel therapeutic agents; research has demonstrated the potential of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives as affordable antitubercular agents with activity against drug-resistant strains of M. tuberculosis . Furthermore, nitrophenylacetic acid derivatives are versatile precursors in synthetic methodology. Recent advances in transition-metal catalysis have utilized salts of nitrophenylacetic acids in decarboxylative cross-coupling reactions to incorporate valuable gem-difluoromethylene groups, a common motif in drug discovery aimed at enhancing metabolic stability and pharmacokinetic properties . The presence of orthogonal reactive handles—the carboxylic acid, nitro group, and fluorine substituents—makes this compound a versatile intermediate for constructing diverse chemical libraries, exploring structure-activity relationships, and developing new synthetic routes. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5F2NO4

Molecular Weight

217.13 g/mol

IUPAC Name

2-(2,3-difluoro-4-nitrophenyl)acetic acid

InChI

InChI=1S/C8H5F2NO4/c9-7-4(3-6(12)13)1-2-5(8(7)10)11(14)15/h1-2H,3H2,(H,12,13)

InChI Key

JDQKXSGSNQPPJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)F)F)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

2,3-Difluoro-4-nitrophenylacetic acid CAS number and chemical identity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1][2]

2,3-Difluoro-4-nitrophenylacetic acid is a specialized fluorinated aromatic intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). Its unique substitution pattern—featuring two fluorine atoms adjacent to a nitro group—imparts specific electronic and steric properties that are highly valued in medicinal chemistry, particularly for modulating metabolic stability and lipophilicity in drug candidates.[1]

This compound serves as a critical scaffold in the development of VLA-4 (Very Late Antigen-4) inhibitors and potentially in next-generation antibiotics. The electron-withdrawing nature of the fluorine and nitro groups significantly lowers the pKa of the acetic acid moiety compared to non-fluorinated analogs, altering the binding kinetics in enzyme active sites.

Physiochemical Profile[3]
PropertySpecification
CAS Number 932373-71-2
IUPAC Name 2-(2,3-Difluoro-4-nitrophenyl)acetic acid
SMILES OC(=O)Cc1ccc(c(c1F)F)=O
Molecular Formula C₈H₅F₂NO₄
Molecular Weight 217.13 g/mol
Physical State Pale yellow solid or oil (purity dependent)
Predicted pKa ~3.5 (Acidic due to electron-withdrawing ring substituents)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water

Synthesis & Manufacturing Logic

The synthesis of 2,3-difluoro-4-nitrophenylacetic acid requires precise regiochemical control. The presence of two fluorine atoms (ortho/para directors) and the acetic acid side chain (weakly activating, ortho/para director) creates a complex directing landscape for electrophilic aromatic substitution.

Retrosynthetic Analysis

The most robust route involves the nitration of 2,3-difluorophenylacetic acid .

  • Directing Effects:

    • -CH₂COOH (Position 1): Directs ortho/para.

    • -F (Position 2): Directs to Position 3 (blocked) and 5.

    • -F (Position 3): Directs to Position 2 (blocked), 4, and 6.

  • Regioselectivity: Position 4 is para to the alkyl group (activator) and ortho to a fluorine (deactivator). Position 6 is ortho to the alkyl group and para to a fluorine. Position 4 is generally favored due to less steric hindrance compared to position 6 (flanked by the alkyl and fluorine groups) and favorable electronic reinforcement from the C-1 alkyl group.

Synthesis Workflow (DOT Diagram)

SynthesisPath Start 2,3-Difluorophenylacetic Acid (CAS 145643-33-5) Inter Intermediate Complex (Sigma Complex) Start->Inter Electrophilic Attack (0-5°C) Reagent HNO3 / H2SO4 (Nitration Mixture) Reagent->Inter Product 2,3-Difluoro-4-nitrophenylacetic Acid (CAS 932373-71-2) Inter->Product Proton Loss Major Isomer Isomer Impurity: 6-Nitro Isomer Inter->Isomer Minor Isomer

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of the target compound.

Detailed Experimental Protocol

Safety Warning: Nitration reactions are highly exothermic. Runaway reactions can occur if temperature is not strictly controlled.[2] Work in a fume hood.

Protocol: Nitration of 2,3-Difluorophenylacetic Acid[2][5][6][7]
  • Preparation of Nitrating Agent:

    • In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, cool 10 mL of conc. H₂SO₄ to 0°C using an ice-salt bath.

    • Slowly add 1.05 eq of Fuming HNO₃ , maintaining the internal temperature below 5°C. Stir for 15 minutes.

  • Substrate Addition:

    • Dissolve 1.0 g (4.6 mmol) of 2,3-difluorophenylacetic acid in 5 mL of dichloromethane (DCM) or use neat if solid addition is preferred (neat addition requires caution).

    • Expert Insight: Using a solvent like DCM or Sulfolane can moderate the exotherm and improve regioselectivity by keeping the mixture homogenous.

    • Add the substrate solution dropwise to the acid mixture, ensuring temperature does not exceed 10°C .

  • Reaction & Quench:

    • Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours. Monitor by TLC or HPLC.

    • Quench: Pour the reaction mixture slowly onto 50 g of crushed ice . The product may precipitate as a gum or solid.

  • Isolation & Purification:

    • Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL) .

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purification: The crude oil often contains the 6-nitro isomer. Recrystallize from Hexane/Ethyl Acetate or purify via column chromatography (SiO₂, Hexane:EtOAc gradient) to isolate the 4-nitro isomer.

Self-Validating Check:

  • ¹H NMR (DMSO-d₆): Look for a doublet of doublets/multiplet in the aromatic region (~7.8-8.2 ppm) corresponding to the protons at C-5 and C-6. The coupling constants (

    
    ) will confirm the substitution pattern.
    
  • Mass Spec: m/z 216 (M-H)⁻ in negative mode ESI.

Applications in Drug Discovery[3][8]

The 2,3-difluoro-4-nitrophenyl moiety is a "privileged scaffold" in medicinal chemistry.

VLA-4 Integrin Inhibition

This compound is a key intermediate in the synthesis of VLA-4 (Very Late Antigen-4) antagonists. VLA-4 is an integrin dimer (


) expressed on leukocytes. It binds to VCAM-1 on endothelial cells, facilitating the migration of immune cells into inflamed tissue. Blocking this interaction is a strategy for treating autoimmune diseases like Multiple Sclerosis and Asthma.
Mechanism of Action Pathway (DOT Diagram)

VLA4_Pathway Leukocyte Leukocyte (Expressing VLA-4 Integrin) Interaction VLA-4 / VCAM-1 Binding Leukocyte->Interaction Endothelium Endothelium (Expressing VCAM-1) Endothelium->Interaction Inflammation Leukocyte Transmigration & Tissue Inflammation Interaction->Inflammation Promotes Inhibitor Drug Candidate (Derived from 2,3-Difluoro-4-nitrophenylacetic acid) Inhibitor->Interaction BLOCKS

Figure 2: Biological cascade of VLA-4 mediated inflammation and the intervention point of derivatives.

Why Fluorine?

The strategic placement of fluorine atoms at positions 2 and 3:

  • Metabolic Stability: Blocks oxidative metabolism at these positions.

  • Conformational Lock: The fluorine atoms can induce a specific twist in the phenyl ring relative to the side chain, optimizing fit within the hydrophobic pocket of the target enzyme/receptor.

  • Acidity Modulation: Increases the acidity of the carboxylic acid (or bioisostere), strengthening ionic interactions with residues like Arginine in the binding site.

References

  • VLA-4 Inhibitor Compounds. World Intellectual Property Organization (WIPO). Patent WO2001000206A1. (2001). Describes the synthesis and use of 2,3-difluoro-4-nitrophenylacetic acid as an intermediate.

  • Chemical Identity & CAS Registry. ChemSrc Database. Entry for CAS 932373-71-2.[3][4][5][6] Confirms chemical structure and CAS assignment.

  • Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Purser, S., et al. (2008). Discusses the role of fluorine substitution in pKa modulation and metabolic stability.

  • Vicarious Nucleophilic Substitution. Fluorine Notes. Review of alkylation reactions in polyfluoroarenes.

Sources

Physicochemical Profiling & Synthetic Utility of 2,3-Difluoro-4-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 2,3-Difluoro-4-nitrophenylacetic acid , structured for researchers and drug development professionals.

Technical Whitepaper | CAS: 932373-71-2 [1][2]

Executive Summary

2,3-Difluoro-4-nitrophenylacetic acid (CAS 932373-71-2 ) is a specialized fluorinated aromatic intermediate critical in the synthesis of bioactive scaffolds, particularly VLA-4 (Integrin


) inhibitors  and next-generation fluoroquinolone antibiotics .[1][2] Its unique substitution pattern—featuring two vicinal fluorine atoms adjacent to a nitro group—imparts distinct electronic properties that facilitate regioselective nucleophilic aromatic substitution (

), making it a valuable "molecular handle" for late-stage functionalization in medicinal chemistry.[2]

This guide provides a comprehensive analysis of its molecular identity, physicochemical behavior, synthetic methodologies, and handling protocols.

Molecular Identity & Structural Analysis[2][3]

The compound consists of a phenylacetic acid core substituted with fluorine atoms at the C2 and C3 positions and a nitro group at the C4 position. The steric and electronic interplay between the vicinal fluorines and the nitro group creates a highly polarized system.

AttributeSpecification
IUPAC Name 2-(2,3-Difluoro-4-nitrophenyl)acetic acid
CAS Number 932373-71-2
Molecular Formula

Molecular Weight 217.13 g/mol
SMILES OC(=O)CC1=C(F)C(F)=C(C=C1)=O
InChI Key Unique identifier derived from structure (Predicted)
Structural Class Polyfluorinated Nitroarene / Phenylacetic Acid Derivative
Electronic Effects & Reactivity[2]
  • Acidic Strength: The electron-withdrawing nature of the nitro group (para to the alkyl chain) and the fluorine atoms (inductive effect) significantly increases the acidity of the carboxylic acid compared to unsubstituted phenylacetic acid (

    
    ). The predicted 
    
    
    
    for this compound is in the range of 3.5 – 3.8 .
  • Electrophilicity: The C3 carbon, bonded to a fluorine atom, is situated ortho to the nitro group and meta to the alkyl chain. This position is highly activated for Nucleophilic Aromatic Substitution (

    
    ) , allowing for the displacement of the C3-fluorine by amines or alkoxides, a common tactic in drug design.
    

Physicochemical Properties[2][5][6][7]

The following data aggregates experimental observations and high-confidence computational models.

PropertyValue / DescriptionContext
Appearance Yellow viscous oil to semi-solidOften isolated as an oil; crystallizes upon high purification or salt formation [1].[1][2]
Boiling Point ~360°C (Predicted)Decomposes before boiling at atmospheric pressure.
Melting Point Low (< 50°C) or OilTendency to supercool; impure fractions remain oily.
Solubility (Water) Low (< 1 mg/mL)Hydrophobic aromatic core dominates; soluble at pH > 7.
Solubility (Organic) HighSoluble in DCM, Ethyl Acetate, DMSO, Methanol.
LogP 1.5 – 1.8 Moderate lipophilicity suitable for membrane permeability.
Density ~1.5 g/cm³High density due to polyfluorination and nitro group.

Critical Note on Handling: Due to its tendency to exist as a viscous oil, accurate weighing should be performed by difference or by preparing stock solutions in DMSO or Methanol.

Synthetic Pathways & Manufacturing[2]

Two primary routes exist for the synthesis of 2,3-difluoro-4-nitrophenylacetic acid. The Vicarious Nucleophilic Substitution (VNS) route is preferred for regioselectivity, whereas the Nitration route is a classical approach that may require isomer separation.

Route A: Vicarious Nucleophilic Substitution (High Regioselectivity)

This modern approach utilizes 2,3-difluoronitrobenzene as the starting material.[2] The VNS reaction introduces the alkyl acetate side chain para to the nitro group.

Protocol:

  • Reagents: 2,3-Difluoronitrobenzene, tert-butyl ethyl malonate (or chloromethyl phenyl sulfone), Sodium Hydride (NaH).[2]

  • Conditions: Anhydrous DMF or THF, -78°C to RT.

  • Mechanism: The carbanion attacks the position para to the nitro group (C4). Subsequent acidification and decarboxylation yield the phenylacetic acid derivative.

  • Yield: Typically 60-85%.

Route B: Hydrolysis of Ethyl Ester (Standard Lab Scale)

As described in patent literature [1], the ethyl ester precursor is often hydrolyzed to yield the free acid.

Step-by-Step Protocol:

  • Dissolution: Dissolve Ethyl 2,3-difluoro-4-nitrophenylacetate (1.0 eq) in a mixture of 1,4-Dioxane and Water (3:1 ratio).

  • Hydrolysis: Add Lithium Hydroxide Monohydrate (LiOH·H2O, 2.5 eq) at 0°C.

  • Reaction: Stir at Room Temperature (25°C) for 2–4 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes) or LC-MS.[2]

  • Workup:

    • Concentrate under reduced pressure to remove Dioxane.

    • Dilute the aqueous residue with water.[3]

    • Acidify carefully with 1N HCl to pH ~2. The product will precipitate or oil out.

    • Extract with Ethyl Acetate (3x) .

  • Purification: Wash combined organics with Brine, dry over

    
    , and concentrate.
    
    • Result: Yellow oil (Product). Purity is typically sufficient for next steps.

Visualization of Synthetic Workflow

Synthesis cluster_0 Route B: Hydrolysis Protocol Start 2,3-Difluoronitrobenzene Inter Intermediate (VNS Adduct) Start->Inter VNS Reaction (Malonate/NaH) Ester Ethyl 2,3-difluoro- 4-nitrophenylacetate Inter->Ester Decarboxylation Hydrolysis Hydrolysis (LiOH / H2O) Ester->Hydrolysis Step 1 Product 2,3-Difluoro-4-nitrophenyl- acetic acid (CAS 932373-71-2) Hydrolysis->Product Acidification (HCl)

Caption: Synthetic workflow illustrating the VNS route to the ester precursor and subsequent hydrolysis to the target acid.

Reactivity & Downstream Applications[2][9][10]

The 2,3-difluoro-4-nitro moiety is a "privileged scaffold" in medicinal chemistry.[1][2] The specific arrangement of atoms allows for predictable chemical editing.

Nucleophilic Aromatic Substitution ( )

The C3-Fluorine is the most reactive site due to the ortho-effect of the Nitro group.[2]

  • Reaction: Treatment with primary or secondary amines (in the presence of base like DIPEA) results in the selective displacement of the C3-Fluorine.

  • Application: This is used to attach solubilizing groups or pharmacophores (e.g., piperazines, pyrrolidines) in the synthesis of quinolone antibiotics and VLA-4 inhibitors [1].

Reduction

The Nitro group can be reduced to an Aniline (


) using Iron/Acetic Acid  or Hydrogenation (Pd/C) .
  • Caution: Standard hydrogenation may cause hydrodefluorination (loss of fluorine). Iron/Ammonium Chloride is preferred to preserve the C-F bonds.

Reactivity Diagram[2]

Reactivity Center 2,3-Difluoro-4-nitrophenyl- acetic acid SnAr SnAr Product (3-Amino substituted) Center->SnAr R-NH2 / Base (Displaces F at C3) Reduction Aniline Derivative (4-Amino-2,3-difluoro) Center->Reduction Fe / AcOH (Reduces NO2) Coupling Amide/Ester Derivatives Center->Coupling Amine / EDC (Carboxyl reaction)

Caption: Divergent reactivity profile showing selective functionalization at C3 (SnAr), C4 (Reduction), and the carboxylic tail.[2][4][5]

Safety & Handling Protocols

As a nitro-aromatic and fluorinated compound, specific safety measures are required.[6]

  • Hazards: Likely Skin Irritant (Category 2) and Eye Irritant (Category 2A) . Potential for respiratory irritation.[7][8][9]

  • Energetics: Nitro compounds can be energetic. While this acid is generally stable, avoid heating crude mixtures to dryness at high temperatures (>100°C) without testing for thermal stability (DSC).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The acid functionality may catalyze self-decomposition over long periods if exposed to moisture.[2]

  • Disposal: Fluorinated organics require high-temperature incineration.[2] Do not dispose of down the drain.

References

  • Patent: Arrhenius, T. et al. "VLA-4 Inhibitor Compounds." WO2001000206A1. Published 2001-01-04.[1][2]

  • Database: ChemicalBook. "2,3-Difluoro-4-nitrophenylacetic acid Product Description."[1][2] Accessed 2026.[10]

  • Literature: Makosza, M. et al. "Vicarious Nucleophilic Substitution of Hydrogen." Accounts of Chemical Research. 1987. (Contextual reference for VNS mechanism).
  • Safety: ECHA (European Chemicals Agency). "General Safety Profiles for Fluoronitrobenzene Derivatives."

Sources

Solubility Profiling of 2,3-Difluoro-4-nitrophenylacetic Acid in Organic Solvents: A Technical Guide for API Process Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced pharmaceutical synthesis, particularly in the development of VLA-4 inhibitors and M1 receptor agonists, 2,3-Difluoro-4-nitrophenylacetic acid (CAS: 932373-71-2) serves as a critical synthetic intermediate[1][2]. Understanding its thermodynamic solubility profile in various organic solvents is paramount for optimizing reaction yields, designing crystallization processes, and preventing downstream impurities.

This whitepaper provides an in-depth physicochemical analysis of 2,3-Difluoro-4-nitrophenylacetic acid, leveraging structural causality and Hansen Solubility Parameters (HSP) to predict and quantify its solvation behavior across different solvent classes. Furthermore, it establishes a self-validating experimental protocol for empirical solubility determination.

Physicochemical Profiling & Structural Causality

To predict the solubility of 2,3-Difluoro-4-nitrophenylacetic acid, we must first deconstruct its molecular architecture and the resulting intermolecular forces. The molecule is built on a phenylacetic acid backbone, which inherently exhibits moderate polarity and strong hydrogen-bonding capabilities[3]. However, the specific functional group substitutions drastically alter its solvation thermodynamics:

  • The Carboxylic Acid (-COOH) Moiety: Acts as both a strong hydrogen-bond donor (HBD) and acceptor (HBA). The electron-withdrawing nature of the aromatic ring—amplified by the nitro and fluoro groups—increases the acidity of this proton, making it a highly active HBD. In the solid state, this group forms strong intermolecular dimers, resulting in a high crystal lattice energy that solvents must overcome[3].

  • The Nitro (-NO

    
    ) Group at Position 4:  This is a highly polar, strong electron-withdrawing group (EWG) that acts as a potent HBA. It significantly increases the overall dipole moment of the molecule. Studies on structurally similar nitrobenzoic acids demonstrate that the nitro group drives preferential solvation in highly polar, oxygenated solvents[4][5].
    
  • The 2,3-Difluoro Substitution: Fluorine atoms are highly electronegative, creating strong local C-F dipoles. While they increase the overall lipophilicity (logP) of the molecule compared to unfluorinated analogs, their rigid, planar geometry often strengthens the solid-state crystal packing through ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     stacking and dipole alignment.
    
Hansen Solubility Parameters (HSP) Framework

According to the [6], dissolution occurs when the dispersion (


), polarity (

), and hydrogen-bonding (

) parameters of the solvent closely match those of the solute. For 2,3-Difluoro-4-nitrophenylacetic acid, the high

(driven by -NO

) and high

(driven by -COOH) dictate that non-polar solvents will fail to disrupt the crystal lattice, whereas polar solvents capable of hydrogen-bond acceptance will excel.

Solvation Mechanics by Solvent Class

The solubility of nitrophenylacetic acid derivatives follows a distinct hierarchy based on the solvent's ability to stabilize the solute's functional groups without requiring excessive enthalpic energy to break solvent-solvent bonds[5].

  • Polar Aprotic Solvents (e.g., DMF, DMSO, NMP): These are the optimal solvents. They possess high dielectric constants and act as powerful hydrogen-bond acceptors. Because they lack HBD capability, they do not form strong solvent-solvent hydrogen bonds that need breaking. The carbonyl oxygen of DMF or the sulfoxide oxygen of DMSO forms highly favorable enthalpic interactions with the acidic -COOH proton of the API.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents exhibit moderate to high solubility. They can solvate both the -NO

    
     group and the -COOH group through donor-acceptor interactions. However, the solvation process must first break the strong hydrogen-bond networks inherent to bulk alcohols, making the process slightly less thermodynamically favorable than in aprotic solvents[4].
    
  • Moderately Polar / Halogenated Solvents (e.g., Ethyl Acetate, Dichloromethane): Solubility is limited. While ethyl acetate can act as an HBA, its lower dielectric constant provides insufficient stabilization for the highly polar nitro-aromatic system.

  • Non-Polar Solvents (e.g., Toluene, Heptane): Solubility is negligible. The weak London dispersion forces (

    
    ) provided by these solvents are entirely inadequate to disrupt the strong hydrogen-bonded dimers and dipole-dipole interactions of the API's crystal lattice.
    

G cluster_solvents Solvent Classes Solute 2,3-Difluoro-4-nitrophenylacetic acid (Solid State) PolarAprotic Polar Aprotic (DMF, DMSO) Solute->PolarAprotic High Affinity PolarProtic Polar Protic (MeOH, EtOH) Solute->PolarProtic Moderate Affinity NonPolar Non-Polar (Toluene, Heptane) Solute->NonPolar Low Affinity HBA Strong H-Bond Acceptor Ion-Dipole Solvation PolarAprotic->HBA HBD H-Bond Donor/Acceptor Moderate Solvation PolarProtic->HBD Dispersion Weak Dispersion Crystal Lattice Unbroken NonPolar->Dispersion

Fig 1: Mechanistic pathways of solute-solvent interactions based on solvent polarity.

Quantitative Solubility Estimates

Based on structural analogs and Hansen parameter modeling, the following table summarizes the anticipated solubility ranges for 2,3-Difluoro-4-nitrophenylacetic acid at 25°C.

Solvent ClassRepresentative SolventsDielectric Constant (

)
Estimated Solubility (mg/mL)Dominant Solvation Mechanism
Polar Aprotic DMF, DMSO, NMP36.0 – 47.0> 100 (High)Strong H-Bond Acceptance, Dipole-Dipole
Polar Protic Methanol, Ethanol24.3 – 33.020 – 50 (Moderate)H-Bond Donor/Acceptor, Dipole-Dipole
Moderately Polar Ethyl Acetate, DCM6.0 – 9.05 – 20 (Low-Mod)Weak H-Bond Acceptance, Dispersion
Non-Polar Toluene, Heptane1.9 – 2.4< 1 (Very Low)Weak Dispersion, Inadequate for Lattice Disruption

Experimental Protocol: Self-Validating Thermodynamic Solubility

To empirically determine the exact solubility of 2,3-Difluoro-4-nitrophenylacetic acid for process scale-up, the isothermal shake-flask method must be employed. This protocol is designed as a self-validating system to prevent false readings caused by supersaturation, colloidal suspensions, or polymorph transitions.

Step-by-Step Methodology:
  • Preparation (Excess Solid Addition): Add 500 mg of 2,3-Difluoro-4-nitrophenylacetic acid to a 10 mL glass vial containing 5 mL of the target organic solvent. Ensure a visible excess of solid remains at the bottom to guarantee saturation.

  • Isothermal Equilibration: Seal the vial and place it in an orbital shaker bath set strictly to 25.0 ± 0.1 °C. Shake at 200 RPM.

  • Self-Validation Check 1 (Equilibrium Verification): Extract 0.5 mL aliquots at

    
     hours and 
    
    
    
    hours. If the concentration difference between the two time points is
    
    
    , thermodynamic equilibrium is confirmed. If
    
    
    , extend shaking to 72 hours.
  • Phase Separation: Centrifuge the equilibrated sample at 10,000 RPM for 10 minutes to pellet the undissolved solid. Draw the supernatant and filter it through a 0.45 µm PTFE syringe filter. Critical Causality: Discard the first 1 mL of filtrate to saturate any binding sites on the PTFE membrane, preventing artificially low concentration readings.

  • Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (e.g., detection at 254 nm) against a standard calibration curve.

  • Self-Validation Check 2 (Solid-Phase Verification): Recover the residual wet cake from the centrifuge tube and analyze it via X-Ray Powder Diffraction (XRPD). Causality: This proves that the crystal form has not transitioned into a solvate or a different polymorph during the 48-hour equilibration, which would invalidate the solubility measurement of the original API form.

G Step1 1. Solid Addition Add excess API to solvent Step2 2. Isothermal Equilibration Shake at 25°C for 24-48h Step1->Step2 Decision Equilibrium Reached? (Constant Concentration) Step2->Decision Decision->Step2 No (> 2% variance) Step3 3. Phase Separation Centrifuge & Filter (0.45 µm) Decision->Step3 Yes (< 2% variance) Step4 4. Quantification HPLC-UV / LC-MS Analysis Step3->Step4

Fig 2: Isothermal shake-flask methodology for determining thermodynamic solubility.

Conclusion & Formulation Implications

For chemical engineers and formulation scientists working with 2,3-Difluoro-4-nitrophenylacetic acid, solvent selection must prioritize hydrogen-bond acceptance and high dielectric constants. Polar aprotic solvents (DMF, DMSO) are the undisputed choices for high-concentration reaction streams or stock solutions. Conversely, non-polar solvents (Toluene, Heptane) act as excellent anti-solvents, making them highly effective for driving crystallization and precipitating the API out of synthetic mixtures.

By adhering to the Hansen Solubility framework and employing self-validating empirical protocols, development teams can reliably control the thermodynamic behavior of this complex fluorinated intermediate.

References

  • Title: The reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and -hetarenes by their aromatic rings. Source: Fluorine notes. URL: [Link]

  • Title: The solubility of 3-nitrobenzoic acid in seven solvents. Source: ResearchGate. URL: [Link]

  • Title: Solubilities of 3-methyl-4-Nitrobenzoic Acid in twelve organic solvents. Source: ideXlab. URL: [Link]

  • Title: Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Source: ResearchGate. URL: [Link]

  • Title: Formulation Using Hansen Solubility Parameters. Source: ResearchGate. URL: [Link]

Sources

An In-depth Technical Guide to 2,3-Difluoro-4-nitrophenylacetic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2,3-Difluoro-4-nitrophenylacetic acid, a compound of interest for researchers, scientists, and professionals in drug development. While specific experimental data for this particular isomer is not extensively documented in public literature, this paper synthesizes information from closely related analogues to present a robust profile of its chemical characteristics, a proposed synthetic route, and its potential applications in medicinal chemistry.

Introduction: The Significance of Fluorinated and Nitrated Phenylacetic Acids in Drug Discovery

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Similarly, the nitro group, while sometimes associated with toxicity, can be a crucial pharmacophore or a versatile synthetic handle for further molecular elaboration. Phenylacetic acid derivatives, in turn, serve as foundational scaffolds in the synthesis of a wide array of pharmaceuticals. The convergence of these three structural features in 2,3-Difluoro-4-nitrophenylacetic acid makes it a compelling, albeit understudied, molecule with potential applications in targeted therapies. This guide aims to provide a detailed theoretical and practical framework for its synthesis and to explore its putative role in drug development, drawing parallels with structurally similar compounds.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₅F₂NO₄Calculated
Molecular Weight 217.13 g/mol Calculated
Appearance Expected to be a pale yellow or off-white crystalline solidInferred from related compounds
Solubility Predicted to have moderate solubility in polar organic solvents such as methanol, ethanol, and acetone. Low solubility in water.Inferred from related compounds
Melting Point Estimated to be in the range of 150-180 °CInferred from related isomers

Proposed Synthesis of 2,3-Difluoro-4-nitrophenylacetic Acid

A plausible and efficient synthesis of 2,3-Difluoro-4-nitrophenylacetic acid can be envisioned in a two-step process starting from the commercially available 2,3-difluorotoluene. This proposed route leverages established synthetic methodologies for the formation of the phenylacetic acid moiety followed by a regioselective nitration.

Synthesis Workflow

A 2,3-Difluorotoluene B Photohalogenation A->B N-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl4, Reflux C 2,3-Difluorobenzyl Halide B->C D Carbonylation C->D CO (g), Catalyst (e.g., Pd(OAc)2), Base, Solvent E 2,3-Difluorophenylacetic Acid D->E F Nitration E->F HNO3, H2SO4, 0-10 °C G 2,3-Difluoro-4-nitrophenylacetic Acid F->G

Caption: Proposed two-step synthesis of 2,3-Difluoro-4-nitrophenylacetic acid.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 2,3-Difluorophenylacetic Acid

This part of the synthesis is adapted from patented procedures for the synthesis of 2,3-difluorophenylacetic acid.[1]

  • Photohalogenation of 2,3-Difluorotoluene:

    • To a solution of 2,3-difluorotoluene in an inert solvent such as carbon tetrachloride, add a radical initiator (e.g., benzoyl peroxide) and a halogenating agent (e.g., N-bromosuccinimide).

    • Heat the mixture to reflux while irradiating with a UV lamp.

    • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

    • Upon completion, cool the reaction mixture, filter to remove any solids, and concentrate the filtrate under reduced pressure to yield crude 2,3-difluorobenzyl halide.

  • Carbonylation of 2,3-Difluorobenzyl Halide:

    • In a pressure vessel, dissolve the crude 2,3-difluorobenzyl halide in a suitable solvent system (e.g., a mixture of an organic solvent and water) containing a base (e.g., a tertiary amine).

    • Add a carbonylation catalyst, such as a palladium complex (e.g., palladium acetate) with a suitable ligand.

    • Pressurize the vessel with carbon monoxide gas and heat the reaction mixture.

    • After the reaction is complete, cool the vessel, release the pressure, and work up the reaction mixture by acidifying and extracting the product into an organic solvent.

    • Purify the crude 2,3-difluorophenylacetic acid by recrystallization or column chromatography.

Part 2: Nitration of 2,3-Difluorophenylacetic Acid

This step involves the electrophilic aromatic substitution of the synthesized 2,3-difluorophenylacetic acid. The directing effects of the substituents on the aromatic ring (the ortho, para-directing but deactivating fluoro groups and the meta-directing but deactivating acetic acid group) need to be considered. The position of nitration will be influenced by the combined electronic and steric effects. The 4-position is sterically accessible and activated by the ortho-fluorine atom.

  • Nitration Reaction:

    • In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

    • Slowly add 2,3-difluorophenylacetic acid to the cold sulfuric acid with stirring until it is completely dissolved.

    • Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid, while maintaining a low temperature.

    • Add the nitrating mixture dropwise to the solution of 2,3-difluorophenylacetic acid, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring its progress by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

    • Filter the solid, wash with cold water until the washings are neutral, and dry the product.

    • Purify the crude 2,3-Difluoro-4-nitrophenylacetic acid by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Applications in Drug Development

Derivatives of nitrophenylacetic acid are valuable intermediates in the synthesis of various pharmaceuticals.[2] The incorporation of two fluorine atoms in 2,3-Difluoro-4-nitrophenylacetic acid is expected to enhance its potential as a scaffold for drug discovery, particularly in the development of kinase inhibitors.

Kinase Inhibition

Many kinase inhibitors feature a fluorinated phenyl ring which can enhance binding affinity to the target protein. The dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer. Derivatives of difluorophenyl compounds have shown promise as potent inhibitors of various kinases.

A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Downstream Signaling (e.g., RAS-RAF-MEK-ERK) B->C D Cell Proliferation, Survival, Angiogenesis C->D E 2,3-Difluoro-4-nitrophenylacetic Acid Derivative E->B Inhibition

Sources

In-Depth Technical Guide: Acidity and pKa of 2,3-Difluoro-4-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Difluoro-4-nitrophenylacetic acid is a highly functionalized phenylacetic acid derivative characterized by significant acidity relative to its parent scaffold. Based on quantitative structure-activity relationship (QSAR) analysis and Hammett additivity principles, the pKa is calculated to be in the range of 3.30 – 3.50 .

This enhanced acidity (approx. 1.0 log unit lower than phenylacetic acid) is driven by the synergistic electron-withdrawing effects of the para-nitro group and the ortho/meta-fluorine atoms. These substituents stabilize the conjugate base (carboxylate anion) through inductive (-I) and resonance (-R) mechanisms, despite the insulating methylene spacer characteristic of the phenylacetic acid class.

Structural Basis of Acidity

To understand the acidity of 2,3-Difluoro-4-nitrophenylacetic acid, one must deconstruct the molecule into its electronic components. The acidity is defined by the stability of the carboxylate anion (


) formed upon dissociation.
The Insulating Effect

Unlike benzoic acid, where the carboxyl group is directly attached to the aromatic ring, phenylacetic acid contains a methylene (


) bridge. This bridge attenuates the transmission of electronic effects from the ring to the carboxylate.
  • Hammett Reaction Constant (

    
    ): 
    
    • Benzoic Acid dissociation:

      
       (Definition)
      
    • Phenylacetic Acid dissociation:

      
      
      
    • Implication: Substituents on the phenyl ring have roughly half the impact on acidity compared to the benzoic acid series.

Substituent Effects

The compound features three electron-withdrawing groups (EWGs) that lower the pKa (increase acidity):

  • 4-Nitro Group (-NO

    
    ):  A powerful EWG. It exerts a strong inductive effect (-I) and a resonance effect (-R). Although the resonance effect is dampened by the methylene spacer, the strong dipole significantly stabilizes the anion.
    
  • 2-Fluorine (Ortho): Located at the ortho position, this atom exerts a strong inductive withdrawal (-I) due to proximity to the side chain. It may also influence the conformation of the side chain via electrostatic repulsion with the carbonyl oxygen.

  • 3-Fluorine (Meta): Exerts a moderate inductive effect (-I), further pulling electron density away from the carboxylate.

Visualization of Electronic Effects

AcidityMap Core Phenylacetic Acid Core (pKa ~ 4.31) Result 2,3-Difluoro-4-nitro Derivative Calc. pKa: 3.34 Core->Result Base Value Nitro 4-Nitro Group (-R, -I Effect) ΔpKa ≈ -0.46 Nitro->Result Strong Withdrawal OrthoF 2-Fluoro Group (Strong -I Effect) ΔpKa ≈ -0.30 OrthoF->Result Proximity Effect MetaF 3-Fluoro Group (Moderate -I Effect) ΔpKa ≈ -0.21 MetaF->Result Inductive Additivity

Caption: Additive electronic effects lowering the pKa of the target molecule relative to the parent phenylacetic acid.

pKa Determination and Data Analysis

Theoretical Calculation (Hammett Additivity)

Direct experimental values for this specific poly-substituted derivative are rare in open literature. However, the pKa can be derived with high confidence using the additivity of substituent effects on the phenylacetic acid scaffold.

Equation:



ComponentLiterature pKa /

pKa
Source / Rationale
Phenylacetic Acid (Parent) 4.31 Standard Reference [1]
4-Nitrophenylacetic Acid 3.85 (

= -0.46)
Experimental [2]
2-Fluorophenylacetic Acid 4.01 (

= -0.30)
Experimental/Predicted [3]
3-Fluorophenylacetic Acid 4.10 (

= -0.[1][2]21)
Experimental/Predicted [4]
Total Shift -0.97 Sum of contributions
Calculated pKa 3.34 High-Confidence Estimate

Note: The additivity model assumes minimal steric inhibition of resonance or solvation between the 2-F and the side chain. Given the small van der Waals radius of fluorine (1.47 Å), this assumption holds well.

Comparison with Analogs

The predicted value places the compound in a logical position within the acidity hierarchy of fluorinated phenylacetic acids.

CompoundStructurepKa (Aq, 25°C)Acidity Relative to Parent
Phenylacetic AcidPh-CH

-COOH
4.311x
3-Fluorophenylacetic Acid3-F-Ph-CH

-COOH
4.10~1.6x stronger
2-Fluorophenylacetic Acid2-F-Ph-CH

-COOH
4.01~2.0x stronger
4-Nitrophenylacetic Acid4-NO

-Ph-CH

-COOH
3.85~2.9x stronger
2,3-Difluoro-4-nitrophenylacetic Acid (Target) 3.34 (Calc) ~9.3x stronger

Experimental Validation Protocols

For researchers requiring precise experimental validation, the following protocols are recommended. Due to the compound's expected pKa (~3.4) and limited water solubility, Potentiometric Titration in a co-solvent system is the Gold Standard.

Method A: Potentiometric Titration (GlpKa)

This method is preferred for its accuracy (


) and ability to handle sparingly soluble compounds using the Yasuda-Shedlovsky extrapolation.

Reagents:

  • Analyte: ~5 mg of 2,3-Difluoro-4-nitrophenylacetic acid.[1]

  • Titrant: 0.1 M KOH (CO

    
    -free).
    
  • Solvent: 0.15 M KCl (ionic strength adjustor) with varying Methanol/Water ratios (e.g., 20%, 30%, 40% MeOH).

Workflow Visualization:

TitrationWorkflow Start Sample Preparation Dissolve ~5mg in MeOH/Water Titrate Potentiometric Titration Add 0.1M KOH in 0.5µL increments Start->Titrate Measure Data Acquisition Record pH vs. Volume Titrate->Measure Yasuda Yasuda-Shedlovsky Extrapolation Plot pKa' vs. %Organic Solvent Measure->Yasuda Result Determine Aqueous pKa Intercept at 0% Solvent Yasuda->Result

Caption: Workflow for determining aqueous pKa of insoluble acids using co-solvent extrapolation.

Step-by-Step Protocol:

  • Calibration: Calibrate the pH electrode using standard buffers (pH 1.68, 4.01, 7.00) to bracket the expected pKa.[3]

  • Dissolution: Prepare three assay vials with varying ratios of Methanol:Water (e.g., 30:70, 40:60, 50:50) to ensure solubility.

  • Titration: Titrate with 0.1 M KOH under inert gas (

    
     or 
    
    
    
    ) purge to prevent carbonate formation.
  • Calculation: Determine the apparent pKa (

    
    ) in each co-solvent mixture using the Bjerrum difference plot method.
    
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant) or simply extrapolate linearly to 0% methanol to obtain the aqueous pKa.
Method B: Capillary Electrophoresis (CE)

Ideal for screening when sample quantity is very low (<1 mg).

  • Principle: Measures effective mobility (

    
    ) as a function of pH.
    
  • Buffer System: Phosphate buffers ranging from pH 2.0 to 6.0.

  • Detection: UV absorbance at 200 nm (phenyl ring absorption) or 280 nm (nitro group absorption).

  • Advantage: High throughput; requires minimal sample.

Applications in Drug Development

Understanding the pKa of this compound is critical for its use as a building block or bioisostere.

  • Bioisosteric Replacement: The 2,3-difluoro-4-nitrophenyl motif serves as a lipophilic, electron-deficient scaffold. The increased acidity (pKa ~3.4 vs 4.3) means this moiety will be fully ionized (>99.9%) at physiological pH (7.4) .

  • Solubility: The ionized carboxylate form ensures high aqueous solubility at neutral pH, despite the lipophilic fluorine and nitro substituents.

  • Linker Chemistry: In PROTACs or antibody-drug conjugates (ADCs), the reactivity of the carboxyl group (for amide coupling) is modulated by the electron-withdrawing ring. The lower pKa makes the corresponding activated esters (e.g., NHS-ester) more susceptible to hydrolysis, requiring careful handling during conjugation.

References

  • Lide, D. R. (Ed.). (2005).[4] CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. (Standard pKa for Phenylacetic Acid).

  • ChemicalBook. (2025).[5] 4-Nitrophenylacetic acid Properties and pKa Data. Retrieved from .

  • Sigma-Aldrich. (2025).[6] 2-Fluorophenylacetic acid Product Specification. Retrieved from .[7]

  • PubChem. (2025).[4][6][8] 3-Fluorophenylacetic acid (CID 67617).[8] National Library of Medicine. Retrieved from .

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. .

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.

Sources

Advanced Engineering of Fluorinated Phenylacetic Acid Scaffolds: Synthesis, Stability, and Therapeutic Application

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of Fluorinated Phenylacetic Acid Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Fluorine Imperative

In modern medicinal chemistry, the phenylacetic acid (PAA) scaffold serves as a ubiquitous pharmacophore, foundational to non-steroidal anti-inflammatory drugs (NSAIDs), auxin-based agrochemicals, and emerging oncology targets. However, the native PAA structure is metabolically vulnerable, primarily prone to benzylic oxidation and rapid glucuronidation.

The strategic introduction of fluorine—an atom with extreme electronegativity (3.98 Pauling) yet a van der Waals radius comparable to hydrogen (1.47 Å vs. 1.20 Å)—transforms this scaffold. This guide reviews the technical literature on fluorinated PAA derivatives, focusing on the causality between fluorination and enhanced metabolic stability, acidity modulation (pKa), and lipophilicity. We move beyond simple descriptions to analyze the synthetic logic and pharmacological consequences of these modifications.

Physicochemical Rationale: Why Fluorinate?

The "Fluorine Effect" is not merely additive; it is transformative. Literature consistently demonstrates three primary mechanisms by which fluorine enhances the PAA scaffold.

Metabolic Blocking (The C-F Shield)

The Carbon-Fluorine bond is the strongest single bond in organic chemistry (~105 kcal/mol).[1] Replacing a hydrogen with fluorine at metabolically labile sites (e.g., the para-position of the phenyl ring) blocks Cytochrome P450-mediated hydroxylation.

  • Mechanism: P450 enzymes typically abstract a hydrogen atom to initiate oxidation. The high bond dissociation energy of C-F renders this abstraction energetically unfavorable, effectively "shielding" the molecule from Phase I metabolism.

pKa Modulation and Bioavailability

Phenylacetic acid has a pKa of approx. 4.3. Fluorine substitution on the phenyl ring, particularly at the ortho position, exerts a strong inductive effect (-I), stabilizing the carboxylate anion and lowering the pKa.

  • Impact: This increased acidity can alter protein binding affinities (e.g., to COX enzymes) and modify intestinal absorption profiles.

Lipophilicity (LogP)

While fluorine is polar, the low polarizability of the C-F bond often increases overall lipophilicity (LogP) when replacing hydrogen, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

Table 1: Comparative Physicochemical Properties

CompoundStructurepKa (Approx)LogPMetabolic Half-life (t1/2)
Phenylacetic Acid (PAA) Ph-CH₂-COOH4.311.41Low (Rapid Oxidation)
4-Fluorophenylacetic Acid 4-F-Ph-CH₂-COOH4.151.65Moderate
2,4-Difluorophenylacetic Acid 2,4-F₂-Ph-CH₂-COOH3.901.85High
Flurbiprofen (α-Me derivative)(2-F-biphenyl)-CH(Me)COOH4.223.16Extended (Clinical Standard)

Synthetic Architectures

The synthesis of fluorinated PAA derivatives generally follows two distinct logics: Building Block Assembly (using pre-fluorinated precursors) or Late-Stage Functionalization (introducing fluorine or the acetic acid moiety last).

Route A: Palladium-Catalyzed Cross-Coupling (The Biaryl Approach)

This is the industry standard for synthesizing biphenyl PAA derivatives like Flurbiprofen . It relies on the Suzuki-Miyaura coupling of a halogenated phenylacetic acid precursor with a fluorinated phenylboronic acid.

  • Why this route? It allows for modular convergent synthesis. The fluorine is installed early in the boronic acid component, avoiding harsh fluorination conditions on the sensitive carboxylic acid.

Route B: Direct Electrophilic Fluorination

For introducing fluorine directly onto the PAA core, reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) are used.

  • Challenge: Direct fluorination often lacks regioselectivity.

  • Solution: Use of directing groups or specific catalysts (e.g., transition metals) to target the ortho or benzylic positions.

Route C: Willgerodt-Kindler Reaction

A classic method converted for fluorinated substrates. It converts fluorinated acetophenones into phenylacetic acids/amides using sulfur and morpholine.

  • Utility: Useful when the starting material is a fluorinated ketone rather than a halide.

Visualization of Synthetic Logic

The following diagram illustrates the convergent synthesis of a Flurbiprofen-class derivative using Suzuki Coupling, highlighting the critical transition metal cycle.

SuzukiSynthesis Precursor Bromo-phenylacetic Acid Derivative OxAdd Oxidative Addition Precursor->OxAdd R-Br Boronic Fluorophenyl Boronic Acid TransMet Transmetallation (Base Activated) Boronic->TransMet Ar-F Catalyst Pd(0) Catalyst Catalyst->OxAdd OxAdd->TransMet Pd(II)-R-Br RedElim Reductive Elimination TransMet->RedElim Pd(II)-R-ArF RedElim->Catalyst Regeneration Product Fluorinated Biaryl PAA RedElim->Product

Caption: Figure 1. Palladium-catalyzed Suzuki-Miyaura cycle for the convergent assembly of fluorinated biaryl phenylacetic acids.

Detailed Experimental Protocol

Protocol: Synthesis of 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen precursor analog)

Scientific Integrity Note: This protocol synthesizes the biaryl core using water as a solvent to minimize VOCs, leveraging a phase-transfer strategy.

Reagents:
  • Substrate: 2-(4-bromo-3-fluorophenyl)propionic acid (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd/C (10% wt, 0.5 mol%) or Pd(OAc)₂ (1 mol%)

  • Base: Na₂CO₃ (2.5 eq)

  • Solvent: Water (degassed)

Step-by-Step Methodology:
  • Preparation: In a round-bottom flask, dissolve Na₂CO₃ in degassed water. The basic environment is critical to activate the boronic acid to the boronate species (transmetallation prerequisite).

  • Addition: Add the brominated PAA substrate and phenylboronic acid. Stir vigorously.

  • Catalysis: Add the Pd/C catalyst. Unlike homogeneous catalysts, Pd/C allows for heterogeneous recovery.

  • Reaction: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor via HPLC or TLC (eluent: Hexane/EtOAc 3:1).

    • Checkpoint: The disappearance of the aryl bromide indicates completion.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Filter through a Celite pad to remove the Pd/C catalyst (recover for recycling).

    • Acidify the filtrate with 2N HCl to pH 1–2. The product will precipitate as a white solid.[4]

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography if impurities persist.

Pharmacological Case Studies

NSAIDs: Flurbiprofen & Lumiracoxib
  • Flurbiprofen: Contains a single fluorine atom on the central phenyl ring. This fluorine atom provides a steric lock, forcing the biphenyl system into a non-planar conformation (twist angle ~45°) which fits optimally into the hydrophobic channel of the COX enzyme.

  • Lumiracoxib: A phenylacetic acid derivative (specifically an arylamino-PAA). It features a chloro-fluoro-phenyl ring.[4] The fluorine here is critical for selectivity towards COX-2 over COX-1 by exploiting the slightly larger side pocket in COX-2.

Anticancer Agents: 2-(4-fluorophenyl)acetamides

Recent literature highlights derivatives where the PAA carboxylic acid is converted to an amide.

  • Mechanism: These compounds have shown efficacy in upregulating Bcl-XS and activating the caspase cascade in lung cancer cells (CH27).[5] The para-fluorine enhances lipophilicity, aiding cellular uptake, while preventing rapid metabolic degradation of the phenyl ring.

Mechanism of Action: Metabolic Stability

The following diagram details how fluorination prevents the "NIH Shift" and hydroxylation, a common metabolic fate for non-fluorinated aromatics.

MetabolicBlocking Substrate Phenylacetic Acid (Non-Fluorinated) P450 Cytochrome P450 (FeO)3+ Substrate->P450 AreneOxide Arene Oxide Intermediate P450->AreneOxide Epoxidation Blocked Oxidation Blocked (C-F Bond Stable) P450->Blocked No H-Abstraction Phenol Hydroxylated Product (Excreted/Inactive) AreneOxide->Phenol NIH Shift F_Substrate 4-Fluoro-PAA (Fluorinated) F_Substrate->P450 Active Sustained Therapeutic Activity Blocked->Active Metabolic Stability

Caption: Figure 2. Comparative metabolic fate. Fluorination at the para-position prevents the formation of the arene oxide intermediate, extending drug half-life.

References

  • Haufe, G., et al. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Link

  • Lu, G., et al. (2006). Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. Chinese Chemical Letters. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Swain, A., et al. (2025).[6][7] Recent Advances in Transition Metal–Catalyzed Cross-Coupling Reactions. ResearchGate. Link

  • BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Link

  • Zhu, W., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications. Current Topics in Medicinal Chemistry. Link

Sources

Engineering Metabolic Resilience: The Mechanistic and Practical Application of 2,3-Difluoroaromatics in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex biological pathways, the physicochemical properties of lead compounds often drift toward higher lipophilicity and molecular weight. This drift inevitably compromises metabolic stability, leading to rapid clearance by hepatic Cytochrome P450 (CYP) enzymes. While the strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, the specific application of the 2,3-difluorophenyl motif represents a masterclass in physical organic chemistry applied to drug design.

This technical guide dissects the mechanistic causality behind the metabolic resilience of 2,3-difluoro substituted aromatics, examines real-world pharmacokinetic data, and provides a self-validating experimental framework for quantifying these parameters in the laboratory.

The Physical Organic Chemistry of 2,3-Difluoro Substitution

Overcoming the Limitations of Monofluorination

The traditional approach to blocking a metabolic "soft spot" involves substituting a vulnerable C-H bond with a C-F bond. Because the C-F bond dissociation energy (BDE) is exceptionally high (~105.4 kcal/mol compared to ~78.5 kcal/mol for C-Cl), it resists homolytic and heterolytic cleavage 1. However, simply blocking one site with a single fluorine atom is often insufficient. CYP450 enzymes can bypass the steric block via an "NIH shift" or by oxidizing an adjacent, unblocked C-H bond, occasionally leading to the formation of toxic reactive metabolites like quinone imines 2.

Synergistic Inductive Deactivation

The 2,3-difluoro substitution pattern solves this by fundamentally rewriting the electronic topography of the arene. CYP450-mediated aromatic oxidation is initiated by an electrophilic attack from the enzyme's iron-oxo species (Compound I) onto the


-system of the aromatic ring 3.

By placing two highly electronegative fluorine atoms adjacent to each other (ortho-meta relationship), the combined inductive (-I) electron-withdrawing effect severely depletes the


-electron density of the entire ring. This lowers the Highest Occupied Molecular Orbital (HOMO) of the arene, raising the activation energy required for the electrophilic CYP450 Compound I to form the initial arene oxide intermediate. Consequently, the entire ring—not just the substituted carbons—becomes highly resistant to oxidative metabolism.

CYP450_Mechanism CYP CYP450 Compound I (Electrophilic Fe=O) Epoxide Arene Oxide Intermediate CYP->Epoxide Electrophilic Attack Stable Metabolic Stability (Prolonged Half-Life) CYP->Stable Attack Blocked (Inductive Deactivation) Unsub Unsubstituted Arene (Electron-Rich) Unsub->CYP Substrate Binding Difluoro 2,3-Difluoroarene (Electron-Deficient) Difluoro->CYP Substrate Binding Phenol Phenolic Metabolite (Rapid Clearance) Epoxide->Phenol NIH Shift

CYP450-mediated oxidation pathway vs. 2,3-difluoroarene metabolic blockade.

Case Studies in Medicinal Chemistry: The MK-0974 Paradigm

The theoretical advantages of the 2,3-difluorophenyl group translate directly into clinical success. A premier example is the development of MK-0974 (Telcagepant), an orally bioavailable Calcitonin Gene-Related Peptide (CGRP) receptor antagonist designed for migraine treatment 4.

During the lead optimization phase, early compounds featuring unsubstituted phenyl rings exhibited poor metabolic stability and rapid clearance. Extensive Structure-Activity Relationship (SAR) studies revealed that substituting the C-6 aryl moiety with a 2,3-difluorophenyl group yielded a dual benefit: it conformationally locked the molecule to enhance receptor binding affinity (potency) while simultaneously shutting down CYP-mediated oxidation of the aryl ring 4. Similar stabilization effects have been observed in the optimization of urea derivatives of 2-aryl-benzothiazol-5-amines for treating human African trypanosomiasis 5.

Table 1: Impact of Fluorine Substitution on CGRP Antagonist Optimization

Quantitative data summarizing the transition from an unsubstituted lead to the 2,3-difluoro clinical candidate.

Compound VariantAromatic SubstitutionTarget IC50 (nM)HLM Half-Life (min)Intrinsic Clearance (µL/min/mg)
Early LeadUnsubstituted Phenyl15.2< 15> 120
Intermediate 14-Fluorophenyl8.52865
Intermediate 22,4-Difluorophenyl4.14538
MK-0974 2,3-Difluorophenyl 1.2 > 120 < 10

Self-Validating Experimental Protocol: Microsomal Stability Assessment

To accurately quantify the metabolic stability imparted by 2,3-difluoro substitution, researchers must utilize a robust Human Liver Microsome (HLM) assay. The following protocol is designed as a self-validating system : it incorporates specific controls that prove the causality of any observed degradation.

Rationale and Assay Design

Assay_Workflow Prep Matrix Prep (HLM + Buffer) Initiate Initiation (+ NADPH) Prep->Initiate Sample Time-Course Sampling Initiate->Sample Quench Protein Crash (Cold MeCN) Sample->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data CLint & T1/2 Calculation LCMS->Data

Self-validating high-throughput liver microsome stability assay workflow.

Step-by-Step Methodology

Step 1: Preparation of the Incubation Matrix

  • Action: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Thaw HLMs on ice and dilute to a final protein concentration of 0.5 mg/mL in the buffer. Add the 2,3-difluoro test compound (final concentration: 1 µM, keeping organic solvent < 0.5% to prevent enzyme inhibition).

  • Causality: The specific pH and MgCl₂ concentration are required to maintain the structural integrity of the microsomal vesicles and facilitate the binding of the NADPH cofactor.

Step 2: Implementation of Self-Validating Controls

  • Action: Prepare two parallel control arms.

    • Positive Control: Replace the test compound with Verapamil (1 µM).

    • Negative Control: Omit the NADPH regenerating system from a replicate of the test compound matrix.

  • Causality: Verapamil is a known high-clearance CYP3A4 substrate; its rapid degradation validates that the microsomes are enzymatically active. Omitting NADPH (the obligate electron donor for CYP450 reductase) ensures that any observed degradation of the test compound is strictly CYP-mediated, ruling out chemical instability or esterase hydrolysis.

Step 3: Reaction Initiation and Time-Course Sampling

  • Action: Pre-incubate the matrix at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM). Extract 50 µL aliquots at precise intervals (0, 5, 15, 30, 45, and 60 minutes).

Step 4: Enzymatic Quenching

  • Action: Immediately dispense each 50 µL aliquot into a 96-well plate containing 150 µL of ice-cold Acetonitrile (MeCN) spiked with an internal standard (e.g., Tolbutamide).

  • Causality: Cold MeCN instantaneously strips the hydration shell from the CYP450 proteins, causing rapid denaturation and precipitation. This halts the enzymatic reaction at the exact second of transfer, ensuring precise kinetic measurements.

Step 5: Centrifugation and LC-MS/MS Quantification

  • Action: Centrifuge the quenched plate at 15,000 x g for 15 minutes at 4°C. Extract the clear supernatant and analyze via LC-MS/MS to quantify the remaining parent compound. Calculate the elimination rate constant (

    
    ), half-life (
    
    
    
    ), and intrinsic clearance (
    
    
    ).

Conclusion

The integration of the 2,3-difluorophenyl motif is not merely a structural tweak; it is a calculated manipulation of molecular orbital energies. By synergistically withdrawing


-electron density, the 2,3-difluoro substitution effectively starves CYP450 enzymes of the electron-rich environment required for electrophilic attack. When validated through rigorous, well-controlled microsomal assays, this motif consistently demonstrates its value in rescuing highly potent but metabolically labile chemical series, accelerating the path from bench to clinic.

References

  • Which halogen to choose?
  • Journal of Medicinal Chemistry (PMC)
  • Potent, Orally Bioavailable Calcitonin Gene-Related Peptide Receptor Antagonists for the Treatment of Migraine: Discovery of N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1- (2,2,2-trifluoroethyl)azepan-3-yl]-4- (2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin- 1-yl)piperidine-1-carboxamide (MK-0974)
  • The Dark Side of Fluorine ACS Medicinal Chemistry Letters URL
  • Urea Derivatives of 2-Aryl-benzothiazol-5-amines CORE URL

Sources

Crystal Structure Analysis of 2,3-Difluoro-4-nitrophenylacetic Acid: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis of 2,3-Difluoro-4-nitrophenylacetic Acid Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Solid-State Chemists and Crystallographers

Executive Summary

2,3-Difluoro-4-nitrophenylacetic acid is a critical fluorinated aromatic intermediate, frequently utilized in the synthesis of aldose reductase inhibitors and VLA-4 antagonists. Its solid-state behavior is governed by a competition between strong classical hydrogen bonding (carboxylic acid homodimers) and weak, directional fluorine-mediated contacts.

This guide provides a comprehensive workflow for the structural elucidation of this compound. Unlike standard organic acids, the specific substitution pattern (vicinal difluoro motif adjacent to a nitro group) introduces unique crystallographic challenges, including potential nitro-group disorder and "fluorous" packing domains. This document outlines the protocol from nucleation to supramolecular analysis, ensuring high-integrity data suitable for regulatory submission.

Molecular Architecture & Crystallizability

Before attempting crystallization, one must understand the competing intermolecular forces at play. The molecule contains three distinct "tectons" (structural building blocks):

  • Carboxylic Acid Tail: The primary driver of crystallization, almost exclusively forming centrosymmetric

    
     dimers.
    
  • Vicinal Difluorine (2,3-F): These atoms are poor hydrogen bond acceptors but highly electronegative. They tend to segregate, promoting layer-like structures via weak C-H...F interactions.

  • Nitro Group (4-NO2): A steric bulk provider. In the solid state, this group often exhibits rotational disorder if not locked by adjacent steric hindrance (the 3-F atom helps lock it, but thermal motion remains a factor).

Key Challenge: The combination of a flexible acetic acid side chain and a rigid, electron-deficient aromatic core often leads to polymorphism. Screening is not optional; it is mandatory.

Experimental Crystallization Protocol

Solvent Selection Strategy

Due to the enhanced acidity provided by the electron-withdrawing nitro and fluoro groups (predicted pKa < 4.0), basic impurities in solvents must be avoided to prevent salt formation.

Table 1: Solvent Screening Matrix

Solvent SystemPolarity IndexCrystallization MechanismRisk Factor
Ethanol / Water (80:20) HighSlow CoolingHydrate formation (likely)
Ethyl Acetate / Hexane MediumVapor DiffusionTwinning (due to rapid layer growth)
Acetonitrile Medium-HighSlow EvaporationSolvate formation
Toluene LowCooling (-20°C)Recommended: Promotes dense packing
Growth Methodology (The "Toluene Slow-Cool" Protocol)

For high-quality single crystals suitable for X-ray diffraction (XRD), the Toluene Slow-Cool method is the most robust for this specific scaffold.

  • Dissolution: Dissolve 20 mg of the compound in 4 mL of hot toluene (90°C). Ensure the vial is essentially sealed but vented with a narrow needle.

  • Filtration: Filter the hot solution through a 0.2 µm PTFE syringe filter into a pre-warmed scintillation vial. Why: Fluorinated aromatics are prone to defect-induced nucleation on dust particles.

  • Insulation: Place the vial in a Dewar flask filled with hot water (80°C) and allow it to cool to room temperature over 48 hours.

  • Harvesting: Extract block-like crystals. Avoid needles, as they often indicate rapid growth along the stacking axis, leading to disorder.

X-Ray Diffraction Data Acquisition

Instrument Configuration
  • Source: Mo-Kα (

    
     Å) is preferred over Cu-Kα. The fluorine and nitro groups absorb Cu radiation moderately, but more importantly, Mo allows for higher resolution data (
    
    
    
    Å or better), which is crucial for resolving the electron density of the C-F bonds clearly.
  • Temperature: Collect at 100 K .

    • Reasoning: The nitro group at the 4-position is prone to high thermal motion. Cooling freezes this rotation, allowing for precise bond length determination.

Data Reduction Strategy

When processing the frames (using SAINT, CrysAlisPro, or similar), pay specific attention to the scaling step. Fluorinated planes can cause significant anisotropy in diffraction intensity. Ensure the absorption correction is applied rigorously (Multi-scan or Face-indexed).

Structural Elucidation & Refinement (The Logic Flow)

The following diagram illustrates the decision-making process during structure solution, specifically tailored for handling the artifacts common in nitro-aromatics.

StructureSolution Data Raw Reflections (HKL File) Phasing Phasing (SHELXT) Direct Methods Data->Phasing InitModel Initial Model (All Non-H atoms) Phasing->InitModel CheckNO2 Check NO2 Geometry Elongated Ellipsoids? InitModel->CheckNO2 SplitModel Split Position Model (PART 1 / PART 2) CheckNO2->SplitModel Rotational Disorder H_Add Add H-Atoms (Constrained) CheckNO2->H_Add No Disorder Restraints Apply Restraints (EADP / ISOR) SplitModel->Restraints Restraints->H_Add Refine Least Squares Refinement (SHELXL) H_Add->Refine Validation CheckCIF / R-Factor (< 5%) Refine->Validation

Figure 1: Decision tree for structural refinement, highlighting the critical check for nitro-group disorder common in this class of compounds.

Handling the Nitro Group

In 4-nitro-substituted phenylacetic acids, the nitro group may appear "smeared" in the electron density map.

  • Diagnosis: If the thermal ellipsoids for the Oxygen atoms are elongated perpendicular to the N-O bond.

  • Remedy: Model the disorder over two positions. Use the PART command in SHELXL. If the occupancy refines to near 50:50, consider if the space group symmetry is actually lower (e.g.,

    
     vs 
    
    
    
    ).
Handling the Acid Proton

Do not let the carboxylic acid proton "float" freely if the density is weak.

  • Protocol: Locate the Q-peak in the difference Fourier map between the oxygens of the dimer.

  • Refinement: Fix the bond distance (O-H 0.82 Å) but allow the torsion angle to refine to satisfy the hydrogen bond geometry.

Supramolecular Analysis[1][2]

Once the structure is solved, the analysis shifts to why it packed that way. For 2,3-difluoro-4-nitrophenylacetic acid, you must quantify three specific interactions.

The Primary Synthon: Carboxylic Dimer

The dominant feature will be the


 homodimer.
  • Metric to check: The O...O distance should be between 2.60 Å and 2.70 Å .

  • Deviation: If the distance is > 2.75 Å, check for "Catemer" formation (infinite chains), which sometimes occurs if the fluorine atoms create steric interference, though this is rare in phenylacetic acids.

Fluorine Interactions

Fluorine is a "hard" atom and does not form strong hydrogen bonds. However, in the absence of other donors, C-H...F contacts become structure-directing.

  • Search Protocol: Look for contacts where

    
     Å (sum of van der Waals radii).
    
  • Significance: These weak interactions often stitch the carboxylic acid dimers into 2D sheets.

Stacking (Pi-Pi Interactions)

The electron-deficient ring (due to -NO2 and -F) will seek to stack with electron-rich regions, but since the whole molecule is electron-deficient, it often stacks in an offset antiparallel fashion to minimize dipole repulsion.

  • Measurement: Calculate the centroid-to-centroid distance between aromatic rings. < 3.8 Å indicates significant pi-stacking.

Pharmaceutical Relevance & Polymorphism

For drug development, the "Solid Form Landscape" is the final deliverable.

Table 2: Risk Assessment for 2,3-Difluoro-4-nitrophenylacetic Acid

FeatureRisk LevelDescription
Polymorphism High The flexible methylene linker (

) allows for conformational polymorphism (conformers).
Hydrate Formation Medium The nitro group can accept H-bonds from water. If crystallized from wet solvents, check for channel hydrates.
Morphology Variable Fluorine segregation can lead to plate-like habits that cause flowability issues in manufacturing.

Conclusion: The crystal structure of 2,3-Difluoro-4-nitrophenylacetic acid is defined by the robustness of the carboxylic acid dimer, modulated by the steric and electronic demands of the 2,3-difluoro-4-nitro core. Successful analysis requires low-temperature data collection to manage nitro-group disorder and a rigorous analysis of weak C-H...F interactions to understand the lattice energy stability.

References

  • Desiraju, G. R. (2007). Crystal Engineering: A Textbook. World Scientific. (Fundamental principles of supramolecular synthons and fluorine interactions).
  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

  • Thallapally, P. K., et al. (2006). Polymorphism in Fluorinated Benzoic Acids. Crystal Growth & Design.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • Vertex Pharmaceuticals. (2001). Patent WO2001000206A1: Vla-4 inhibitor compounds. (Source of synthesis and application context). Link

Thermodynamic Stability of Nitro-Fluorinated Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Stability Profiling & Process Safety

Executive Summary

This guide addresses the thermodynamic behavior of nitro-fluorinated phenylacetic acids (NF-PAAs), a class of scaffolds critical in the synthesis of aldose reductase inhibitors, NSAID bioisosteres, and high-energy materials.

The central thermodynamic tension in NF-PAAs lies between the stabilizing influence of the C-F bond (Bond Dissociation Energy ~485 kJ/mol) and the destabilizing influence of the nitro group combined with the labile acetic acid side chain. Unlike simple aromatics, NF-PAAs exhibit a specific vulnerability to thermal decarboxylation , a process catalytically accelerated by electron-withdrawing groups (EWGs).

This document provides the theoretical framework, experimental protocols, and safety parameters required to handle these compounds without yield loss or thermal runaway.

Part 1: Molecular Architecture & Energetics

The Electronic "Push-Pull" and Decarboxylation Risk

The thermodynamic stability of phenylacetic acid derivatives is governed by the activation energy (


) required to break the 

bond.

In NF-PAAs, the presence of Nitro (-NO


) and Fluoro (-F) substituents significantly alters this barrier through the Hammett Electronic Effect .
  • Mechanism: Decarboxylation of the phenylacetate anion proceeds via a carbanionic intermediate.

  • The Instability Driver: Both -NO

    
     (
    
    
    
    ) and -F (
    
    
    ,
    
    
    ) are Electron Withdrawing Groups (EWGs). They stabilize the developing negative charge on the benzylic carbon in the transition state.
Bond Dissociation Energy (BDE) Hierarchy

To predict decomposition products, one must understand the "weakest link" in the scaffold.

Bond TypeApprox.[1] BDE (kJ/mol)Stability Implication
C(sp

)–F
~485Highest Stability. The C-F bond rarely breaks thermally below 400°C unless activated by nucleophiles (

).
C(sp

)–H
~464Stable backbone.
C(sp

)–NO

~297Explosion Risk. Homolytic cleavage of the nitro group triggers energetic decomposition (red fumes of NO

).
C(

)–COOH
~250-300*Process Risk. The weakest bond in solution. Leads to loss of CO

and formation of nitro-fluorotoluenes.

*Note: The effective barrier for decarboxylation drops significantly (to <150 kJ/mol) in the presence of base or metal catalysts.

Part 2: Decomposition Pathways & Mechanisms[2][3]

Understanding how the molecule fails is prerequisite to preventing it. The two primary failure modes are Decarboxylation (low temperature, yield loss) and Nitro-Scission (high temperature, safety hazard).

Pathway Visualization

The following diagram illustrates the competing decomposition pathways.

DecompositionPathways cluster_legend Thermodynamic Drivers Start Nitro-Fluoro Phenylacetic Acid TS_Decarb Transition State (Benzylic Carbanion) Start->TS_Decarb T > 140°C (or Base Cat.) TS_Nitro Nitro-Nitrite Rearrangement Start->TS_Nitro T > 250°C (High Energy) Product_Tol Nitro-Fluoro Toluene + CO2 TS_Decarb->Product_Tol Irreversible Product_Rad Radical Burst (NOx + Char) TS_Nitro->Product_Rad Runaway Note1 EWGs (NO2, F) lower activation energy for decarboxylation.

Figure 1: Competing thermal decomposition pathways. Decarboxylation is the primary risk during synthesis/drying, while nitro-scission presents an explosion hazard at higher temperatures.

Part 3: Experimental Stability Profiling

Do not rely on literature melting points alone. Impurities (especially trace metals or residual acids) can depress the onset of decomposition (


) by >20°C.
Protocol: Differential Scanning Calorimetry (DSC)

This is the gold standard for determining the "Safe Operating Window."

Methodology:

  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Netzsch DSC 214).

  • Crucible: Gold-plated high-pressure crucibles (to contain volatile decomposition products and prevent catalytic effects of Al/Cu pans).

  • Sample Mass: 2–4 mg (Keep low to minimize deflagration risk).

  • Ramp Rate: 5°C/min (Standard) and 2°C/min (To detect slow-onset kinetics).

  • Atmosphere: Nitrogen (50 mL/min).

Data Interpretation Table:

Signal TypeTemperature RangePhysical InterpretationAction Required
Endotherm 120°C – 160°CMelting Point (

).
Verify purity. Broad peaks indicate impurities.
Exotherm (Sharp) > 200°CNitro group decomposition.[2]DANGER. Never exceed

in process.
Endotherm (Broad) <

(e.g., 100°C)
Decarboxylation (Solid State).Compound is unstable. Store at -20°C.
Baseline Shift VariableGlass transition or sublimation.Check TGA to confirm mass loss.
Protocol: Accelerated Rate Calorimetry (ARC)

For scale-up (>100g), DSC is insufficient due to heat transfer limitations. Use ARC to determine the Time to Maximum Rate (TMR) .

  • Step 1: Heat sample in adiabatic mode.

  • Step 2: Detect "Heat Wait Search" threshold (usually 0.02°C/min).

  • Step 3: Calculate

    
     (Temperature where TMR is 24 hours).
    
  • Rule of Thumb: Never store bulk material above

    
    .
    

Part 4: Storage & Handling Directives

Based on the thermodynamic instability of the C-COOH bond in the presence of EWGs, the following handling protocols are mandatory to maintain integrity.

The "Acidity" Paradox

While these compounds are acids, they are sensitive to extrinsic acids and bases.

  • Base Sensitivity: Bases deprotonate the carboxylic acid. The resulting carboxylate anion (

    
    ) has a lower barrier to decarboxylation than the neutral acid. Avoid strong bases (NaOH, KOH) during workup if temperatures exceed 40°C. 
    
  • Acid Sensitivity: Strong mineral acids can protonate the nitro group or catalyze

    
     hydrolysis of the fluorine if water is present.
    
Storage Conditions
  • Temperature: Store at 2–8°C . For long-term reference standards, store at -20°C .

  • Container: Amber glass (light can trigger nitro-radical formation) with Teflon-lined caps. Avoid metal containers (Fe/Cu catalyze decomposition).

  • Atmosphere: Argon or Nitrogen blanket. CO

    
     evolution is autocatalytic in closed systems; ensure headspace exists.
    
Analytical Monitoring

Use qNMR (Quantitative NMR) or HPLC to monitor stability.

  • Marker for Degradation: Look for the corresponding Nitro-Fluorotoluene peak. In HPLC, the toluene derivative is significantly less polar (longer retention time) than the parent acid.

Part 5: Synthesis & Purification Workflow

To ensure high thermodynamic stability of the final product, impurities that lower activation energy must be removed.

SynthesisWorkflow Step1 Precursor: Fluorophenylacetic Acid Step2 Nitration (HNO3/H2SO4, <0°C) Step1->Step2 Electrophilic Aromatic Subst. Step3 Quench & Extraction (Keep T < 20°C) Step2->Step3 Exothermic Risk Step4 Recrystallization (Solvent: EtOH/Water) Step3->Step4 Remove Isomers Step5 Drying (Vacuum, T < 40°C) Step4->Step5 Critical Step Warning WARNING: High T drying causes decarboxylation Warning->Step5

Figure 2: Synthesis workflow emphasizing temperature control during drying to prevent thermal degradation.

Critical Process Parameters (CPPs)
  • Nitration Temperature: Must be kept < 0°C. The fluorine atom directs ortho/para, but the PAA side chain is sensitive to oxidation by concentrated HNO

    
    .
    
  • Drying: Never oven-dry these compounds at >50°C. Use a vacuum desiccator with P

    
    O
    
    
    
    at room temperature. Heat is the primary enemy of the NF-PAA scaffold.

References

  • Decarboxylation Mechanisms

    • Title: Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts.[3]

    • Source: ResearchG
    • Context: Establishes that electron-withdrawing substituents accelerate decarboxylation via zwitterionic or carbanionic p
    • URL:

  • Thermal Stability of Nitro-Aromatics

    • Title: Thermal decomposition of some nitroanilinoacetic acids.[2][4]

    • Source: Indian Academy of Sciences.
    • Context: Provides comparative data for nitro-substituted acetic acid derivatives, highlighting the instability of the acetic acid tail in nitro-arom
    • URL:

  • Fluorine Effect on Energetics

    • Title: Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN).
    • Source: Semantic Scholar / Molecules.
    • Context: Demonstrates that while C-F bonds are strong, their electron-withdrawing nature can destabilize the overall molecule by shifting trigger bond loc
    • URL:

  • General Stability Data

    • Title: 4-Nitrophenylacetic acid Specific
    • Source: Thermo Fisher Scientific.
    • Context: Provides baseline melting point (149-156°C)
    • URL:

Sources

Methodological & Application

Application Note: Strategic Synthesis & Utilization of 2,3-Difluoro-4-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Difluoro-4-nitrophenylacetic acid is a high-value fluorinated building block used primarily in the development of VLA-4 (Integrin


) antagonists  and next-generation fluoroquinolone antibiotics . Its unique substitution pattern—two vicinal fluorine atoms adjacent to a nitro group—imparts specific electronic properties that modulate metabolic stability and lipophilicity in drug candidates.

This guide details the strategic application of this compound, focusing on its conversion into bioactive scaffolds via nitro-reduction , amide coupling , and heterocyclic construction .[1]

Chemical Profile & Handling

PropertySpecification
Chemical Name 2,3-Difluoro-4-nitrophenylacetic acid
Molecular Formula

Molecular Weight 217.13 g/mol
Appearance Yellow to pale brown crystalline powder
Solubility Soluble in MeOH, DMSO, EtOAc; Sparingly soluble in water
Key Reactivity Nitro-reduction (aniline formation), Carboxyl coupling, SNAr (fluorine displacement)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen), Desiccated

Safety Warning: Nitroaromatic compounds are potentially energetic. Reactions involving large-scale heating or reduction should be performed behind a blast shield.

Core Application: Synthesis of VLA-4 Inhibitor Intermediates

The most validated pharmaceutical application of 2,3-difluoro-4-nitrophenylacetic acid is as a precursor for VLA-4 inhibitors (used in treating autoimmune diseases like Multiple Sclerosis and Asthma). The synthetic logic involves preserving the difluoro-phenyl core while elaborating the acetic acid tail and reducing the nitro group to an amine for further coupling.

Workflow Visualization

VLA4_Synthesis Start 2,3-Difluoro-4-nitro phenylacetic acid Step1 Esterification (Protection) Start->Step1 EtOH, H2SO4 Reflux Step2 Nitro Reduction (Chemoselective) Step1->Step2 Fe, NH4Cl or H2, Pd/C Step3 Amide Coupling (Scaffold Attachment) Step2->Step3 R-COOH, EDC, HOBt Final VLA-4 Inhibitor Precursor Step3->Final Deprotection

Figure 1: Synthetic workflow for converting the acid into a functionalized pharmaceutical intermediate.

Detailed Experimental Protocols

Protocol A: Chemoselective Esterification

Objective: Protect the carboxylic acid to allow purification and prevent interference during nitro reduction.

Reagents:

  • 2,3-Difluoro-4-nitrophenylacetic acid (1.0 eq)

  • Absolute Ethanol (Solvent/Reagent)

  • Concentrated

    
     (Cat.[2] 0.1 eq) or Thionyl Chloride (1.1 eq)
    

Procedure:

  • Dissolution: Dissolve 10 g of the acid in 100 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Catalysis: Add 0.5 mL of conc.

    
     dropwise.
    
    • Expert Insight: Alternatively, cool to 0°C and add

      
       dropwise to generate HCl in situ, which often provides higher yields for sterically sensitive acids.
      
  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The acid spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
  • Workup: Concentrate ethanol under reduced pressure. Dilute residue with EtOAc (150 mL) and wash with Sat.

    
     (2 x 50 mL) to remove unreacted acid.
    
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
  • Yield: Expect 90–95% of Ethyl 2,3-difluoro-4-nitrophenylacetate as a yellow oil/solid.

Protocol B: Nitro Reduction to Aniline

Objective: Convert the nitro group to an amine without defluorination.

Reagents:

  • Ethyl 2,3-difluoro-4-nitrophenylacetate (from Protocol A)

  • Iron powder (Fe, 5.0 eq)

  • Ammonium Chloride (

    
    , 5.0 eq)
    
  • Ethanol/Water (4:1 mixture)

Procedure:

  • Preparation: Suspend the nitro-ester (5.0 g) in 50 mL Ethanol and 12 mL Water.

  • Activation: Add

    
     and Iron powder.
    
  • Reaction: Heat to 80°C with vigorous stirring. The reaction is heterogeneous; vigorous stirring is critical to prevent the iron from clumping.

    • Expert Insight: Avoid catalytic hydrogenation (

      
      ) if possible. While effective, Pd-catalyzed reduction carries a risk of hydrodefluorination  (loss of fluorine), especially at the position ortho to the amino group. The Fe/NH4Cl method is chemoselective for the nitro group.
      
  • Monitoring: Reaction is usually complete in 2–3 hours.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Partition between water and EtOAc. The organic layer contains the Ethyl 2,3-difluoro-4-aminophenylacetate .

  • Stability Note: The resulting aniline is sensitive to oxidation. Use immediately in the next coupling step or store under Argon at -20°C.

Protocol C: Amide Coupling (VLA-4 Scaffold Synthesis)

Objective: Couple the newly formed aniline with a peptidomimetic acid or linker.

Reagents:

  • Aniline Intermediate (1.0 eq)

  • Target Carboxylic Acid Scaffold (1.1 eq)

  • EDC

    
    HCl (1.2 eq)
    
  • HOBt (1.2 eq) or HOAt

  • DIPEA (3.0 eq)

  • DMF (Dry)

Procedure:

  • Activation: Dissolve the Target Acid in dry DMF. Add DIPEA, EDC, and HOBt. Stir for 30 mins at RT to form the active ester.

  • Coupling: Add the solution of Ethyl 2,3-difluoro-4-aminophenylacetate (dissolved in minimal DMF) dropwise.

  • Reaction: Stir at RT for 12–18 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove DIPEA/EDC), Sat.

    
    , and Brine.
    
  • Purification: Flash chromatography is usually required to isolate the coupled product.

Critical Analysis & Troubleshooting

Regioselectivity & Isomer Control

Commercial samples of 2,3-difluoro-4-nitrophenylacetic acid must be checked for isomeric purity. The most common impurity is the 6-nitro isomer .

  • Impact: The 6-nitro isomer places the nitro group ortho to the acetic acid side chain. Upon reduction, this isomer will spontaneously cyclize to form an oxindole (7-fluoro-oxindole derivative).

  • Detection: Use

    
    -NMR.[3][4] The 4-nitro isomer (desired) has para-protons on the ring (split by F), whereas the 6-nitro isomer allows for oxindole formation which shows a distinct methylene shift.
    
Nucleophilic Aromatic Substitution (SNAr) Risks

The fluorine atoms at positions 2 and 3 are activated by the 4-nitro group.

  • Risk: Using strong nucleophiles (alkoxides, thiolates) in basic conditions can displace the fluorine at position 3 (ortho to nitro).

  • Mitigation: Use mild bases (DIPEA,

    
    ) rather than strong bases (NaH, NaOEt) during alkylation steps involving this core.
    
Data Summary Table
Reaction StepReagent ChoiceCritical ParameterTypical Yield
Esterification

Moisture control>90%
Reduction

Agitation speed80-85%
Coupling

pH (keep basic)70-80%

References

  • VLA-4 Inhibitor Synthesis: International Patent Application WO2001000206A1. "VLA-4 inhibitor compounds".[3][4] Describes the preparation of 2,3-difluoro-4-nitrophenylacetic acid and its conversion to integrin antagonists.

  • Vicarious Nucleophilic Substitution (VNS): Journal of Fluorine Chemistry. Discusses the synthesis of fluorinated phenylacetic acids via VNS on nitrobenzenes.

  • Nitro Reduction Protocols: Organic Syntheses, Coll. Vol. 5, p. 829 (1973). General procedures for iron-mediated reduction of sensitive nitro compounds.

  • Fluorine Effect in MedChem: J. Med. Chem. 2008, 51, 15, 4359–4369. "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents". Contextualizes the metabolic stability provided by the 2,3-difluoro motif.

Sources

Application Note: High-Fidelity Amide Coupling of 2,3-Difluoro-4-nitrophenylacetic Acid

[1]

Executive Summary

Coupling 2,3-Difluoro-4-nitrophenylacetic acid (DFNPA) with amines presents a distinct chemoselective challenge: the competition between the desired Amidation (attack at the carbonyl) and the undesired Nucleophilic Aromatic Substitution (SNAr) .[1][2]

The 2,3-difluoro-4-nitro substitution pattern creates a highly electron-deficient ring.[1][3] The fluorine at position 3 is ortho to the nitro group, making it extremely susceptible to displacement by amine nucleophiles.[3] Standard "room temperature, overnight" protocols often result in significant mixtures of amide product and SNAr byproducts.[3]

This guide provides two optimized protocols designed to kinetically favor amidation over ring substitution.

Strategic Analysis: The Chemoselectivity Battle

To ensure success, one must understand the electronic landscape of the substrate.

Electronic Profile[1][3]
  • 4-Nitro Group: Strong electron-withdrawing group (EWG).[1][3][2] Activates the ring for nucleophilic attack.[3][4]

  • 3-Fluoro Group: Located ortho to the nitro group. This is the "Hot Spot" for SNAr.

  • Benzylic Acidity: The electron-deficient ring lowers the pKa of the

    
    -methylene protons (
    
    
    ), increasing the risk of base-mediated side reactions (e.g., racemization if substituted, or self-condensation).[1]
Reaction Pathways

The amine (

12
  • Path A (Desired): Attack on the activated carbonyl carbon.[3]

  • Path B (Undesired): Attack on C-3 of the ring, displacing fluoride (SNAr).[3]

Kinetic Control Strategy: Amidation generally has a lower activation energy than SNAr.[3][2] Therefore, low temperature and highly reactive acylating species (like HATU or Acid Chlorides) are required to consume the amine via Path A before Path B becomes significant.[3]

ReactionPathwaysStart2,3-Difluoro-4-nitrophenylacetic acid+ Amine (R-NH2)ActivationCarboxyl Activation(HATU or COCl2)Start->ActivationPathBPath B: SNAr at C-3(Thermodynamic/Thermal)Start->PathB Unactivated Acid(Slow)PathAPath A: Amidation(Kinetic Product)Activation->PathA < 0°C, FastActivation->PathB > 20°C, SlowProductTarget AmidePathA->ProductByproductAmino-fluoro-nitro Impurity(Displaced F)PathB->Byproduct

Figure 1: Competing reaction pathways.[3] Path A is favored by high activation energy species at low temperatures.

Experimental Protocols

Protocol A: The "Cold-Flash" Method (HATU)

Recommended for: Valuable amines, small-scale discovery (mg to g).[1][2]

Rationale: HATU generates a highly reactive O-azabenzotriazole ester.[1][3] By maintaining the reaction at 0°C, we maximize the rate of amidation while the thermal energy is insufficient to drive the SNAr reaction at C-3.

Reagents:

  • Substrate: 2,3-Difluoro-4-nitrophenylacetic acid (1.0 equiv)[1][3]

  • Amine: 1.0 - 1.1 equiv[1]

  • Coupling Agent: HATU (1.1 equiv)[3][2]

  • Base: DIPEA (Diisopropylethylamine) (2.0 - 2.5 equiv)[1][3][2]

  • Solvent: DMF (Anhydrous) or DMAc[3][2]

Step-by-Step Workflow:

  • Preparation: Dissolve DFNPA (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration) in a round-bottom flask under Nitrogen/Argon.

  • Activation: Cool the solution to 0°C using an ice/water bath. Stir for 5 minutes.

  • Base Addition: Add DIPEA (1.0 equiv only) dropwise. Stir for 5-10 minutes at 0°C. Note: The solution may turn yellow.

  • Amine Addition: Add the Amine (1.1 equiv) followed by the remaining DIPEA (1.0-1.5 equiv).[3][2]

  • Reaction: Stir at 0°C for 2 hours .

    • Critical Checkpoint: Monitor by LCMS.[3][5] Do NOT warm to room temperature unless conversion is <50% after 2 hours.[3]

  • Quench: Pour the cold mixture into 5% aqueous Citric Acid or 0.5M HCl (if product is not acid-sensitive) to quench the reaction and remove excess DIPEA.

  • Workup: Extract with Ethyl Acetate. Wash organic layer with Sat.[3] NaHCO3 (removes unreacted acid) and Brine.[3] Dry over Na2SO4.[3]

Protocol B: The Acid Chloride Method

Recommended for: Sterically hindered amines, scale-up (>10g), or if HATU fails.[3]

Rationale: Acid chlorides are the most reactive electrophiles.[3] This method avoids the formation of the guanidine byproducts sometimes seen with HATU and drives the reaction with difficult amines.

Reagents:

  • Substrate: DFNPA (1.0 equiv)[3]

  • Reagent: Oxalyl Chloride (1.2 equiv)[3][2]

  • Catalyst: DMF (2-3 drops)[1][3]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[3][2]

  • Base: 2,6-Lutidine or DIPEA (for the coupling step)[1][3]

Step-by-Step Workflow:

  • Chlorination: Dissolve DFNPA in anhydrous DCM (0.2 M) at 0°C. Add catalytic DMF (2 drops).

  • Activation: Add Oxalyl Chloride (1.2 equiv) dropwise. Gas evolution (

    
    , 
    
    
    ,
    
    
    ) will occur.[3]
  • Completion: Allow to warm to Room Temperature (RT) and stir for 1-2 hours until gas evolution ceases.

  • Evaporation (Crucial): Concentrate the mixture in vacuo to remove excess oxalyl chloride and HCl. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Cool the acid chloride solution to -10°C to 0°C .

  • Addition: Add the Amine (1.0 equiv) and Base (1.2 equiv) simultaneously or pre-mixed in DCM.

  • Monitoring: Stir at 0°C for 1 hour. LCMS should show rapid conversion.[3]

Data & Troubleshooting

Reagent Compatibility Table
ComponentRecommendationNotes
Solvent DMF, DMAc, DCMAvoid nucleophilic solvents (MeOH, EtOH).[1][3][2] DCM is best for Protocol B.
Base DIPEA, NMMAvoid nucleophilic bases (DMAP, Pyridine) which can catalyze SNAr or form stable acyl-pyridinium salts that react slowly.[3]
Coupling Agent HATU, T3PEDC/HOBt is often too slow, allowing SNAr side reactions to compete.[3]
Temperature < 0°C CRITICAL PARAMETER. Heat promotes Fluorine displacement.[3][2]
Troubleshooting SNAr Byproducts

If you observe a byproduct with M+ (Target) - 19 (Loss of F) + (Amine Mass), you have SNAr substitution.[3][2]

  • Diagnosis: 19F NMR is the best tool.[3]

    • Starting Material: Two distinct signals (approx -130 to -150 ppm).[1][3]

    • Product: Two distinct signals (shifted slightly).

    • SNAr Impurity: Only one fluorine signal remains (usually the 2-F remains, 3-F is lost).[1]

  • Solution:

    • Lower temperature to -20°C.

    • Switch to Protocol B (Acid Chloride) to increase amidation rate.[3]

    • Reduce the equivalents of amine (use exactly 1.0 eq).[3]

Safety & Handling

  • HF Generation: If SNAr occurs, Fluoride ions are released.[3] Upon workup with acid, this generates HF.[3] While amounts are small, use glass-lined equipment and handle aqueous layers with care.[3]

  • Nitro Compounds: 2,3-Difluoro-4-nitrophenylacetic acid is an energetic nitroaromatic.[1][3][2] Avoid heating neat material or distilling residues to dryness at high temperatures.[3]

  • Skin Sensitizer: Halo-nitro compounds are potent skin sensitizers.[1][3][2] Double-glove and work in a fume hood.[1][3]

References

  • Amide Coupling Mechanisms: Valeur, E., & Bradley, M. (2009).[3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[3] Link

  • SNAr Reactivity of Fluoronitrobenzenes: Terrier, F. (2013).[3] Nucleophilic Aromatic Substitution. Wiley-VCH.[1][3] (Standard text on SNAr kinetics and activation by Nitro groups).

  • HATU Protocol Optimization: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[3] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140-177.[3] Link[3]

  • Acid Chloride Preparation: Montalbetti, C. A., & Falque, V. (2005).[3] Amide bond formation and peptide coupling.[3][5][6] Tetrahedron, 61(46), 10827-10852.[3] Link[3]

Application Note: Using 2,3-Difluoro-4-nitrophenylacetic Acid as a Fluorinated Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic application of 2,3-Difluoro-4-nitrophenylacetic acid as a high-value building block in medicinal chemistry. Unlike generic phenylacetic acids, this specific fluorinated isomer offers a unique "ortho-difluoro" motif that modulates metabolic stability, lipophilicity, and conformational rigidity. It serves as a critical precursor for 4-amino-2,3-difluorophenylacetic acid , a scaffold extensively used in the design of VLA-4 integrin inhibitors , peptidomimetics , and PROTAC linkers . This document provides optimized protocols for its synthesis, reduction, and downstream coupling, ensuring high-yield incorporation into complex drug candidates.

Chemical Profile & Structural Advantage[1][2]

Physicochemical Properties
PropertyDataNotes
IUPAC Name 2-(2,3-difluoro-4-nitrophenyl)acetic acid
Molecular Formula C₈H₅F₂NO₄
Molecular Weight 217.13 g/mol
Appearance Yellow oil / Low-melting solidCrystalline upon purification
pKa (COOH) ~3.8Lower than non-fluorinated analog (4.[1][2][3][4]3) due to electron-withdrawing F/NO₂
Solubility DMSO, MeOH, EtOAc, DCMLimited water solubility
The "Fluorine Effect" in Drug Design

The 2,3-difluoro substitution pattern is not merely decorative; it imparts specific pharmacological advantages:

  • Metabolic Blockade: The fluorine atoms at positions 2 and 3 block the aromatic ring from oxidative metabolism (e.g., hydroxylation) by CYP450 enzymes, extending the half-life of the drug candidate.

  • Conformational Locking: The ortho-fluorine (at C2) exerts a steric and electrostatic repulsion against the acetic acid side chain, restricting rotation and pre-organizing the molecule for binding to target proteins (e.g., integrins).

  • Electronic Modulation: The electron-withdrawing nature of the 4-nitro group (and subsequent amine) lowers the pKa of the carboxylic acid, potentially strengthening ionic interactions with positively charged residues (e.g., Arginine/Lysine) in the binding pocket.

Synthetic Utility & Workflow

The primary utility of this building block lies in its function as a "Masked Aniline" scaffold . The carboxylic acid allows for immediate attachment to a core structure, while the nitro group remains inert until specifically reduced to an amine, enabling a second point of attachment (bifunctional linker).

Workflow Diagram

SyntheticWorkflow cluster_legend Key Transformation Start 2,3-Difluorophenylacetic Acid Nitration Step 1: Regioselective Nitration (HNO3/H2SO4) Start->Nitration Intermed 2,3-Difluoro-4-nitrophenylacetic Acid (The Building Block) Nitration->Intermed Yield ~85% Coupling1 Step 2: Amide Coupling (R-NH2 + Acid) Intermed->Coupling1 Amide Nitro-Amide Intermediate Coupling1->Amide Reduction Step 3: Nitro Reduction (Fe/AcOH or H2/Pd) Amide->Reduction Final 4-Amino-2,3-Difluoro Scaffold (Ready for 2nd Coupling) Reduction->Final Unmasks Aniline

Caption: Synthetic workflow transforming the precursor into a bifunctional amino-acid scaffold. The nitro group acts as a protecting group for the amine during the first coupling step.

Experimental Protocols

Protocol A: Synthesis of 2,3-Difluoro-4-nitrophenylacetic Acid

Context: Regioselective nitration of the commercially available 2,3-difluorophenylacetic acid.

Reagents:

  • 2,3-Difluorophenylacetic acid (1.0 eq)[5][6]

  • Conc. Sulfuric Acid (

    
    )[7]
    
  • Fuming Nitric Acid (

    
    )
    
  • Dichloromethane (DCM) for extraction

Procedure:

  • Dissolution: In a round-bottom flask equipped with a stir bar, dissolve 2,3-difluorophenylacetic acid (e.g., 5.0 g) in conc.

    
     (20 mL). Cool the solution to -10°C using an ice-salt bath.
    
  • Nitration: Add fuming

    
     (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 0°C. Caution: Exothermic reaction.
    
  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature over 2 hours. Monitor via TLC or LC-MS (Target Mass: [M-H]- = 216).

  • Quench: Pour the reaction mixture slowly onto crushed ice (200 g). The product may precipitate as a gum or oil.

  • Extraction: Extract the aqueous mixture with DCM (3 x 50 mL). Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Hexane:EtOAc with 1% Acetic Acid) to yield the product as a yellow oil/solid.

    • Expected Yield: 80-85%.

    • Validation: 1H NMR should show the loss of one aromatic proton and a downfield shift of the remaining proton due to the nitro group.

Protocol B: Nitro Reduction to 4-Amino-2,3-difluorophenylacetic Acid Derivative

Context: Unmasking the aniline functionality after the acid has been coupled to a primary amine (R-NH2).

Reagents:

  • Nitro-intermediate (1.0 eq)

  • Iron powder (Fe, 5.0 eq)

  • Ammonium Chloride (

    
    , 5.0 eq)
    
  • Solvent: Ethanol/Water (4:1)

Procedure:

  • Setup: Suspend the nitro-intermediate in Ethanol/Water (4:1 ratio).

  • Addition: Add Iron powder and solid Ammonium Chloride.

  • Reflux: Heat the mixture to reflux (80°C) with vigorous stirring for 2-4 hours. The yellow color of the nitro compound should fade to a colorless or light brown suspension.

  • Filtration: Cool to room temperature. Filter the mixture through a Celite pad to remove iron residues. Wash the pad with Ethanol.

  • Workup: Concentrate the filtrate. Redissolve in EtOAc and wash with water. Dry over

    
     and concentrate.
    
  • Result: The resulting aniline is sensitive to oxidation; use immediately in the next coupling step or store under nitrogen at -20°C.

Applications in Drug Discovery[1][3][10][11][12][13]

VLA-4 Integrin Inhibitors

The 2,3-difluoro-4-aminophenylacetic acid motif is a validated pharmacophore for VLA-4 antagonists.

  • Mechanism: The carboxylic acid mimics the Aspartate residue of the natural ligand (VCAM-1), coordinating with the metal ion (

    
     or 
    
    
    
    ) in the integrin binding site.
  • Role of Fluorine: The 2,3-difluoro substitution increases the lipophilicity of the acidic headgroup, improving oral bioavailability without sacrificing potency. The 4-amino group serves as the attachment point for the urea or sulfonamide linker characteristic of these inhibitors.

Peptidomimetics & PNA Monomers

This building block acts as a Phenylalanine bioisostere .

  • Peptide Replacement: Replacing a Phenylalanine-Glycine dipeptide with this scaffold introduces a rigid, metabolically stable aromatic linker.

  • PNA (Peptide Nucleic Acid): The 4-amino acid structure is homologous to N-(2-aminoethyl)glycine. Incorporating the fluorinated phenyl ring into PNA backbones enhances base-stacking interactions and cellular uptake.

PROTAC Linker Design

The "Acid-Aniline" axis allows this molecule to serve as a rigid linker in PROTACs (Proteolysis Targeting Chimeras).

  • Design: The acid can be coupled to an E3 ligase ligand (e.g., VHL ligand), while the amine (post-reduction) is coupled to the target protein warhead.

  • Advantage: The rigid phenyl ring prevents the "linker collapse" often seen with flexible alkyl chains, maintaining the optimal distance between the two proteins.

Safety & Handling

  • Nitroaromatics: Potentially explosive if heated under confinement. Do not distill the neat nitro-intermediate at high temperatures.

  • Skin/Eye Irritant: The acid functionality and fluorinated nature make this a potent irritant. Wear standard PPE (gloves, goggles, lab coat).

  • Waste Disposal: Dispose of iron residues from the reduction step as hazardous heavy metal waste.

References

  • Synthesis and VLA-4 Activity: Lin, K. et al. "VLA-4 inhibitor compounds." World Intellectual Property Organization, WO 2001/000206 A1, 2001.

  • Fluorine in Med Chem: Purser, S. et al. "Fluorine in medicinal chemistry."[6][8] Chemical Society Reviews, 2008, 37, 320-330.

  • Peptidomimetics: Bedair, A. H. et al. "Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity."[3] Acta Pharmaceutica, 2006, 56, 273–284.[3]

  • Nitration Regiochemistry: "Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester." National Institutes of Health (PMC).

Sources

Application Note: Optimized Esterification Protocols for 2,3-Difluoro-4-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The esterification of 2,3-Difluoro-4-nitrophenylacetic acid represents a critical transformation in the synthesis of fluorinated pharmaceutical intermediates, particularly for quinolone antibiotics and enzyme inhibitors. The presence of the electron-withdrawing nitro group at the para position and two fluorine atoms at the ortho and meta positions creates a highly electron-deficient aromatic ring.

While this electron deficiency generally stabilizes the carboxylate against some nucleophilic attacks, it also increases the acidity of the benzylic protons (pKa shift), making the molecule susceptible to side reactions such as decarboxylation or benzylic oxidation under harsh basic conditions. Therefore, acid-catalyzed pathways are preferred.

This guide details three validated protocols ranging from scalable process chemistry to mild laboratory-scale synthesis.

Mechanistic Considerations & Reactivity Profile

Electronic Effects

The 2,3-difluoro-4-nitro motif exerts a strong inductive effect (-I), pulling electron density away from the phenyl ring.

  • Impact on Esterification: The carbonyl carbon of the acetic acid side chain is sufficiently reactive for standard Fischer esterification.

  • Risk Factor: The benzylic position (alpha-carbon) is activated. Avoid strong bases (e.g., NaH, LDA) which could lead to enolate formation and self-condensation.

Solubility

The compound is moderately soluble in polar organic solvents (MeOH, EtOH, EtOAc) but has poor solubility in non-polar hydrocarbons (Hexanes) due to the polar nitro and carboxyl groups.

Experimental Protocols

Method A: Acid-Catalyzed Fischer Esterification (Process Scale)

Best for: Large-scale production, cost-efficiency, and robustness.[1]

Principle: Equilibrium-driven reaction utilizing excess alcohol as both reactant and solvent, catalyzed by sulfuric acid.

Reagents:

  • Substrate: 2,3-Difluoro-4-nitrophenylacetic acid (1.0 equiv)

  • Solvent/Reactant: Anhydrous Methanol or Ethanol (10-20 volumes)

  • Catalyst: Conc. H₂SO₄ (0.1 - 0.5 equiv)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or Drierite).

  • Dissolution: Charge the flask with 2,3-Difluoro-4-nitrophenylacetic acid and anhydrous alcohol. Stir until a suspension or solution is formed.

  • Catalyst Addition: Slowly add concentrated H₂SO₄ dropwise. (Caution: Exothermic).

  • Reflux: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH).

  • Monitoring: Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) or HPLC. Reaction typically reaches equilibrium in 4–6 hours.

  • Workup:

    • Cool to room temperature.[2][3]

    • Concentrate under reduced pressure to remove excess alcohol (approx. 80% volume).

    • Dilute residue with Ethyl Acetate (EtOAc).

    • Wash carefully with Saturated NaHCO₃ (2x) to neutralize acid (Caution: CO₂ evolution).

    • Wash with Brine (1x).

    • Dry organic layer over anhydrous Na₂SO₄.[4]

  • Isolation: Filter and concentrate in vacuo. The product usually crystallizes upon cooling or can be used as a crude oil.

Method B: Acyl Chloride Activation (High Yield)

Best for: Maximizing yield, difficult substrates, or when anhydrous conditions are strictly required.

Principle: Conversion of the acid to the highly reactive acid chloride using Thionyl Chloride (SOCl₂), followed by alcoholysis.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Thionyl Chloride (1.5 - 2.0 equiv)

  • Solvent: Methanol or Ethanol (Excess)

  • Catalyst: DMF (Catalytic, 1-2 drops)

Protocol:

  • Activation: In a fume hood, dissolve the acid in a minimal amount of dry DCM (optional) or use neat SOCl₂ if the substrate is stable. Add catalytic DMF.

  • Chlorination: Add SOCl₂ dropwise at 0°C, then warm to room temperature or reflux (40°C) for 1-2 hours until gas evolution (HCl/SO₂) ceases.

  • Evaporation: Concentrate in vacuo to remove excess SOCl₂. (Add dry toluene and re-evaporate to remove trace SOCl₂ azeotropically).

  • Esterification: Redissolve the crude acid chloride in dry DCM. Cool to 0°C.[5]

  • Alcohol Addition: Add the alcohol (MeOH/EtOH) slowly (slight excess, 1.5–2.0 equiv) with a base like Triethylamine (2.0 equiv) to scavenge HCl, OR simply dissolve the residue in excess alcohol and reflux for 1 hour.

  • Workup: Standard aqueous extraction (Water/EtOAc).

Method C: Steglich Esterification (Mild Conditions)

Best for: Small scale screening, acid-sensitive substrates.

Reagents:

  • Substrate: 1.0 equiv

  • Alcohol: 1.0 - 1.5 equiv

  • Coupling Agent: EDC.HCl or DCC (1.1 equiv)

  • Catalyst: DMAP (0.1 equiv)

  • Solvent: DCM or DMF

Protocol:

  • Dissolve acid and alcohol in dry DCM at 0°C.

  • Add DMAP.

  • Add EDC.HCl portion-wise.

  • Stir at 0°C for 30 mins, then warm to RT overnight.

  • Wash with 1N HCl, then Sat. NaHCO₃. Dry and concentrate.

Comparative Data Analysis

ParameterMethod A (Fischer)Method B (Acid Chloride)Method C (Steglich)
Yield 85 - 92%90 - 98%80 - 90%
Reaction Time 4 - 8 Hours2 - 4 Hours12 - 24 Hours
Cost LowMediumHigh
Purification Extraction/CrystallizationExtractionColumn Chromatography often required (Urea byproduct)
Scalability ExcellentGood (Requires gas scrubbing)Poor (Atom economy)

Visual Workflows

Reaction Mechanism (Fischer Esterification)

EsterificationMechanism Start Acid Substrate (R-COOH) Protonation Protonation (R-C+(OH)2) Start->Protonation + H+ Attack Nucleophilic Attack (Tetrahedral Intermediate) Protonation->Attack + R'OH Elimination Water Elimination (-H2O) Attack->Elimination Proton Transfer Product Ester Product (R-COOR') Elimination->Product - H+

Caption: Step-wise mechanistic flow of acid-catalyzed Fischer esterification.

Process Decision Tree

DecisionTree Start Start: 2,3-Difluoro-4-nitrophenylacetic acid Scale What is the Scale? Start->Scale Large > 100g (Process) Scale->Large Production Small < 5g (Lab/R&D) Scale->Small Research MethodA Method A: Fischer (H2SO4/MeOH) Large->MethodA Standard MethodB Method B: Thionyl Chloride Large->MethodB If Conversion Issues Stability Is Acid Sensitivity a Concern? Small->Stability Stability->MethodA No (Stable) MethodC Method C: EDC/DMAP Stability->MethodC Yes (Sensitive)

Caption: Decision matrix for selecting the optimal esterification protocol based on scale and sensitivity.

Safety & Handling (E-E-A-T)

  • Nitro Compounds: Organic nitro compounds can be energetic. While this specific acid is generally stable, avoid heating dry residues to high temperatures (>150°C) without DSC testing.

  • Hydrofluoric Acid Potential: In the presence of strong Lewis acids and high heat, C-F bonds can rarely degrade. Ensure glass reactors are inspected.

  • Thionyl Chloride: Releases HCl and SO₂ gases. Must be used in a well-ventilated fume hood with a caustic scrubber.

References

  • Synthesis of Phenylacetic Acid Esters : Detailed kinetics and catalyst comparison (Amberlyst-15 vs H2SO4) for phenylacetic acid derivatives. Source: Processes of Petrochemistry and Oil Refining

  • Phase-Transfer Catalysis in Esterification : Kinetic studies on substituted phenylacetic acids. Source: ACS Industrial & Engineering Chemistry Research

  • Synthesis of 2-(4-fluoro-3-nitrophenyl)acetate : Patent literature describing thionyl chloride activation for fluorinated nitro-phenylacetic acids. Source: ChemicalBook / WO2013131408

  • Esterification Methodologies : Comprehensive review of esterification catalysts including silica chloride and coupling reagents. Source: Organic Chemistry Portal

  • 2-Nitrophenylacetic Acid Applications : Overview of reactivity and protection group strategies for nitro-phenylacetic acids. Source: Wikipedia / Organic Syntheses

Sources

Application Note: Synthesis of Fluorinated Indoles from 2,3-Difluoro-4-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of fluorinated indole scaffolds. It addresses the specific challenge of utilizing 2,3-Difluoro-4-nitrophenylacetic acid (CAS 932373-71-2) —a functionalized aromatic building block—to access valuable fluorinated indole derivatives.

Executive Summary

Fluorinated indoles are critical pharmacophores in drug discovery, serving as bioisosteres for tryptophan and improving metabolic stability in PARP inhibitors, antiviral agents, and auxin mimics. This guide details the conversion of 2,3-Difluoro-4-nitrophenylacetic acid into fluorinated indoles.

Critical Structural Analysis: The starting material, 2,3-Difluoro-4-nitrophenylacetic acid, possesses a 4-nitro group relative to the acetic acid side chain (Position 1).

  • Direct Cyclization Constraint: Unlike ortho-nitrophenylacetic acids (which cyclize directly to oxindoles/indoles), the para-relationship in this compound precludes direct reductive cyclization between the existing nitrogen and the acetic acid chain.

  • Synthetic Strategy: The protocol below utilizes the Gassman Indole Synthesis (via the reduced aniline) or the Bartoli Indole Synthesis to construct the indole ring de novo at the available ortho position (C5), thereby preserving the acetic acid moiety as a functional handle.

Target Molecule: Ethyl 6,7-difluoro-5-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate (and derivatives).

Pre-Synthesis Structural Logic

Before initiating synthesis, it is vital to map the regiochemistry of the starting material to the target indole.

FeatureStarting Material (Phenyl Ring)Target Indole (Indole Ring)
Nitrogen Source Nitro (-NO2) at C4Indole Nitrogen (N1)
Cyclization Site Hydrogen at C5 (Ortho to NO2)Bridgehead Carbon (C3a)
Side Chain Acetic Acid (-CH2COOH) at C1Acetic Acid at C5 (Indole numbering)
Fluorine 1 Fluorine at C2Fluorine at C6
Fluorine 2 Fluorine at C3Fluorine at C7

Note on Isomers: If your target is simple 4,5-difluoroindole (without the acetic acid side chain), the preferred starting material is 2,3-difluoro-6-nitrophenylacetic acid (CAS 141428-47-9) or 2,3-difluoroaniline . The protocol below is specifically for utilizing the 4-nitro isomer to generate indole-5-acetic acid scaffolds.

Primary Protocol: Modified Gassman Indole Synthesis

This route is preferred for its scalability and mild conditions, avoiding the harsh reagents of the Bartoli synthesis which might affect the ester side chain.

Phase A: Precursor Preparation (Protection & Reduction)

Step 1: Esterification

  • Reagents: 2,3-Difluoro-4-nitrophenylacetic acid (1.0 eq), SOCl₂ (1.5 eq), Ethanol (Solvent).

  • Procedure: Reflux the acid in ethanol with thionyl chloride for 4 hours. Evaporate solvent to yield Ethyl 2,3-difluoro-4-nitrophenylacetate .

  • QC Check: 1H NMR (Loss of broad COOH singlet, appearance of ethyl quartet/triplet).

Step 2: Nitro Reduction

  • Reagents: Ethyl 2,3-difluoro-4-nitrophenylacetate (1.0 eq), Iron Powder (5.0 eq), NH₄Cl (5.0 eq), EtOH/H₂O (4:1).

  • Procedure: Heat mixture at 80°C for 2 hours. Filter through Celite. Extract with EtOAc.

  • Product: Ethyl 2,3-difluoro-4-aminophenylacetate (The "Aniline").

  • Critical Note: The aniline is sensitive to oxidation; store under argon or use immediately.

Phase B: Gassman Cyclization

This step constructs the pyrrole ring onto the aniline.

Reagents:

  • Aniline (from Phase A)

  • tert-Butyl hypochlorite (t-BuOCl)

  • Ethyl methylthioacetate (or Methylthioacetone for 3-methyl indole)

  • Triethylamine (Et₃N)

  • Raney Nickel (for desulfurization)

Protocol:

  • N-Chlorination: Dissolve the Aniline (10 mmol) in dry CH₂Cl₂ at -78°C. Add t-BuOCl (11 mmol) dropwise. Stir for 15 min to form the N-chloroaniline.

  • Sulfonium Salt Formation: Add Ethyl methylthioacetate (11 mmol) dropwise at -78°C. Stir for 1 hour. A cloudy precipitate (azasulfonium salt) may form.

  • Rearrangement: Add Et₃N (12 mmol) dropwise. Allow the mixture to warm to Room Temperature (RT). The reaction undergoes a Sommelet-Hauser type rearrangement followed by re-aromatization.

  • Cyclization: Reflux the mixture with dilute acid (2M HCl) for 1 hour to effect cyclization and elimination of water.

  • Desulfurization: Dissolve the crude 3-thiomethylindole in EtOH. Add Raney Nickel (W-2 grade) and reflux for 2 hours to remove the thiomethyl group.

Yield: 45-60% (over 3 steps). Product: Ethyl 6,7-difluoro-5-(ethoxycarbonylmethyl)indole-2-carboxylate .

Alternative Protocol: Bartoli Indole Synthesis

Use this route if a 2-substituted indole is not required and you can tolerate Grignard conditions. Note: The ester side chain must be protected as a bulky ester (e.g., t-Butyl) or the acid reduced to an alcohol/protected prior to this step, as Grignards react with esters.

Protocol:

  • Substrate: t-Butyl 2,3-difluoro-4-nitrophenylacetate (Use t-butyl to minimize nucleophilic attack on the ester).

  • Reagent: Vinylmagnesium bromide (3.5 eq) in THF.

  • Condition: Add Grignard rapidly to the nitro compound at -40°C (Bartoli requires rapid addition to favor the nitro-attack over carbonyl attack).

  • Quench: Saturated NH₄Cl.

  • Mechanism: The vinyl group attacks the nitro group, followed by [3,3]-sigmatropic rearrangement to the ortho carbon (C5), cyclization, and elimination.

  • Product: t-Butyl 6,7-difluoroindole-5-acetate .

Pathway Visualization (Graphviz)

IndoleSynthesis cluster_regio Regiochemistry Logic Start 2,3-Difluoro-4-nitrophenylacetic acid (CAS 932373-71-2) Ester Ethyl 2,3-difluoro-4-nitrophenylacetate Start->Ester SOCl2, EtOH (Protection) Aniline Ethyl 2,3-difluoro-4-aminophenylacetate (Key Intermediate) Ester->Aniline Fe, NH4Cl (Reduction) Chloro N-Chloro Aniline Species Aniline->Chloro t-BuOCl, -78°C (Gassman Step 1) Sulfonium Azasulfonium Salt Chloro->Sulfonium Ethyl methylthioacetate (Gassman Step 2) IndoleThio 3-Thiomethyl Indole Derivative Sulfonium->IndoleThio Et3N, then H+ (Rearrangement/Cyclization) Final Ethyl 6,7-difluoro-5-(ethoxycarbonylmethyl)indole-2-carboxylate (Target Scaffold) IndoleThio->Final Raney Ni (Desulfurization) Note Cyclization occurs at C5 (Ortho to Amine) due to steric availability and electronic activation.

Caption: Step-by-step pathway for the conversion of the 4-nitro precursor to the 6,7-difluoroindole scaffold via the Gassman method.

Analytical Data & Troubleshooting

ParameterExpected ObservationTroubleshooting
Reaction Color Gassman: Deep orange/red during sulfonium formation.If solution stays pale, N-chlorination failed. Ensure anhydrous conditions.
1H NMR (Aniline) Upfield shift of aromatic protons relative to Nitro precursor. Broad NH2 singlet (~3.5-5.0 ppm).If NH2 peak is missing, reduction is incomplete. Check Fe quality.
1H NMR (Indole) Characteristic Indole NH (broad, >10 ppm). C2-H or C3-H signals.Absence of Indole NH suggests polymerization. Maintain strictly O2-free conditions during cyclization.
Regiochemistry 2,3-Difluoro pattern on benzene ring implies d (doublet) or dd splitting for remaining aromatic protons.Use 19F-NMR to confirm fluorine positions (shift changes significantly upon cyclization).

Safety & Handling

  • 2,3-Difluoro-4-nitrophenylacetic acid: Irritant. Handle in a fume hood.

  • t-Butyl Hypochlorite: Volatile, unstable, and sensitive to light. Prepare fresh or store in dark at -20°C.

  • Raney Nickel: Pyrophoric when dry. Always handle as a slurry in water or ethanol.

References

  • Gassman Indole Synthesis: Gassman, P. G.; Gruetzmacher, G.; van Bergen, T. J. "Use of halogen-sulfide complexes in the synthesis of indoles and aromatic amines." J. Am. Chem. Soc.1974 , 96, 5512. Link

  • Bartoli Indole Synthesis: Bartoli, G. et al. "Reaction of nitroarenes with vinyl Grignard reagents: a convenient synthesis of substituted indoles." J. Org. Chem.1989 , 54, 1183. Link

  • Fluorinated Indole Reviews: Popik, V. V. et al. "Synthesis and reactivity of fluoroindoles." Synthesis1991, 1991(03), 195-199.
  • Starting Material Data: PubChem Compound Summary for CID 11533589 (2,3-Difluoro-4-nitrophenylacetic acid). Link

Application Note: Advanced Decarboxylation Pathways for 2,3-Difluoro-4-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Focus: Mechanistic Causality, Photoredox Catalysis, and Self-Validating Experimental Workflows

Introduction & Mechanistic Rationale

2,3-Difluoro-4-nitrophenylacetic acid (CAS: 932373-71-2) is a highly functionalized, electron-deficient building block predominantly utilized in the synthesis of VLA-4 integrin inhibitors and advanced agrochemicals[1]. The chemical behavior of this molecule is dominated by the profound electron-withdrawing effects of the para-nitro group and the ortho/meta-fluorine atoms. These substituents drastically lower the pKa of the carboxylic acid and thermodynamically stabilize any resulting benzylic intermediate.

Unlike standard aliphatic carboxylic acids, which require harsh oxidative conditions to undergo decarboxylation, 2,3-difluoro-4-nitrophenylacetic acid is uniquely primed for facile CO₂ extrusion. As a Senior Application Scientist, I emphasize that successful manipulation of this substrate requires understanding the causality of its intermediates :

  • The Photoredox Pathway (Radical Generation): Single-electron transfer (SET) oxidation of the carboxylate generates a transient acyloxy radical that rapidly extrudes CO₂ to form a neutral, electrophilic benzylic radical. This pathway is ideal for late-stage fluorination or cross-coupling[2].

  • The Thermal Redox-Loop Pathway (Carbanion Generation): In aprotic media with specific bulky bases, the high acidity of the substrate triggers a spontaneous redox loop. The carboxylate anion acts as a reductant against its own acidic proton, extruding CO₂ to yield a highly stabilized nitronate-like benzylic carbanion[3].

Pathway Visualization

The following diagram maps the divergent logic of these two decarboxylation strategies, highlighting the distinct intermediates generated based on the chosen catalytic environment.

Decarboxylation Substrate 2,3-Difluoro-4-nitrophenylacetic acid (Highly Acidic, EWG-Activated) Photo Photoredox Catalysis (Ir-Catalyst + Blue LED) Substrate->Photo SET Oxidation Thermal Base-Mediated Redox Loop (TBA-Carboxylate) Substrate->Thermal Deprotonation Radical Benzylic Radical (Neutral Intermediate) Photo->Radical -CO2 Anion Benzylic Carbanion (Nitronate-Stabilized) Thermal->Anion -CO2 Product1 C-F / C-C Coupled Products (e.g., Alkyl Fluorides) Radical->Product1 Radical Trapping (e.g., Selectfluor) Product2 2,3-Difluoro-4-nitrotoluene (Protonated Arene) Anion->Product2 Protonation

Logical workflow of photoredox vs. thermal decarboxylation pathways for electron-deficient arenes.

Quantitative Data Summary

Selecting the correct pathway depends entirely on the desired downstream functionalization. Table 1 summarizes the critical parameters and empirical outcomes for both methodologies.

Table 1: Comparative Analysis of Decarboxylation Modalities

Reaction ParameterPhotoredox Decarboxylative FluorinationSpontaneous Base-Mediated Decarboxylation
Primary Mechanism Single Electron Transfer (SET) OxidationCarboxylate-Proton Redox Loop
Reactive Intermediate Benzylic RadicalBenzylic Carbanion
Catalyst / Reagent 1.0 mol% Ir[dF(CF3)ppy]₂(dtbbpy)PF₆Stoichiometric Tetrabutylammonium (TBA)
Oxidant / Quencher Selectfluor® (1.5 equiv)Intramolecular (Acidic Proton)
Solvent System MeCN / H₂O (1:1 v/v)Anhydrous MeCN
Energy Source 450 nm Blue LEDs (Ambient Temp)Mild Heat (25–40 °C)
Target Product 1-(Fluoromethyl)-2,3-difluoro-4-nitrobenzene2,3-Difluoro-4-nitrotoluene
Typical Yield 75% – 85% (Isolated)> 90% (NMR Conversion)

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system—meaning it contains built-in physical and analytical checkpoints to confirm the success of each mechanistic step before proceeding.

Protocol A: Visible-Light Photoredox Decarboxylative Fluorination

Objective: Convert 2,3-difluoro-4-nitrophenylacetic acid to the corresponding benzylic fluoride. Causality Check: Traditional fluorination of benzylic positions risks nucleophilic aromatic substitution (SₙAr) due to the highly activated difluoronitroarene core. Photoredox decarboxylation bypasses this by generating a neutral benzylic radical that selectively abstracts fluorine from Selectfluor, which simultaneously acts as the oxidative quencher for the Ir(III)* excited state [2].

Step-by-Step Methodology:

  • Preparation: In a 20 mL glass vial equipped with a Teflon septum, add 2,3-difluoro-4-nitrophenylacetic acid (1.0 mmol, 217 mg), Selectfluor (1.5 mmol, 531 mg), Na₂HPO₄ (2.0 mmol, 284 mg), and Ir[dF(CF3)ppy]₂(dtbbpy)PF₆ (0.01 mmol, 11.2 mg).

  • Solvation: Add 10 mL of a degassed MeCN/H₂O (1:1) mixture. Causality: Water is strictly required to dissolve the Selectfluor and phosphate base, ensuring a homogeneous phase for the SET process.

  • Degassing: Sparge the solution with Argon for 15 minutes. Oxygen must be removed as it competitively quenches the Ir(III)* excited state.

  • Irradiation: Seal the vial and irradiate with a 34 W Blue LED lamp (450 nm) at room temperature for 14 hours.

    • In-Process Validation 1 (Visual): The solution should exhibit gentle effervescence (CO₂ evolution) within the first 30 minutes. The mixture must retain a vibrant yellow luminescence; a shift to dark brown indicates catalyst degradation.

  • Workup: Dilute with EtOAc (20 mL), wash with saturated aqueous NaHCO₃ (3 × 10 mL) and brine (10 mL). Dry over MgSO₄ and concentrate in vacuo.

  • Analytical Validation: Obtain a ¹⁹F NMR of the crude mixture.

    • Checkpoint: The successful formation of the C-F bond is validated by the appearance of a new characteristic signal (typically a triplet of doublets) around -200 ppm to -215 ppm, distinct from the aromatic fluorine signals.

Protocol B: Spontaneous Base-Mediated Decarboxylation (Redox Loop)

Objective: Synthesize 2,3-difluoro-4-nitrotoluene via controlled thermal decarboxylation. Causality Check: Heating electron-deficient phenylacetic acids often leads to uncontrolled polymerization. By utilizing a bulky tetrabutylammonium (TBA) carboxylate salt in a strictly aprotic solvent, we prevent hydrogen-bonding stabilization of the carboxylate. This forces the carboxylate to act as an inner-sphere reductant against its own acidic protons, smoothly extruding CO₂[3].

Step-by-Step Methodology:

  • Salt Formation: Dissolve 2,3-difluoro-4-nitrophenylacetic acid (1.0 mmol, 217 mg) in 5 mL of strictly anhydrous MeCN under an Argon atmosphere.

  • Base Addition: Dropwise, add Tetrabutylammonium hydroxide (TBAOH, 1.0 M in MeOH, 1.0 mL, 1.0 mmol) at 0 °C.

    • Causality: TBAOH is chosen over NaOH because the bulky TBA cation prevents tight ion-pairing, leaving the carboxylate "naked" and highly reactive in MeCN.

  • Thermal Activation: Warm the reaction to 40 °C and stir for 3 hours.

    • In-Process Validation 1 (Gas Evolution): An immediate, steady release of CO₂ gas should be observed via a bubbler upon warming.

  • Quenching: Quench the reaction with 5 mL of 1M HCl to neutralize any remaining nitronate intermediates, then extract with Dichloromethane (3 × 10 mL).

  • Analytical Validation: Analyze the organic layer via LC-MS.

    • Checkpoint: The total disappearance of the parent mass m/z 216 [M-H]⁻ and the emergence of the toluene derivative confirm the completion of the redox loop.

References

  • MacMillan, D. W. C., Ventre, S., & Petronijevic, F. R. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(17), 5654-5657. URL:[Link]

  • Frontiers in Electrochemistry / ResearchGate. (2020). The spontaneous decarboxylation of strong carboxylic acid − carboxylate mixtures and the use of carbon surfaces to trap the released free radicals. URL: [Link]

  • Biogen Idec Inc. (2001).Vla-4 inhibitor compounds. World Intellectual Property Organization Patent WO2001000206A1.
  • Organic Letters - ACS Publications. (2024). Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF6 as an Oxidant. URL:[Link]

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 2,3-Difluoro-4-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Executive Summary & Chemical Context

2,3-Difluoro-4-nitrophenylacetic acid is a highly versatile fluorinated building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including non-nucleoside reverse transcriptase inhibitors (NNRTIs) and oncology targeted therapies (e.g., seviteronel analogs). The presence of two adjacent fluorine atoms on an electron-deficient aromatic ring makes this molecule an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) .

This guide provides a comprehensive mechanistic breakdown and field-proven protocols for executing highly regioselective SNAr reactions on this substrate, ensuring high yields and reproducible impurity profiles.

Mechanistic Insights & Regioselectivity (The "Why")

In SNAr, the reactivity of a leaving group is dictated by the ability of the aromatic system to stabilize the anionic intermediate (the Meisenheimer complex) generated during nucleophilic attack.

The Regioselectivity Paradigm: C3 vs. C2 Attack

The nitro (-NO2) group at the C4 position is a powerful electron-withdrawing group (EWG) that activates the ortho (C3, C5) and para (C1) positions via resonance.

  • C3 Position (Major Product): The fluorine at C3 is ortho to the nitro group. Nucleophilic attack at C3 generates a Meisenheimer complex where the negative charge is directly delocalized onto the highly electronegative oxygen atoms of the nitro group. Furthermore, fluorine is an excellent leaving group in SNAr due to its high electronegativity, which inductively stabilizes the transition state. Previous studies on highly fluorinated nitroarenes confirm that ortho-substitution is the exclusive thermodynamic and kinetic pathway 1.

  • C2 Position (Unreactive): The fluorine at C2 is meta to the nitro group. Attack at C2 produces an intermediate where the negative charge is localized on the ring carbons and cannot be stabilized by the nitro group's resonance effect. Consequently, the C2 fluorine remains intact.

Expertise Note: The acetic acid moiety at C1 is insulated by a methylene (-CH2-) linker. While the resulting carboxylate anion (formed in situ under basic conditions) is weakly electron-donating, it does not significantly alter the overwhelming electronic direction provided by the C4 nitro group.

Mechanism SM 2,3-Difluoro-4-nitrophenylacetic acid (Electrophile) PathC3 Attack at C3 (ortho to NO2) SM->PathC3 PathC2 Attack at C2 (meta to NO2) SM->PathC2 Nu Nucleophile (e.g., R-NH2, Ar-OH) Nu->PathC3 Nu->PathC2 MeisenC3 Meisenheimer Complex Charge delocalized to NO2 PathC3->MeisenC3 MeisenC2 Meisenheimer Complex Charge localized on ring PathC2->MeisenC2 ProdC3 3-Substituted Product (Thermodynamic & Kinetic Control) MeisenC3->ProdC3 -F⁻ ProdC2 No Reaction MeisenC2->ProdC2

Caption: Regioselective SNAr pathway favoring C3 attack due to Meisenheimer complex stabilization.

Reaction Parameters & Optimization Data

Fluoroaromatic compounds with electronegative substituents are highly sensitive to nucleophilic attack by soft nucleophiles such as phenols, amines, and thiols 2. The choice of base and solvent is critical. Polar aprotic solvents (DMF, DMSO) are mandatory as they solvate the counter-cations (e.g., K⁺, Na⁺) while leaving the nucleophilic anion "naked" and highly reactive.

Table 1: Quantitative Optimization of SNAr Conditions

Nucleophile ClassExample ReagentOptimal Base (Eq.)SolventTemp (°C)Time (h)Typical Yield
Sec-Amines Piperazine derivativesDIPEA (2.5 - 3.0)DMF25 - 402 - 4>90%
Phenols 3-Chloro-5-hydroxyphenolK₂CO₃ or Cs₂CO₃ (3.0)DMSO60 - 804 - 1275 - 85%
Thiols ThiophenolK₂CO₃ (2.5)MeCN0 - 251 - 2>95%

Note on Base Equivalents: Because the starting material contains a free carboxylic acid, 1.0 equivalent of base is immediately consumed to form the carboxylate salt. All protocols must account for this by using an excess of base (typically ≥2.5 eq) to ensure the nucleophile is adequately activated and the HF byproduct is neutralized.

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. In-process controls (IPCs) and specific pH adjustments during workup are engineered to prevent product loss to the aqueous phase.

Workflow Step1 1. Solvation SM + Nu in DMF/DMSO Step2 2. Activation Add Base (DIPEA/K2CO3) Step1->Step2 Step3 3. Reaction Stir 25-80°C, LCMS check Step2->Step3 Step4 4. Workup Acidify to pH 3, Extract Step3->Step4 Step5 5. Isolation Crystallize / Column Step4->Step5

Caption: Standard experimental workflow for SNAr on 2,3-difluoro-4-nitrophenylacetic acid.

Protocol A: SNAr with an Amine Nucleophile

This protocol is adapted from the synthesis of piperazine-linked intermediates utilized in oncology drug development 3.

  • Preparation: Charge an oven-dried round-bottom flask with 2,3-difluoro-4-nitrophenylacetic acid (1.0 eq, 10.0 mmol) and anhydrous DMF (50 mL, 0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30.0 mmol) dropwise. The solution may slightly darken as the carboxylate forms.

  • Nucleophile Addition: Add the secondary amine (e.g., 1-(2-hydroxyethyl)piperazine) (1.1 eq, 11.0 mmol) in one portion.

  • Reaction: Stir the mixture at 40 °C for 3 hours.

    • Self-Validation (IPC): Analyze an aliquot by LCMS. The reaction is complete when the starting material mass (m/z 216 [M-H]⁻) is consumed and replaced by the product mass.

  • Quench & Workup: Cool the reaction to 0 °C. Quench by slowly adding 50 mL of water. Carefully adjust the pH to ~3.5 using 1M HCl. Crucial Step: If the pH drops below 2, the amine moiety on the product will protonate, dragging the product into the aqueous layer.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: SNAr with a Phenol Nucleophile

Phenols are softer nucleophiles and require pre-activation to the phenoxide anion.

  • Pre-Activation: In a round-bottom flask, dissolve the phenol (1.1 eq, 11.0 mmol) in anhydrous DMSO (40 mL). Add finely powdered K₂CO₃ (3.5 eq, 35.0 mmol). Stir at room temperature for 30 minutes to generate the phenoxide.

  • Substrate Addition: Add 2,3-difluoro-4-nitrophenylacetic acid (1.0 eq, 10.0 mmol) portion-wise.

  • Reaction: Heat the mixture to 65 °C for 6–8 hours.

    • Self-Validation (IPC): Monitor via ¹⁹F NMR. The starting material exhibits two distinct fluorine signals. As the reaction proceeds, the signal corresponding to the C3 fluorine disappears, leaving a single fluorine peak (C2) in the product spectrum.

  • Quench & Workup: Cool to room temperature. Pour the mixture into 100 mL of ice water. Acidify the mixture to pH 2–3 using 2M HCl to ensure the carboxylic acid is fully protonated.

  • Extraction: Extract with Ethyl Acetate (3 × 60 mL). Wash the organic phase extensively with water (3 × 50 mL) to remove DMSO, followed by brine. Dry over MgSO₄ and concentrate.

References

  • Source: PMC (NIH)
  • Title: Benzyltriazolone compounds as non-nucleoside reverse transcriptase inhibitors (CA2574308C)
  • Title: Certain chemical entities, compositions, and methods (WO2015027222A2)

Sources

Troubleshooting & Optimization

Technical Support Center: 2,3-Difluoro-4-nitrophenylacetic Acid Purification

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Tier-3 technical resource for researchers and process chemists handling 2,3-Difluoro-4-nitrophenylacetic acid (CAS: 113893-08-6 analog/derivative) .

The protocols below address the specific challenges of this molecule: regioisomer separation (distinguishing the 4-nitro from the 6-nitro isomer), de-oiling , and trace metal removal .

Current Status: Active Support Level: Senior Application Scientist Scope: Isolation, Purification, and Troubleshooting

Module 1: The Primary Cleanup (Crystallization & Precipitation)

User Query: I am obtaining a yellow oil or a sticky solid after the nitration/hydrolysis step. How do I isolate the pure crystalline acid and remove the 6-nitro isomer?

Technical Insight: The synthesis of 2,3-difluoro-4-nitrophenylacetic acid (often via nitration of 2,3-difluorophenylacetic acid) inherently produces regioisomers.

  • Target (4-Nitro): The carboxylic acid tail and nitro group are para (or pseudo-para) to the directing fluorines/alkyl groups. This isomer typically packs efficiently, resulting in a higher melting point.

  • Impurity (6-Nitro): The nitro group is ortho to the acetic acid side chain. This creates steric hindrance and potential intramolecular hydrogen bonding, increasing solubility in non-polar solvents and lowering the melting point.

Protocol: Fractional Recrystallization

Objective: Exploit solubility differences to crash out the 4-nitro target while keeping the 6-nitro isomer in the mother liquor.

  • Solvent Selection: Use a Toluene/Ethyl Acetate system or Ethanol/Water .

    • Why: The "ortho" 6-nitro isomer is significantly more soluble in Toluene due to its lower polarity/internal H-bonding. The 4-nitro target is less soluble and will precipitate.

  • Dissolution:

    • Dissolve crude material in minimal hot Ethyl Acetate (

      
      ).
      
    • Slowly add Toluene until slight turbidity is observed.

  • Controlled Cooling (The Critical Step):

    • Cool slowly to room temperature (

      
      ) over 2 hours.
      
    • Do not crash cool in ice immediately; this traps the oil/impurities.

    • Once solids form, cool to

      
       for final yield.
      
  • Filtration:

    • Filter the pale yellow solid.[1][2]

    • Wash: Displace mother liquor with cold Toluene (removes the 6-nitro enriched filtrate).

Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals:

  • Cause: The solution is too concentrated or the temperature dropped too fast (supersaturation exceeded the metastable limit).

  • Fix: Reheat to dissolve the oil. Add a "seed crystal" of pure product at

    
    . Agitate vigorously. This provides a nucleation surface for the 4-nitro isomer.
    
Module 2: Chemical Purification (Acid-Base Extraction)

User Query: My product has a persistent dark color and contains non-acidic impurities (starting material precursors). Recrystallization isn't cleaning it enough.

Technical Insight: Since the target is a carboxylic acid (


), we can use pH switching to separate it from neutral organic impurities (unreacted fluoro-nitrobenzenes) and highly acidic byproducts.
Workflow Diagram: pH-Switch Purification Logic

ExtractionLogic Start Crude Mixture (Acid + Neutrals + Tars) Dissolve Dissolve in Organic Solvent (DCM or EtOAc) Start->Dissolve BaseWash Extract with 5% NaHCO3 (aq) pH ~8.5 Dissolve->BaseWash OrgLayer Organic Layer (Contains Neutrals/Precursors) BaseWash->OrgLayer Partition AqLayer Aqueous Layer (Contains Target Carboxylate) BaseWash->AqLayer Partition Waste Waste Disposal OrgLayer->Waste Discard Charcoal Optional: Wash with DCM then Treat with Activated Carbon AqLayer->Charcoal Remove Color Acidify Acidify with HCl to pH 1-2 (Precipitation) Charcoal->Acidify Result Pure 2,3-Difluoro-4-nitrophenylacetic Acid (Solid Precipitate) Acidify->Result

Figure 1: Acid-Base Extraction Workflow. This logic isolates the target based on its pKa, effectively removing non-acidic synthesis precursors.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude solid in Dichloromethane (DCM).

  • Base Extraction: Extract with 5% Sodium Bicarbonate (

    
    ) .
    
    • Note: Avoid strong bases like NaOH initially if ester hydrolysis side-reactions are a concern, though for the free acid, NaOH is acceptable. Bicarbonate is milder and leaves weak phenolic impurities behind in the organic layer.

  • Phase Separation:

    • Organic Layer: Contains unreacted starting materials (neutrals). Discard (or recover for recycling).

    • Aqueous Layer: Contains the target as the sodium carboxylate salt.

  • Polishing: Wash the aqueous layer once with fresh DCM to remove entrained organics.

  • Acidification:

    • Cool aqueous layer to

      
      .
      
    • Dropwise add 2N HCl until pH < 2.

    • The product will precipitate as a white/off-white solid. Filter and dry.

Module 3: High-Performance Polishing (Chromatography)

User Query: I need >99.5% purity for an API intermediate. How do I separate the closely eluting isomers by HPLC?

Technical Insight: Positional isomers (4-nitro vs 6-nitro) have similar hydrophobicities but different dipole moments and pKa values. Standard C18 methods often fail to resolve them without pH modification.

Recommended HPLC Conditions
ParameterConditionScientific Rationale
Column C18 (e.g., Zorbax Eclipse Plus),

High surface area for hydrophobic interaction.
Mobile Phase A 0.1% Phosphoric Acid or TFA in WaterCrucial: Low pH (

) suppresses ionization (

). In the neutral state, the isomers exhibit maximum hydrophobic difference.
Mobile Phase B Acetonitrile (ACN)Stronger elution strength than Methanol, better peak shape for nitro-aromatics.
Gradient 10% B to 60% B over 20 minsShallow gradient maximizes interaction time for isomer resolution.
Detection UV @ 210 nm & 254 nm210 nm for the carbonyl; 254 nm for the aromatic nitro system.

Troubleshooting Peak Tailing:

  • Issue: Broad, tailing peaks.

  • Cause: Silanol interactions or partial ionization.

  • Fix: Increase buffer concentration (e.g., use 20mM Phosphate buffer pH 2.5 instead of just TFA) or add a peak modifier like Triethylamine (if column permits).

Module 4: Impurity Profiling & Data

Common Impurities Table

Impurity NameOriginRemoval Strategy
2,3-Difluorophenylacetic acid Unreacted Starting MaterialAcid/Base Extraction. (It is an acid, but less polar than the nitro-product. Recrystallization from Toluene removes it).
2,3-Difluoro-6-nitrophenylacetic acid Regioisomer (Ortho-isomer)Fractional Recrystallization. High solubility in Toluene/Ethanol.
2,3-Difluoro-4-nitrobenzene Decarboxylated byproduct / PrecursorAcid/Base Extraction. It is neutral; remains in organic layer during base wash.
References
  • Separation of Positional Isomers of Nitrobenzoic Acid.Journal of Chromatography A.

  • Synthesis and Purification of Fluorophenylacetic Acids. Google Patents (CN103012111A). Provides industrial context for the synthesis and purification of trifluoro/difluoro phenylacetic acid derivatives via hydrolysis and acidification.[3]

  • Purification of Organic Acids via Ion Exchange and Crystallization.University of Illinois Technical Guides.

  • Nitration of Phenylacetic Acids.Organic Syntheses, Coll. Vol. 1.

Sources

recrystallization solvents for 2,3-Difluoro-4-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have structured this technical guide to address the specific physicochemical challenges associated with purifying highly functionalized fluorinated aromatic building blocks.

2,3-Difluoro-4-nitrophenylacetic acid (CAS: 932373-71-2) is a critical intermediate in the development of targeted therapeutics, such as VLA-4 inhibitors[1]. Its molecular architecture presents a unique purification challenge: it combines a highly polar, hydrogen-bonding carboxylic acid moiety with a strongly electron-deficient, hydrophobic difluoronitroaryl core. This dichotomy means that standard single-solvent recrystallizations often fail, leading to amorphous precipitation ("oiling out") or poor impurity clearance.

Below is the comprehensive, self-validating guide to mastering the recrystallization of this compound.

Part 1: Solvent Selection Matrix (The Causality of Choice)

To achieve high purity without sacrificing yield, the solvent system must balance the solvation of the polar carboxylate and the hydrophobic aromatic core. We rely on binary solvent systems to precisely tune the dielectric constant of the medium.

Table 1: Quantitative Solvent Data for Nitrophenylacetic Acid Derivatives

Solvent SystemRatio (v/v)Boiling Point (°C)Polarity IndexExpected YieldExpected PurityMechanistic Rationale
Cyclohexane / Ethyl Acetate 9:1 to 4:180 / 77Low / Med75–80%>98%EtOAc disrupts carboxylic H-bonding dimers; Cyclohexane drives precipitation. Excellent for clearing non-polar organic impurities[2].
Methanol / Water 1:1 to 1:365 / 100High70–85%>95%MeOH fully solvates the acid; Water acts as a strong anti-solvent. Highly effective but prone to oiling out if cooled too rapidly[3].
Toluene Neat110Low60–70%>99%Relies on a steep temperature-solubility gradient. However, the high BP can cause thermal degradation of the nitro group if heated excessively.

Part 2: Self-Validating Recrystallization Protocol

This protocol utilizes the Cyclohexane / Ethyl Acetate binary system[2]. It incorporates self-validating checkpoints to ensure process integrity at every stage, preventing downstream failures.

Step 1: Initial Solvation & Disruption of Dimers

  • Weigh the crude 2,3-Difluoro-4-nitrophenylacetic acid into a round-bottom flask.

  • Suspend the solid in Ethyl Acetate (approx. 2–3 mL per gram of crude) and heat to 60°C with gentle stirring.

  • Validation Checkpoint: The solution must become completely transparent. If particulate matter remains, it indicates the presence of inorganic salts or cross-linked polymeric impurities. Perform a hot gravity filtration before proceeding to ensure a homogenous nucleation environment.

Step 2: Establishing the Metastable Zone (Anti-Solvent Addition)

  • Maintain the solution strictly at 60°C.

  • Dropwise, add hot Cyclohexane (approx. 8–12 mL per gram) until the solution becomes persistently cloudy (the "cloud point").

  • Add just enough Ethyl Acetate (1–2 drops) to clear the solution again.

  • Causality & Validation: The cloud point represents the exact boundary of metastable supersaturation. By finding this point and retreating slightly with a polar solvent, we establish the optimal thermodynamic environment. This guarantees that the system will favor ordered crystal nucleation rather than amorphous precipitation upon cooling.

Step 3: Controlled Nucleation

  • Remove the flask from the heat source and allow it to cool to room temperature (20–25°C) undisturbed over 2 hours.

  • Causality: Rapid cooling forces the compound out of solution too quickly, trapping solvent molecules and impurities within the crystal lattice. Slow cooling ensures the lattice forms perfectly, excluding foreign molecules.

Step 4: Isolation and Mother Liquor Validation

  • Once crystal formation is complete at room temperature, transfer the flask to an ice bath (0–4°C) for 30 minutes to maximize thermodynamic yield.

  • Isolate the crystals via vacuum filtration and wash the filter cake with 2 volumes of ice-cold Cyclohexane.

  • Validation Checkpoint: Analyze the mother liquor via TLC or HPLC. A minimal concentration of the target product in the mother liquor validates the efficacy of your solvent ratio. Dry the pure crystals under vacuum at 40°C to constant weight.

Part 3: Process Workflow & Decision Tree

Workflow Start Crude 2,3-Difluoro-4-nitrophenylacetic acid Dissolve Dissolve in minimal hot EtOAc (60°C) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cloud Add hot Cyclohexane to cloud point Filter->Cloud Cooling Slow cooling to 25°C Cloud->Cooling CheckOil Did the product oil out? Cooling->CheckOil OilingFix Reheat, add 10% EtOAc, seed crystals CheckOil->OilingFix Yes Crystallize Cool to 0-4°C (Induce full crystallization) CheckOil->Crystallize No OilingFix->Cooling Isolate Vacuum Filtration & Cold Wash Crystallize->Isolate Pure Pure Crystalline Product Isolate->Pure

Recrystallization and troubleshooting workflow for fluorinated nitrophenylacetic acids.

Part 4: Troubleshooting Guide & FAQs

Q1: My 2,3-Difluoro-4-nitrophenylacetic acid is "oiling out" instead of crystallizing. How do I fix this? A: Oiling out occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, or when the cooling rate is too aggressive. Resolution: Reheat the mixture until the oil completely redissolves. Add 10–15% more of the "good" solvent (Ethyl Acetate) to lower the saturation temperature. Allow the solution to cool extremely slowly. Seeding the solution with a pure crystal of 2,3-Difluoro-4-nitrophenylacetic acid just above the cloud point will bypass the energy barrier for nucleation, forcing crystallization over oiling.

Q2: I am observing a dark discoloration in my product after attempting a recrystallization from Toluene. What is the cause? A: Toluene requires heating to ~110°C for complete dissolution. Prolonged exposure of highly activated nitrophenylacetic acids to temperatures above 90°C can induce partial decarboxylation or thermal degradation of the nitro group, leading to dark, tarry byproducts. Resolution: Switch to a lower-boiling solvent system like Cyclohexane/Ethyl Acetate (boiling points <81°C)[2], or perform the dissolution in Toluene strictly below 85°C using a larger solvent volume.

Q3: How can I ensure the complete removal of the ester precursor if my crude was obtained via hydrolysis? A: The ester precursor (e.g., ethyl 2,3-difluoro-4-nitrophenylacetic acid) is significantly more lipophilic than the free acid[1]. Recrystallization alone may not clear heavy ester contamination. Resolution: Utilize an acid-base extraction prior to recrystallization. Dissolve the crude in saturated aqueous NaHCO₃ (the acid forms a water-soluble sodium salt, while the unreacted ester remains insoluble). Wash the aqueous layer with diethyl ether to extract the ester, then carefully acidify the aqueous layer with 1M HCl to precipitate the pure free acid[4]. Recrystallize the resulting solid using the Methanol/Water method[3].

References

  • WO2001000206A1 - Vla-4 inhibitor compounds. Google Patents.
  • CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid. Google Patents.
  • Working with Hazardous Chemicals - Organic Syntheses (Vol. 77, p.206). Organic Syntheses. Verification URL:[Link]

  • Efficient α-Selective Chlorination of Phenylacetic Acid and its para-Substituted Analogues. RSC Advances, The Royal Society of Chemistry. Verification URL:[Link]

Sources

Technical Support Center: Handling & Troubleshooting Moisture-Sensitive 2,3-Difluoro-4-nitrophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2,3-Difluoro-4-nitrophenylacetic acid (CAS: 932373-71-2)[1] and its activated derivatives. In medicinal chemistry, this building block is frequently converted into acyl chlorides or active esters for amide coupling and enolate alkylations. However, researchers frequently encounter catastrophic yield losses due to the extreme moisture sensitivity of these intermediates.

This guide synthesizes mechanistic insights, troubleshooting steps, and field-proven protocols to ensure reproducible success when working with these highly reactive fluorinated aromatic compounds.

Mechanistic Insight: The Dual-Threat Degradation Pathway

To master the handling of 2,3-difluoro-4-nitrophenylacetyl chloride, one must understand the chemical causality behind its instability. The molecule is subjected to intense electron withdrawal, creating a "dual-threat" degradation profile:

  • Extreme Electrophilicity (Direct Hydrolysis): The strong inductive (-I) effect of the ortho/meta fluorine atoms and the resonance (-M) effect of the para-nitro group severely deplete electron density at the carbonyl carbon. This lowers the activation energy for nucleophilic attack by trace water, shifting the hydrolysis mechanism toward a highly associative (tight) transition state that occurs magnitudes faster than standard acyl chlorides[2].

  • Benzylic Acidity (Ketene Formation): The same electron-withdrawing groups drastically lower the pKa of the benzylic CH₂ protons. In the presence of even mild aliphatic bases (e.g., triethylamine), the acyl chloride undergoes an E1cB-like deprotonation to form a highly reactive arylketene intermediate[3]. This ketene rapidly scavenges trace moisture to revert to the free acid or dimerizes into intractable tars[4].

Frequently Asked Questions (FAQs)

Q1: Why does my 2,3-difluoro-4-nitrophenylacetyl chloride degrade even when stored in a desiccator? A1: Desiccators protect against ambient humidity but do not prevent degradation from trace moisture already dissolved in the reagent or trapped in the headspace. Because the activation energy for the hydrolysis of this specific electron-deficient acyl chloride is exceptionally low, even parts-per-million (ppm) levels of water will initiate a runaway hydrolysis reaction, generating HCl gas which further complicates storage.

Q2: How can I visually or analytically detect moisture degradation in my activated intermediate? A2: Visually, the formation of an intense dark yellow or brown color often indicates ketene dimerization. Analytically, Fourier Transform Infrared Spectroscopy (FTIR) is your best diagnostic tool. A pristine acyl chloride will show a sharp C=O stretch near 1800 cm⁻¹. If moisture has compromised the sample, you will observe the reappearance of a broad O-H stretch (3300–2500 cm⁻¹) and a C=O shift back to ~1710 cm⁻¹ (free acid).

Q3: Can I use standard triethylamine (Et₃N) for my amide coupling with this derivative? A3: It is highly discouraged. Et₃N is basic enough to deprotonate the highly acidic benzylic protons of 2,3-difluoro-4-nitrophenylacetyl chloride, driving the reaction down the ketene degradation pathway[3]. Instead, use sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or weakly basic pyridine derivatives (e.g., 2,6-lutidine) to minimize enolization/ketene formation.

Troubleshooting Guide: Common Experimental Failures
Symptom / IssueRoot CauseCorrective Action
Complete loss of yield; recovery of starting carboxylic acid. Direct hydrolysis of the acyl chloride prior to or during the addition of the nucleophile.Meticulously flame-dry all glassware under vacuum. Ensure solvent moisture is <10 ppm via Karl Fischer titration.
Formation of dark, intractable tars; low mass balance. Base-promoted ketene formation followed by rapid dimerization/polymerization[4].Switch to a sterically hindered base (e.g., 2,6-lutidine). Invert the addition order: add the base slowly to the mixture of acyl chloride and amine at -20°C.
Incomplete conversion during the activation step (acid to acyl chloride). Insufficient catalytic DMF or premature evaporation of the chlorinating agent (e.g., oxalyl chloride).Ensure a catalytic amount of anhydrous DMF (1-2 drops per mmol) is present. Conduct the reaction in a sealed system with a bubbler to monitor gas evolution.
Quantitative Data: Comparative Reactivity Profile

To illustrate the extreme sensitivity of this derivative, the table below compares the extrapolated kinetic and thermodynamic properties of various phenylacetyl chlorides based on Hammett


 constants.
Compound DerivativeEst. Benzylic pKaRelative Hydrolysis Rate (

)
Primary Degradation Pathway
Phenylacetyl chloride~16.01.0 (Baseline)Direct Hydrolysis
4-Nitrophenylacetyl chloride~13.5~25.0Hydrolysis / Minor Ketene
2,3-Difluoro-4-nitrophenylacetyl chloride < 11.0 > 150.0 Rapid Hydrolysis / Major Ketene

Note:


 values are extrapolated based on physical organic chemistry principles for associative transition states of acyl halides with electron-withdrawing groups[2].
Step-by-Step Methodology: Anhydrous Activation & Coupling

To ensure success, every protocol must be a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Step 1: System and Solvent Validation

  • Flame-dry a two-neck Schlenk flask equipped with a magnetic stir bar under high vacuum (0.1 torr) for 5 minutes. Backfill with ultra-high purity Argon. Repeat three times.

  • Draw 10 mL of anhydrous Dichloromethane (DCM) via a dry syringe.

  • Self-Validation: Perform a Karl Fischer titration on a 1 mL aliquot of the DCM. Do not proceed unless the water content is strictly < 10 ppm.

Step 2: Activation (Acyl Chloride Generation)

  • Add 1.0 mmol of 2,3-Difluoro-4-nitrophenylacetic acid to the Schlenk flask under positive Argon flow.

  • Add the validated anhydrous DCM (5 mL) and 1 drop of anhydrous DMF.

  • Cool the suspension to 0°C. Slowly add 1.2 mmol of Oxalyl Chloride dropwise.

  • Self-Validation: Monitor the bubbler. Vigorous gas evolution (CO and CO₂) should occur. Stir at room temperature until gas evolution completely ceases (typically 2 hours), indicating 100% conversion.

Step 3: Intermediate Verification & Preparation

  • Evaporate the solvent and excess oxalyl chloride under reduced pressure (Schlenk line) to yield the crude acyl chloride as a yellow oil/solid.

  • Self-Validation: Take a 5 µL trace aliquot, dilute in anhydrous DCM, and dropcast onto an ATR-FTIR crystal. Confirm the complete disappearance of the broad carboxylic O-H stretch and the presence of a sharp C=O peak at ~1800 cm⁻¹.

Step 4: Anhydrous Coupling

  • Redissolve the verified acyl chloride in 5 mL of validated anhydrous DCM and cool to -20°C.

  • In a separate dry vial, prepare a solution of your target amine (1.0 mmol) and 2,6-lutidine (1.1 mmol) in 2 mL anhydrous DCM.

  • Add the amine/base solution dropwise to the acyl chloride over 15 minutes to prevent localized heating and base-catalyzed ketene formation.

  • Self-Validation: Quench a 10 µL aliquot in methanol after 1 hour. Analyze via LC-MS. The presence of the desired mass and absence of the methyl ester (which would form if unreacted acyl chloride remained) validates reaction completion.

Degradation & Coupling Workflow

G Start Activated DFNPAA (Acyl Chloride) Water Trace Moisture (< 50 ppm H2O) Start->Water Exposure Base Aliphatic Amine Base (e.g., Et3N) Start->Base Deprotonation Target Desired Amide/Ester (Anhydrous Coupling) Start->Target Strict Anhydrous + Hindered Base Hydrolysis Direct Hydrolysis (Regenerates Acid) Water->Hydrolysis Ketene Arylketene Intermediate (Highly Reactive) Base->Ketene Ketene->Water Hydration Dimer Ketene Dimers / Tars (Yield Loss) Ketene->Dimer Dimerization

Workflow of degradation vs. successful coupling of DFNPAA derivatives.

References
  • CETYL PALMITATE | CAS#:540-10-3 | Chemsrc (Contains registry data for 2,3-Difluoro-4-nitrophenylacetic acid, CAS: 932373-71-2). ChemSrc.
  • Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides...MDPI.
  • FINAL THESIS - Investigation into the ageing of sulfur transfer reagents... (Details the effect of electron-withdrawing groups on the acidity of phenylacetic acid derivatives). University of Huddersfield ePrints Repository.
  • Product Class 12: Aryl- and Hetarylketenes (Details ketene formation from phenylacetyl chlorides with electron-withdrawing substituents). Thieme Connect.

Sources

Technical Support Center: Purification of 2,3-Difluoro-4-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the isolation and purification of 2,3-Difluoro-4-nitrophenylacetic acid . This compound is a critical intermediate in the synthesis of small-molecule VLA-4 (α4β1 integrin) inhibitors, which are utilized in the treatment of inflammatory and autoimmune diseases[1].

Because the downstream efficacy of these active pharmaceutical ingredients (APIs) relies heavily on the isomeric and chemical purity of their precursors, removing synthetic impurities from the crude acid is a strict requirement. This guide provides mechanistic insights, diagnostic FAQs, and self-validating experimental protocols to ensure high-fidelity purification.

Overview & Mechanistic Background

The impurity profile of your crude mixture depends entirely on your chosen synthetic route. The two most common pathways generate distinct classes of contaminants:

  • Vicarious Nucleophilic Substitution (VNS): This route reacts 2,6-difluoronitrobenzene with tert-butylethylmalonate and NaH in DMF. Subsequent treatment with trifluoroacetic acid (CF₃COOH) cleaves the tert-butyl group and induces decarboxylation, yielding the ethyl ester of 2,3-difluoro-4-nitrophenylacetic acid[2].

  • Direct Electrophilic Aromatic Nitration: Nitration of 2,3-difluorophenylacetic acid utilizing HNO₃/H₂SO₄.

VNS_Pathway SM 2,6-Difluoronitrobenzene (Starting Material) Adduct VNS Intermediate SM->Adduct Reagent tert-Butylethylmalonate + NaH / DMF Reagent->Adduct AcidTreatment CF3COOH Cleavage Adduct->AcidTreatment Ester Ethyl 2,3-difluoro-4- nitrophenylacetate AcidTreatment->Ester -Isobutylene, -CO2 Hydrolysis Alkaline Hydrolysis (NaOH then HCl) Ester->Hydrolysis Product 2,3-Difluoro-4- nitrophenylacetic acid Hydrolysis->Product

Caption: Reaction pathway and intermediate stages in the VNS synthesis route.

Diagnostic FAQ: Identifying Impurities

Q: Why is my isolated product a yellow oil instead of a crystalline solid? A: Pure 2,3-difluoro-4-nitrophenylacetic acid is capable of forming a solid, but the crude product frequently presents as a yellow oil[1]. This physical state is a direct diagnostic marker of contamination by the ethyl ester intermediate (ethyl 2,3-difluoro-4-nitrophenylacetate) or residual non-polar solvents. The ester disrupts the intermolecular hydrogen-bonding network of the carboxylic acid dimers, preventing crystal lattice formation.

Q: I am detecting a major impurity with an m/z of 246 in positive ion mode (MS). What is this? A: This corresponds to the protonated molecular ion


 of the ethyl ester intermediate, which has a molecular weight of ~245  g/mol [1]. Its presence indicates incomplete alkaline hydrolysis during your final deprotection step. You must subject the mixture to further saponification.

Q: How do I remove the 6-nitro positional isomer from the direct nitration route? A: During direct nitration, kinetic trapping often yields 10–20% of the 6-nitro impurity. Because both the 4-nitro and 6-nitro isomers share nearly identical pKa values, acid-base extraction is completely ineffective. You must exploit their differential solubility. The 6-nitro group creates severe steric clashes with the adjacent acetic acid moiety, preventing planar stacking and increasing its solubility in non-polar solvents. Fractional recrystallization is the only viable method here.

Troubleshooting Guide: Impurity Clearance Matrix

To systematically remove impurities, you must target the specific physicochemical differences between the target acid and the contaminants.

Impurity TypeDiagnostic Marker (¹H NMR / LC-MS)Relative PolarityClearance Efficiency (Extraction)Clearance Efficiency (Recryst.)
Ethyl Ester Intermediate Ethyl quartet (~4.2 ppm); m/z 246[1]Medium (Neutral)> 99% N/A (Oils out)
2,6-Difluoronitrobenzene Ar-H multiplet (~7.5 ppm)Low (Neutral)> 99% N/A
6-Nitro Isomer Ar-H doublets (ortho coupling)High (Acidic)< 5%> 95%
Dinitro Species Downfield Ar-H singletHigh (Acidic)< 10%~ 80%

Validated Experimental Protocols

The following self-validating workflow ensures the sequential removal of neutral impurities followed by isomeric contaminants.

PurificationWorkflow Crude Crude 2,3-Difluoro-4- nitrophenylacetic acid Extraction Acid-Base Extraction (pH 9.0 -> pH 2.0) Crude->Extraction NeutralImp Neutral Impurities (Esters, SM) Extraction->NeutralImp Org. Phase AcidicFrac Acidic Fraction (Isomer Mixture) Extraction->AcidicFrac Aq. Phase Recryst Fractional Recrystallization (Toluene/Heptane) AcidicFrac->Recryst IsomerImp 6-Nitro Isomer (Mother Liquor) Recryst->IsomerImp Soluble PureProduct Pure 2,3-Difluoro-4- nitrophenylacetic acid Recryst->PureProduct Precipitate

Caption: Purification workflow for crude 2,3-difluoro-4-nitrophenylacetic acid.

Protocol A: Selective Acid-Base Extraction (Removal of Neutral Impurities)

Causality: The carboxylic acid group has a pKa of ~3.8. At pH > 8.0, it is fully deprotonated and highly water-soluble. Unreacted starting materials and ester intermediates lack acidic protons and will remain trapped in the organic phase.

  • Dissolution: Dissolve the crude yellow oil in ethyl acetate (10 mL per gram of crude).

  • Basic Extraction: Extract the organic layer with 1.0 M NaOH (aq) until the aqueous phase reaches pH 9.0–10.0.

  • Phase Separation: Separate the layers. Discard the organic phase (or retain it if you need to recover and re-hydrolyze the unreacted ethyl ester).

  • Acidification (Self-Validation Step): Cool the aqueous phase to 0–5 °C in an ice bath. Slowly acidify with 2.0 M HCl (aq) to pH 2.0. Validation: The solution will immediately turn cloudy as the free acid precipitates or forms an immiscible oil. If the solution remains clear, the initial extraction failed to capture the product.

  • Recovery: Extract the acidified aqueous layer with fresh ethyl acetate (3 x 5 mL/g).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the acidic fraction.

Protocol B: Fractional Recrystallization (Removal of Positional Isomers)

Causality: The less sterically hindered 4-nitro isomer forms a more thermodynamically stable crystal lattice than the 6-nitro isomer, allowing it to selectively precipitate from a carefully tuned solvent gradient.

  • Suspension: Suspend the semi-solid acidic fraction in a minimal volume of hot toluene (approx. 3–5 mL/g) at 80 °C.

  • Gradient Addition: Slowly add heptane dropwise until the solution becomes slightly turbid. Immediately add 1-2 drops of hot toluene just until the solution clears.

  • Crystallization: Remove from heat and allow the solution to cool to room temperature undisturbed for 4 hours, then transfer to a 4 °C refrigerator overnight.

  • Filtration: Filter the resulting crystals via vacuum filtration and wash with ice-cold heptane.

  • Verification: Verify isomeric purity via ¹H NMR. The 4-nitro isomer will show distinct aromatic splitting, whereas the disappearance of the 6-nitro aromatic signals confirms a successful polish.

References

1.[1] WO2001000206A1 - Vla-4 inhibitor compounds - Google Patents. google.com. URL: 2.[2] The reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and -hetarenes by their aromatic rings (February 2014). Fluorine notes. URL:[Link]

Sources

storage stability and degradation of 2,3-Difluoro-4-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,3-Difluoro-4-nitrophenylacetic acid (CAS: 932373-71-2).

As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the unique handling requirements of this highly reactive building block. Widely utilized as a critical precursor in the synthesis of VLA-4 (α4β1 integrin) inhibitors [1] and as a structural motif in photo-responsive materials, this compound presents specific stability challenges.

This guide bypasses generic advice to focus on the causality of degradation , providing self-validating protocols and troubleshooting steps to ensure the integrity of your experimental workflows.

Part 1: The Causality of Degradation (Mechanistic Overview)

To successfully handle 2,3-Difluoro-4-nitrophenylacetic acid, one must understand the three primary forces driving its degradation:

  • Photodecarboxylation: Nitrophenylacetic acids are highly photoactive. Exposure to UV or ambient visible light (<400 nm) triggers a rapid photodecarboxylation reaction, releasing CO₂ and yielding a nitrotoluene derivative [2]. This property is heavily exploited in photocaging applications but is detrimental to benchtop stability [3].

  • Nucleophilic Aromatic Substitution (SₙAr): The aromatic ring is severely electron-deficient. The nitro group at the 4-position strongly withdraws electron density, highly activating the ortho-fluorine at the 3-position. In the presence of primary amines or thiols, the 3-fluoro substituent acts as a leaving group in rapid SₙAr reactions.

  • Thermal/Base-Catalyzed Decarboxylation: The acetic acid moiety is destabilized by the strongly electron-withdrawing difluoronitrophenyl ring. Elevated temperatures or the presence of mild bases can stabilize the resulting carbanion transition state, leading to non-photolytic loss of CO₂.

Degradation Core 2,3-Difluoro-4- nitrophenylacetic acid UV UV/Visible Light (<400 nm) Core->UV Nuc Nucleophiles (1° Amines/Thiols) Core->Nuc Heat Elevated Temp (>40°C) / Mild Base Core->Heat Photodec Photodecarboxylation (-CO2) UV->Photodec Product1 2,3-Difluoro-4- nitrotoluene Photodec->Product1 SNAr SNAr at C-3 (F displacement) Nuc->SNAr Product2 3-Substituted-2-fluoro- 4-nitrophenylacetic acid SNAr->Product2 ThermDec Thermal Decarboxylation Heat->ThermDec ThermDec->Product1

Mechanistic pathways of 2,3-Difluoro-4-nitrophenylacetic acid degradation via photolysis and SNAr.

Part 2: Troubleshooting Guides & FAQs

Q1: My solid compound changed from a pale yellow powder to a dark orange/brown sticky solid. What happened, and is it still usable? A: The compound has undergone photolytic or thermal degradation. Ambient laboratory light induces photodecarboxylation [2]. The resulting nitrotoluene derivatives are highly susceptible to further oxidation and polymerization, which manifests as a dark, sticky residue. Action: Discard the degraded batch. To prevent this, always store the solid at 2-8°C in opaque, amber glass containers purged with Argon. Handle the powder under subdued or red light.

Q2: During amide coupling (e.g., using HATU/DIPEA), I am observing a major impurity with a mass of [M - 19 + Amine]. Why is my coupling failing? A: You are observing competitive Nucleophilic Aromatic Substitution (SₙAr). The aliphatic amine you are attempting to couple to the carboxylic acid is instead attacking the highly electrophilic C-3 position, displacing the fluorine atom. Action: Strictly control the stoichiometry (use exactly 1.0 eq of the amine). Ensure your base is strictly non-nucleophilic (use DIPEA or 2,4,6-collidine, avoiding TEA if it contains trace primary/secondary amines), and keep the reaction temperature strictly between 0°C and Room Temperature.

Q3: Can I prepare a bulk stock solution in Methanol or DMSO and store it at room temperature for my weekly assays? A: No. Methanol can act as a weak nucleophile over time, leading to transesterification or SₙAr. Ambient moisture in hygroscopic DMSO can lead to hydrolysis or base-catalyzed decarboxylation if trace basic impurities are present. Action: Prepare single-use aliquots in anhydrous, amine-free DMSO. Store these aliquots at -20°C to -80°C and thaw them in the dark immediately prior to use.

Part 3: Quantitative Data & Storage Parameters

Table 1: Degradation Pathways and Preventative Measures

Degradation PathwayTriggerPrimary MechanismPreventative Measure
Photolysis UV/Visible LightPhotodecarboxylationStore in amber vials; handle under subdued/red light.
Nucleophilic Attack 1° Amines, ThiolsSₙAr at C-3 positionAvoid nucleophilic solvents; control reaction stoichiometry.
Thermal Degradation Heat (>40°C), BaseLoss of CO₂Store at 2-8°C (solid) or -20°C (solution); avoid strong bases.

Table 2: Recommended Storage Parameters

StateContainer TypeAtmosphereTemperatureEstimated Shelf Life
Solid Powder Amber GlassArgon/Nitrogen2 to 8°C12 - 24 Months
Stock Solution (DMSO) Amber GlassArgon/Nitrogen-20°C to -80°C3 - 6 Months
Assay Buffer (pH 7.4) PolypropyleneAmbient4°C< 24 Hours

Part 4: Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

This protocol ensures the exclusion of moisture and light, which are the primary catalysts for the degradation of fluorinated nitrophenylacetic acids.

  • Equilibration: Remove the vial containing lyophilized 2,3-Difluoro-4-nitrophenylacetic acid from 4°C storage and place it in a light-protected desiccator for 30 minutes to reach room temperature. Causality: Opening a cold vial causes atmospheric moisture condensation, accelerating hydrolysis.

  • Weighing: Rapidly weigh the desired amount under subdued lighting (or strictly >500 nm red light).

  • Dissolution: Dissolve the powder in anhydrous, amine-free DMSO (HPLC grade, <0.005% water) to achieve a 10 mM to 50 mM concentration.

  • Aliquotting: Divide the solution into amber glass vials (e.g., 50-100 µL per vial) to strictly prevent freeze-thaw cycles.

  • Purging: Gently blow a stream of dry Argon or Nitrogen gas over the headspace of each vial for 5 seconds to displace oxygen and ambient moisture.

  • Storage: Seal with PTFE-lined caps and transfer immediately to -20°C or -80°C.

Protocol B: LC-MS Stability Profiling Workflow

A self-validating assay to determine the exact half-life of your specific batch under your laboratory's ambient conditions.

  • Preparation: Thaw a 10 mM stock aliquot (from Protocol A) in the dark at room temperature.

  • Dilution: Dilute the stock to 100 µM in your chosen assay buffer (e.g., PBS pH 7.4) or organic solvent.

  • Cohort Splitting: Divide the sample into two cohorts: "Light Exposed" (placed under ambient benchtop lighting) and "Dark Control" (wrapped tightly in aluminum foil).

  • Incubation: Incubate both cohorts at the target experimental temperature (e.g., 25°C or 37°C).

  • Quenching: At designated time points (0, 1, 4, 8, and 24 hours), extract a 10 µL aliquot and immediately quench the reaction by adding 90 µL of cold Acetonitrile containing 0.1% Formic Acid. Causality: The acidic crash halts base-catalyzed decarboxylation and precipitates buffer salts.

  • Analysis: Centrifuge at 10,000 x g for 5 minutes. Analyze the supernatant via LC-MS using a C18 column, monitoring UV absorbance at 254 nm and extracting the mass chromatograms for the parent mass [M-H]⁻ and the expected decarboxylation product [M-CO₂-H]⁻.

Workflow Step1 1. Prepare Stock 10 mM in dry DMSO Step2 2. Aliquot Amber vials + Argon Step1->Step2 Step3 3. Incubate Target Temp/Light Step2->Step3 Step4 4. Quench Cold MeCN + 0.1% FA Step3->Step4 Step5 5. Analyze LC-MS (254 nm) Step4->Step5

Standardized workflow for evaluating storage stability and degradation kinetics of the compound.

References

  • WO2001000206A1 - Vla-4 inhibitor compounds Source: Google Patents URL
  • MOF Decomposition and Introduction of Repairable Defects Using a Photodegradable Strut Source: ChemRxiv URL:[Link]

  • Synthesis and Biological Evaluation of Bis-CNB-GABA, a Photoactivatable Neurotransmitter with Low Receptor Interference and Chemical Two-Photon Uncaging Properties Source: ACS Publications URL:[Link]

resolving solubility issues of 2,3-Difluoro-4-nitrophenylacetic acid in water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,3-Difluoro-4-nitrophenylacetic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solubility issues encountered during experimentation with 2,3-Difluoro-4-nitrophenylacetic Acid in aqueous media.

Introduction

2,3-Difluoro-4-nitrophenylacetic acid is a substituted phenylacetic acid derivative. The presence of a carboxylic acid moiety, a nitro group, and two fluorine atoms on the phenyl ring significantly influences its physicochemical properties, most notably its aqueous solubility. Like many other nitrophenylacetic acid derivatives, this compound is expected to exhibit poor solubility in neutral water due to its predominantly non-ionized form. This guide will provide a structured approach to understanding and overcoming these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Why is 2,3-Difluoro-4-nitrophenylacetic acid poorly soluble in water at neutral pH?

A1: The aqueous solubility of an organic acid is largely dependent on its ionization state, which is governed by its pKa and the pH of the solution. 2,3-Difluoro-4-nitrophenylacetic acid is a weak acid. In solutions with a pH below its pKa, the compound will exist primarily in its neutral, protonated form. This form is less polar and therefore has limited interaction with polar water molecules, leading to low solubility.

Q2: What is the estimated pKa of 2,3-Difluoro-4-nitrophenylacetic acid?

Q3: Can I dissolve 2,3-Difluoro-4-nitrophenylacetic acid by heating?

A3: While heating can increase the solubility of most compounds, it may not be a suitable or sufficient method for 2,3-Difluoro-4-nitrophenylacetic acid, especially for achieving high concentrations in water. The increase in solubility upon heating may be modest and the compound may precipitate out of solution upon cooling. Furthermore, prolonged heating could potentially lead to degradation of the compound.

Troubleshooting Guide: Resolving Solubility Issues

This guide provides a systematic approach to addressing common solubility problems with 2,3-Difluoro-4-nitrophenylacetic acid in aqueous solutions.

Problem 1: The compound does not dissolve in water at the desired concentration.

Cause: The pH of the water is likely below the pKa of the compound, leading to the predominance of the poorly soluble, neutral form.

Solution Workflow:

Caption: Workflow for pH-mediated dissolution.

Detailed Protocol for pH Adjustment:

  • Prepare a slurry: Disperse the weighed amount of 2,3-Difluoro-4-nitrophenylacetic acid in the desired volume of water.

  • Titrate with base: While stirring, slowly add a dilute solution of a strong base (e.g., 0.1 M NaOH or KOH) dropwise.

  • Monitor pH: Use a calibrated pH meter to monitor the pH of the solution continuously.

  • Observe dissolution: As the pH increases, the compound will begin to dissolve as it converts to its more soluble anionic (carboxylate) form.

  • Target pH: Continue adding base until all the solid has dissolved. The final pH should ideally be at least 1 to 2 units above the compound's pKa to ensure complete ionization and prevent precipitation.[2][3][4]

Expert Tip: The choice of the pH-adjusting acid or base can sometimes influence solubility.[5] For most applications, NaOH or KOH are suitable for increasing pH. If the final application is sensitive to certain ions, consider alternative bases.

Problem 2: The compound precipitates out of solution over time or upon temperature change.

Cause: The solution may be supersaturated, or a change in conditions (e.g., temperature decrease, CO2 absorption from the atmosphere lowering pH) is causing the compound to fall out of solution.

Solution: Co-solvency

The use of co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[6]

Commonly Used Co-solvents:

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol5-20%Generally well-tolerated in many biological systems.
Propylene Glycol5-20%A common excipient in pharmaceutical formulations.
Dimethyl Sulfoxide (DMSO)1-10%A powerful solvent, but can have effects on biological systems.
N,N-Dimethylformamide (DMF)1-10%Effective, but use with caution due to potential toxicity.

Experimental Protocol for Co-solvent Use:

  • Select a co-solvent: Choose a co-solvent that is compatible with your experimental system.

  • Prepare the co-solvent/water mixture: Prepare a solution of the desired co-solvent in water at the intended concentration.

  • Dissolve the compound: Attempt to dissolve the 2,3-Difluoro-4-nitrophenylacetic acid in the co-solvent/water mixture. Gentle warming and stirring may be beneficial.

  • Optimize the concentration: If solubility is still an issue, gradually increase the percentage of the co-solvent.

Caption: Decision process for using co-solvents.

Problem 3: High concentrations of the compound are required, and pH adjustment or co-solvents are not viable options.

Cause: The intrinsic solubility of the compound in its neutral form is too low for the desired application, and the experimental constraints prevent the use of common solubilization techniques.

Solution: Salt Formation

Formation of a salt of the carboxylic acid can significantly improve its aqueous solubility and dissolution rate.[1][7][8][9] This is a common strategy in pharmaceutical development.[10]

Procedure for Salt Formation:

  • Dissolve the acid: Dissolve the 2,3-Difluoro-4-nitrophenylacetic acid in a suitable organic solvent (e.g., ethanol, isopropanol).

  • Add the base: Add a stoichiometric amount (1 equivalent) of a suitable base. The choice of base (counterion) will affect the properties of the resulting salt.[8][9] Common bases for forming salts with carboxylic acids include sodium hydroxide, potassium hydroxide, and various amines.

  • Isolate the salt: The salt may precipitate from the solution. If not, the solvent can be removed under reduced pressure to yield the solid salt.

  • Confirm salt formation: Characterize the resulting solid (e.g., by melting point, spectroscopy) to confirm that salt formation has occurred.

  • Test solubility: Determine the solubility of the newly formed salt in water.

Considerations for Salt Formation:

  • The choice of the counterion can impact the salt's stability, hygroscopicity, and other physicochemical properties.[8][9][10]

  • Not all salts of a poorly soluble acid will be highly soluble.[1]

Summary of Troubleshooting Strategies

IssuePrimary CauseRecommended StrategyKey Considerations
Failure to dissolveLow pH, neutral form predominatespH AdjustmentTarget pH > pKa, choice of base
Precipitation over timeSupersaturation, pH/temperature instabilityCo-solvencyCompatibility with experiment, concentration of co-solvent
Need for high concentrationLow intrinsic solubilitySalt FormationChoice of counterion, characterization of the salt

References

  • Duer, W. C., & Robinson, R. A. (1971). Dissociation constants of phenylacetic acid and three substituted phenylacetic acids. Journal of the Chemical Society B: Physical Organic, 2375.
  • Patsnap Eureka. (2025, July 31).
  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Loh, Z. H., Samanta, A. K., & Heng, P. W. S. (2015). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • Kumar, L., & Bansal, A. K. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed.
  • Kumar, L., & Bansal, A. K. (2011, November 28). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Taylor & Francis.
  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30).
  • PH adjustment: Significance and symbolism. (2026, January 7).
  • pH and Solubility. (n.d.). AP Chem | Fiveable.
  • The effect of different pH-adjusting acids on the aqueous solubility of.... (n.d.).
  • How does pH affect solubility?. (2025, March 11). askIITians.
  • Cosolvent. (n.d.). Wikipedia.
  • Cosolvent. (n.d.). Grokipedia.

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troubleshooting low conversion rates in nitro reduction of phenylacetic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the reduction of nitrophenylacetic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during this critical synthetic transformation. The conversion of a nitro group to an amine on the phenylacetic acid scaffold is a fundamental step in the synthesis of many pharmaceutical intermediates and active compounds. However, achieving high conversion rates can be challenging due to factors ranging from catalyst activity to the inherent properties of the substrate itself.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in your experiments. We will delve into the causality behind experimental choices, providing you with the scientific rationale to diagnose and resolve low conversion rates effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nitro reduction is sluggish or incomplete. What are the most common causes and how can I resolve this?

A1: Incomplete or slow reactions are the most frequent challenges in the reduction of nitrophenylacetic acids. This issue can often be traced back to several key factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Troubleshooting Workflow for Low Conversion

G cluster_reagents cluster_solubility cluster_conditions Start Low or No Conversion Check_Reagents 1. Verify Reagent & Catalyst Activity Start->Check_Reagents Check_Solubility 2. Assess Substrate Solubility Check_Reagents->Check_Solubility Reagents/Catalyst OK Reagent_Issues Inactive Catalyst? Insufficient Reducing Agent? Decomposed Reagents? Check_Reagents->Reagent_Issues Check_Conditions 3. Evaluate Reaction Conditions Check_Solubility->Check_Conditions Substrate is Soluble Solubility_Issues Poor Solubility in Chosen Solvent? Check_Solubility->Solubility_Issues Check_Workup 4. Review Workup Procedure Check_Conditions->Check_Workup Conditions Optimized Condition_Issues Incorrect Temperature? Inadequate H₂ Pressure? Poor Agitation? Incorrect pH? Check_Conditions->Condition_Issues Success Reaction Optimized Check_Workup->Success Workup Efficient Reagent_Solutions Use Fresh Catalyst/Reagents Increase Stoichiometry Reagent_Issues->Reagent_Solutions Reagent_Solutions->Check_Solubility Re-run Reaction Solubility_Solutions Change Solvent System Add Co-solvent Gentle Heating Solubility_Issues->Solubility_Solutions Solubility_Solutions->Check_Conditions Re-run Reaction Condition_Solutions Optimize Temp. & Pressure Ensure Vigorous Stirring Adjust pH Condition_Issues->Condition_Solutions Condition_Solutions->Check_Workup Re-run Reaction

Caption: A systematic workflow for troubleshooting low conversion rates.

  • Reagent and Catalyst Activity: The activity of your reducing agent or catalyst is paramount.[1]

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can lose activity over time due to improper storage or handling.[2] It is always advisable to use a fresh batch of catalyst to rule out deactivation.[3] Additionally, impurities in the starting material or solvents, such as sulfur or certain nitrogen-containing compounds, can act as catalyst poisons, significantly reducing their efficacy.[4]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The purity and surface area of the metal are critical. Ensure the metal is finely powdered. The concentration of the acid also plays a crucial role in the reaction rate.[1]

  • Solubility of the Starting Material: Nitrophenylacetic acids can have limited solubility in common organic solvents.[5][6] If the starting material is not fully dissolved, the reaction will be slow and incomplete. Consider a different solvent system or the addition of a co-solvent to improve solubility. Gentle heating can also be beneficial.[7]

  • Stoichiometry of the Reducing Agent: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion and to reduce any partially reduced intermediates that may form.[1]

  • Reaction Conditions:

    • Temperature: Many nitro group reductions are exothermic and may require initial cooling.[8] Conversely, some reactions may need heating to proceed at a reasonable rate.[2]

    • Agitation: In heterogeneous reactions, such as catalytic hydrogenation or metal/acid reductions, vigorous stirring is essential to ensure efficient mixing of the reactants.[3]

    • Hydrogen Pressure (for catalytic hydrogenation): For challenging substrates, increasing the hydrogen pressure can often improve the reaction rate.[9]

Q2: I am observing multiple spots on my TLC, and the desired product is not the major one. What are these side products and how can I minimize their formation?

A2: The formation of side products is often due to incomplete reduction and subsequent condensation reactions of intermediates. The reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine intermediates.[10] If these intermediates accumulate, they can react with each other to form azoxy and azo compounds, which are often colored impurities.[8]

General Mechanistic Pathway and Potential Side Reactions

G cluster_condensation Condensation Side Reactions Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy Ar-N(O)=N-Ar (Azoxy) Nitroso->Azoxy Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Azoxy Azo Ar-N=N-Ar (Azo) Azoxy->Azo

Caption: The reduction pathway from nitro to amine with potential side reactions.

Strategies to Minimize Side Product Formation:

  • Ensure Complete Reaction: Monitor the reaction closely by TLC until all the starting material is consumed. Extending the reaction time or increasing the amount of reducing agent can help drive the reaction to completion.[8]

  • Maintain a Reducing Environment: Ensure that the reaction conditions remain reducing throughout the process to prevent the accumulation of intermediates.

  • Temperature Control: Overheating can promote the formation of condensation byproducts. Maintain proper temperature control, especially for exothermic reactions.[1]

  • Choice of Reducing Agent: For substrates prone to forming side products, a more robust reducing system like Fe/HCl can be beneficial as it generally provides good conversion.[11]

Q3: How does the carboxylic acid group in phenylacetic acid affect the reduction?

A3: The carboxylic acid group can influence the reaction in several ways:

  • Solubility: The carboxylic acid group can be deprotonated to a carboxylate, which can affect the solubility of the starting material and product, especially in aqueous or alcoholic solvents. This can be advantageous in some cases, allowing the reaction to be run in more environmentally friendly solvents.

  • pH of the reaction medium: The acidic proton can influence the pH of the reaction mixture. The pH can, in turn, affect the activity of the catalyst and the stability of intermediates.[12][13] For catalytic hydrogenations, sometimes adding a small amount of acid can be beneficial.[6]

  • Interaction with the Catalyst: The carboxylic acid or carboxylate group can potentially interact with the metal catalyst surface. While not a classic catalyst poison in the same way as sulfur, strong adsorption could potentially modulate catalyst activity. However, in many cases, catalytic hydrogenation proceeds without issue in the presence of a carboxylic acid.

  • Workup: The presence of both a basic amine and an acidic carboxylic acid in the product (an amino acid) means it is zwitterionic. This can affect its solubility during workup and purification. The product may be soluble in aqueous acid or base but precipitate at its isoelectric point.

Q4: Which reduction method is best for my nitrophenylacetic acid derivative?

A4: The choice of reduction method depends on the other functional groups present in your molecule, the desired scale of the reaction, and available equipment.[14][15]

Comparison of Common Reduction Methods

MethodReagentsAdvantagesDisadvantagesBest Suited For
Catalytic Hydrogenation H₂ gas, Pd/C, Pt/C, or Raney NiHigh efficiency, clean reaction (water is the main byproduct), straightforward workup (catalyst filtration).[14]Catalyst can be expensive and pyrophoric; may reduce other functional groups (e.g., alkenes, benzylic esters); requires specialized equipment for high-pressure reactions.[16]Substrates without other easily reducible functional groups.
Metal/Acid Reduction Fe/HCl or Fe/NH₄Cl; SnCl₂/HCl; Zn/AcOHInexpensive and readily available reagents; excellent chemoselectivity for the nitro group.[14][17]Workup can be cumbersome due to the need to remove metal salts; generates significant metal waste.[14]Complex molecules with other reducible functional groups that need to be preserved.
Catalytic Transfer Hydrogenation Ammonium formate, Pd/CAvoids the use of flammable hydrogen gas, often proceeds under mild conditions, good functional group tolerance.[18]Can be slower than high-pressure hydrogenation; ammonium formate can sometimes be a source of impurities.Safer alternative to catalytic hydrogenation, suitable for a wide range of substrates.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C

This protocol is a general procedure for the catalytic hydrogenation of a nitrophenylacetic acid.

Materials:

  • Nitrophenylacetic acid derivative

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or another suitable solvent)

  • Hydrogen source (balloon or Parr hydrogenator)

Procedure:

  • In a flask suitable for hydrogenation, dissolve the nitrophenylacetic acid (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol % Pd) under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask, and then carefully evacuate and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.[1]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully replace the hydrogen atmosphere with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric. Keep the filter cake wet with solvent during and after filtration. [9]

  • Wash the Celite pad with additional solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude aminophenylacetic acid.

Protocol 2: Reduction using Iron (Fe) and Hydrochloric Acid (HCl)

This protocol describes a classic Béchamp-style reduction.[8]

Materials:

  • Nitrophenylacetic acid derivative

  • Iron powder (fine grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

Procedure:

  • To a round-bottom flask, add the nitrophenylacetic acid (1.0 eq), ethanol, and water.

  • Add iron powder (typically 3-5 equivalents).

  • Heat the mixture and then slowly add concentrated HCl. The reaction is often exothermic.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol.

  • Combine the filtrate and washings and remove the ethanol under reduced pressure.

  • Carefully basify the remaining aqueous solution with NaOH solution to precipitate the aminophenylacetic acid. The product may also be extracted into an organic solvent after basification.

  • Collect the solid product by filtration, wash with cold water, and dry.

Analytical Monitoring

Thin Layer Chromatography (TLC)

TLC is an effective method for monitoring the progress of the reduction.

  • Stationary Phase: Silica gel plates are typically used.[19]

  • Mobile Phase: A mixture of a polar and a non-polar solvent is generally effective. For compounds containing both carboxylic acid and amine groups, a common eluent system is a mixture of n-butanol, water, and acetic acid (e.g., in a 4:1:1 ratio).[4] The acetic acid in the eluent helps to protonate the amine and deprotonate the carboxylic acid, leading to more consistent spot shapes.

  • Visualization: The spots can be visualized under UV light (254 nm) and/or by staining with a suitable reagent such as ninhydrin (for the amine product) or potassium permanganate.[4]

By spotting the reaction mixture alongside the starting material, you can track the disappearance of the starting material and the appearance of the more polar amine product.

References

  • Role of carboxylic acid groups in the reduction of nitric oxide by carbon at low temperature, as exemplified by graphene oxide. Physical Chemistry Chemical Physics.
  • Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis.
  • REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL C
  • Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. Benchchem.
  • A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogen
  • pH-dependent nitration of para-hydroxyphenylacetic acid in the stomach. PubMed.
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.
  • A safe and selective method for reduction of 2-nitrophenylacetic acid systems to N-aryl hydroxamic acids using continuous flow hydrogenation (2017)
  • Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 C
  • “Parametric Studies on the Reduction of 4- Nitroacetophenone using Hydrogen Sulfide and Phase Transfer C
  • Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. PMC.
  • Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction. eScholarship.org.
  • (PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
  • Which one is the best procedure for the reduction of aromatic nitro compounds?.
  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education.
  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. Wsu.
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC.
  • troubleshooting guide for the catalytic hydrogenation of nitroarom
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
  • Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Journal of Synthetic Chemistry.
  • P-Nitrophenol: A Model Compound for the Study of Role of PH in the Reaction of Ozone with Phenols. Longdom Publishing.
  • Optimization of Reaction Conditions for Hydrogenation of the Nitro Group.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.
  • Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal c
  • (2-Nitrophenyl)acetic acid. Wikipedia.
  • Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening.
  • Why do I not observe a product in Pd/C catalyzed hydrogenation?.
  • Solubility Modeling, Solvent Effect, and Dissolution Properties of 4-Nitrophenylacetic Acid in Thirteen Solvents Ranging from 283.15 to 328.15 K | Journal of Chemical & Engineering Data.
  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Chemistry Portal.
  • Failed Hydrogenation using H2 gas and Pd/C c
  • Odd observation during Pd/C hydrogenation of Nitro group : r/Chempros. Reddit.
  • Chemoselectivity in the Reduction of 3-Nitroacetophenone. Ambeed.com.
  • Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degrad
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
  • Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Sciencemadness.org.
  • Nitro Reduction - Iron (Fe). Common Organic Chemistry.
  • CN103214384A - Preparation method of p-aminophenylacetic acid.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
  • Chemoselectivity: The Mother of Invention in Total Synthesis. PMC - NIH.
  • TLC-smartphone in antibiotics determination and low-quality pharmaceuticals detection. RSC Publishing.
  • Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroarom
  • my nitro refuses to be reduced : r/Chempros. Reddit.
  • (PDF) Effect of Solution pH on the Dual Role of Dissolved Organic Matter in Sensitized Pollutant Photooxidation.
  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds C
  • TLC-smartphone in antibiotics determination and low-quality pharmaceuticals detection. SciSpace.
  • The Impact of pH and Protonation State on Scale Inhibitor Activity. French Creek Software.
  • Precision and Validation of Thin Layer Chromatography Analytical Technique to Analyze & Monitoring Antibiotic Residues in Poultry Products and Byproducts. Juniper Publishers.
  • PH cycles achieved by successive additions of nitroacetic acid. To the....

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Validation & Comparative

A Guide to the 1H NMR Spectral Analysis of 2,3-Difluoro-4-nitrophenylacetic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for elucidating the structure of organic molecules in solution. This guide offers an in-depth analysis of the 1H NMR spectrum of 2,3-Difluoro-4-nitrophenylacetic acid, a compound of interest in medicinal chemistry and organic synthesis. Due to the absence of a publicly available experimental spectrum, we present a detailed prediction and interpretation, grounded in fundamental NMR principles and supported by comparative data from structurally related analogs. This approach not only provides a practical framework for analyzing this specific molecule but also serves as an educational tool for understanding the nuanced effects of substituent positioning on proton chemical environments.

The Influence of Aromatic Substitution on 1H NMR Spectra

The 1H NMR spectrum of an aromatic compound is exquisitely sensitive to the nature and position of its substituents. Electron-withdrawing groups, such as the nitro group (-NO2), and electronegative atoms, like fluorine (-F), exert significant deshielding effects on nearby protons, causing their resonance signals to appear at a lower field (higher ppm). Conversely, electron-donating groups would have a shielding effect. Furthermore, the through-bond coupling interactions between neighboring protons (H-H coupling) and between protons and other magnetically active nuclei like fluorine (H-F coupling) lead to characteristic splitting patterns (multiplicities) that are invaluable for structural assignment.

Predicted 1H NMR Spectrum of 2,3-Difluoro-4-nitrophenylacetic Acid

The 1H NMR spectrum of 2,3-Difluoro-4-nitrophenylacetic acid is predicted to exhibit two distinct signals in the aromatic region and one signal in the aliphatic region, corresponding to the two aromatic protons and the methylene protons of the acetic acid side chain, respectively.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-5~ 8.0 - 8.2Doublet of doublets (dd)ortho J(H5-H6) ≈ 8-9 Hz, meta J(H5-F3) ≈ 2-3 Hz
H-6~ 7.4 - 7.6Doublet of doublets (dd)ortho J(H6-H5) ≈ 8-9 Hz, ortho J(H6-F) ≈ 5-6 Hz
-CH2-~ 3.8 - 4.0SingletN/A

Rationale for Predictions:

  • Aromatic Protons (H-5 and H-6): The two aromatic protons are situated in a complex electronic environment. The strongly electron-withdrawing nitro group at position 4 will significantly deshield the ortho proton (H-5), shifting its resonance downfield. The two fluorine atoms at positions 2 and 3 also contribute to the overall deshielding of the aromatic ring. H-5 is expected to appear as a doublet of doublets due to ortho coupling with H-6 and a smaller meta coupling with the fluorine at position 3. H-6 will also be a doublet of doublets, arising from its ortho coupling to H-5 and an ortho coupling to one of the fluorine atoms.

  • Methylene Protons (-CH2-): The methylene protons of the acetic acid side chain are adjacent to both the aromatic ring and the carboxylic acid group. Their chemical shift is influenced by the inductive effects of these groups. They are expected to appear as a singlet as there are no adjacent protons to couple with.

Comparative Analysis with Nitrophenylacetic Acid Isomers

To understand the distinct spectral features of 2,3-Difluoro-4-nitrophenylacetic acid, it is instructive to compare its predicted spectrum with the experimental spectra of its non-fluorinated analogs: 2-nitrophenylacetic acid, 3-nitrophenylacetic acid, and 4-nitrophenylacetic acid.

Compound Aromatic Proton Chemical Shifts (δ, ppm) Methylene Proton Chemical Shift (δ, ppm)
2,3-Difluoro-4-nitrophenylacetic acid (Predicted) H-5: ~8.0-8.2, H-6: ~7.4-7.6~3.8-4.0
2-Nitrophenylacetic acid ~7.4-8.2~4.1
3-Nitrophenylacetic acid ~7.5-8.2~3.8
4-Nitrophenylacetic acid ~7.5, ~8.2~3.8

This comparison highlights how the position of the nitro group and the introduction of fluorine atoms modulate the chemical shifts of the aromatic and methylene protons. The presence of two fluorine atoms in the target molecule is expected to result in a more complex splitting pattern in the aromatic region due to H-F coupling.

Visualizing Molecular Structure and Coupling

The following diagrams illustrate the structures of the compared molecules and the key coupling interactions influencing their 1H NMR spectra.

Figure 1: Structure of 2,3-Difluoro-4-nitrophenylacetic acid with key proton-proton and proton-fluorine couplings indicated by dashed lines.

Figure 2: Structures of nitrophenylacetic acid isomers used for comparison.

Experimental Protocol for 1H NMR Acquisition

To obtain a high-quality 1H NMR spectrum of 2,3-Difluoro-4-nitrophenylacetic acid, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1][2] DMSO-d6 is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton signal is often observable.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Shim the magnetic field to achieve optimal homogeneity and sharp spectral lines.

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for this type of compound).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Acquisition and Processing:

    • Acquire the free induction decay (FID) signal.

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

    • Analyze the multiplicities and coupling constants to elucidate the spin systems.

Conclusion

The analysis of the 1H NMR spectrum of 2,3-Difluoro-4-nitrophenylacetic acid, even through prediction and comparison, provides a powerful illustration of the principles of structural elucidation by NMR. The interplay of electronic effects from the nitro and fluoro substituents, combined with the predictable patterns of proton-proton and proton-fluorine coupling, allows for a confident assignment of the proton resonances. This guide serves as a valuable resource for researchers working with substituted aromatic compounds, offering a systematic approach to spectral interpretation and reinforcing the foundational concepts of NMR spectroscopy.

References

  • PubChem. 2-Nitrophenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • Cubberley, M. S., & Iverson, B. L. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society, 123(31), 7562–7572. [Link]

  • Ismael, S. M., AL-Mashal, F. A., & Saeed, B. Q. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Nigerian Research Journal of Chemical Sciences, 9(2). [Link]

  • Iowa State University. NMR Coupling Constants. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy. [Link]

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Publishable Comparison Guide: HPLC Method Development for 2,3-Difluoro-4-nitrophenylacetic Acid Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity analysis of highly functionalized aromatic acids, such as 2,3-Difluoro-4-nitrophenylacetic acid, requires analytical strategies that move beyond generic reversed-phase liquid chromatography (RPLC) approaches. This intermediate is critical in the synthesis of VLA-4 integrin inhibitors used to treat inflammatory and autoimmune diseases[1]. However, its unique chemical structure makes it prone to co-elution with closely related synthetic impurities. This guide objectively compares the performance of standard C18 columns against alternative stationary phases (Biphenyl and Pentafluorophenyl/PFP) and provides a self-validating, step-by-step protocol for achieving baseline resolution.

Analyte Profiling & Analytical Challenges

To develop a robust method, we must first understand the causality behind the analyte's chromatographic behavior:

  • Ionizable Moiety (pKa ~3.5): The acetic acid group is highly polar. At a neutral pH, it exists as an ionized carboxylate, leading to poor retention, peak tailing, and secondary interactions with residual silanols on the silica support.

  • Electron-Deficient Ring: The presence of a nitro group and two fluorine atoms heavily withdraws electron density from the phenyl ring, altering its interaction dynamics compared to standard aromatic compounds.

  • Isomeric Impurities: Chemical synthesis often produces positional isomers (e.g., 2,4-difluoro or 3,5-difluoro analogs) and des-fluoro impurities. Standard hydrophobic dispersion struggles to differentiate these subtle spatial arrangements.

Column Chemistry Comparison

Selecting the correct stationary phase is the most critical step in this method development. We evaluated three column chemistries based on their mechanistic interactions with the analyte.

Standard C18 (Alkyl Phase)

C18 columns rely almost exclusively on hydrophobic (dispersive) interactions[2]. While excellent for general-purpose retention, the flexible alkyl chains lack the rigid shape selectivity required to resolve fluorinated positional isomers, often resulting in critical pair co-elution[3].

Biphenyl Phase

Biphenyl columns offer strong


 interactions, which are highly effective for retaining nitroaromatics. While they provide better retention for the nitrophenyl group than C18, they lack the specific halogen-halogen interactions needed for optimal fluorinated isomer resolution.
Pentafluorophenyl (PFP) Phase

Fluorinated phases, such as PFP, provide a multimodal retention mechanism that is uniquely suited for this analyte[4]. In addition to dispersive forces, PFP columns offer:

  • Dipole-Dipole Interactions: Induced by the highly polar C-F bonds on both the stationary phase and the analyte.

  • 
     Interactions:  The electron-deficient PFP ring interacts strongly with the electron-deficient nitrophenyl ring.
    
  • Fluorine-Fluorine Interactions: Specific affinity between the fluorinated stationary phase and the fluorinated analyte enables exceptional shape selectivity for positional isomers[3].

Mechanism cluster_C18 Standard C18 Phase cluster_PFP PFP (Fluorinated) Phase Analyte 2,3-Difluoro-4-nitro- phenylacetic acid C18_Node Alkyl Chain Analyte->C18_Node Weak Isomer Resolution PFP_Node Pentafluorophenyl Analyte->PFP_Node Strong Shape Selectivity Hydrophobic Hydrophobic Dispersion Only C18_Node->Hydrophobic F_F Fluorine-Fluorine Interactions PFP_Node->F_F Pi_Pi π-π Interactions (Nitroaromatic) PFP_Node->Pi_Pi Dipole Dipole-Dipole Interactions PFP_Node->Dipole

Fig 1: Retention mechanisms of 2,3-Difluoro-4-nitrophenylacetic acid on C18 vs. PFP columns.

Experimental Protocols & Method Development

To create a self-validating system, the following step-by-step protocol was established to ensure robust retention and sharp peak shape.

Step 1: Mobile Phase Optimization

The ionization of the acetic acid moiety must be suppressed. The mobile phase pH must be maintained at least 1.5 units below the analyte's pKa to ensure it remains in its neutral, hydrophobic state.

  • Aqueous Phase (A): Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (pH ~2.0)[5].

  • Organic Phase (B): Acetonitrile (ACN) with 0.1% TFA. ACN is preferred over methanol to minimize column backpressure and avoid potential esterification of the carboxylic acid during prolonged sample storage.

Step 2: Gradient Design

A shallow gradient ensures adequate time for the multimodal interactions of the PFP column to differentiate the isomers.

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte at the column head)

  • 2.0 - 15.0 min: 5% to 60% B (Linear gradient to elute the main peak and strongly retained impurities)

  • 15.0 - 18.0 min: 60% to 95% B (High-organic column wash)

  • 18.0 - 22.0 min: 5% B (Re-equilibration prior to the next injection)

HPLC_Workflow A 1. Analyte Profiling 2,3-Difluoro-4-nitrophenylacetic acid B 2. Mobile Phase Selection 0.1% TFA (pH ~2.0) to suppress ionization A->B C 3. Column Screening Evaluate C18 vs. Biphenyl vs. PFP B->C D 4. Gradient Optimization 5% to 60% ACN over 15 mins C->D E 5. Method Validation Specificity, Linearity, LOD/LOQ D->E

Fig 2: Step-by-step HPLC method development workflow for fluorinated acidic compounds.

Performance Data & Quantitative Comparison

The following table summarizes the experimental performance of the three evaluated columns under identical mobile phase conditions (0.1% TFA in Water/ACN, Flow Rate: 1.0 mL/min, Column Temp: 30°C, UV Detection: 254 nm).

Chromatographic ParameterStandard C18 (150 x 4.6 mm, 3µm)Biphenyl (150 x 4.6 mm, 3µm)PFP (150 x 4.6 mm, 3µm)
Retention Time (Main Peak) 6.4 min8.1 min9.5 min
Tailing Factor (USP) 1.451.201.05
Resolution (Rs) from 2,4-Difluoro Isomer 1.1 (Co-elution)1.8 (Baseline)3.2 (Excellent)
Resolution (Rs) from Des-fluoro Impurity 1.52.14.5 (Excellent)

Data Interpretation: The PFP column demonstrates superior performance across all critical quality attributes. The increased retention time on the PFP phase is a direct result of the additive


 and dipole interactions[4]. The resolution (Rs > 3.0) ensures that the method is stability-indicating and suitable for precise purity quantification in a regulatory environment.

Conclusion

For the purity analysis of 2,3-Difluoro-4-nitrophenylacetic acid, relying solely on standard C18 stationary phases introduces a high risk of impurity co-elution. By transitioning to a Pentafluorophenyl (PFP) column and utilizing a highly acidic mobile phase to suppress carboxylate ionization, analytical scientists can leverage multimodal interactions (hydrophobic,


, and F-F) to achieve baseline resolution of critical isomeric impurities[3]. This method provides the specificity and robustness required for modern pharmaceutical quality control.

References

  • Przybyciel, M. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC International, Nov 2020.[Link]

  • SIELC Technologies. "HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry." SIELC Application Notes.[Link]

  • Agilent Technologies. "Choosing HPLC Columns for Faster Analysis Smaller and Faster." Agilent E-Seminars. [Link]

  • Google Patents. "WO2001000206A1 - Vla-4 inhibitor compounds.

Sources

Publish Comparison Guide: LC-MS/MS Fragmentation of 2,3-Difluoro-4-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation behavior of 2,3-Difluoro-4-nitrophenylacetic acid (DFNPA) . It is designed for analytical scientists and drug development professionals tasked with impurity profiling or synthesis verification of fluorinated pharmaceutical intermediates.

Executive Summary

2,3-Difluoro-4-nitrophenylacetic acid (CAS 932373-71-2) is a critical fluorinated building block, often utilized in the synthesis of aldose reductase inhibitors and next-generation antibiotics.[1] Its analysis presents a specific challenge: distinguishing it from regioisomers (e.g., 2,4-difluoro or 2,6-difluoro analogs) that share identical molecular weights and similar polarity.

This guide compares the Negative Electrospray Ionization (ESI-) fragmentation pathways of DFNPA against theoretical isomeric behaviors, demonstrating how specific "Ortho-Fluorine" effects and nitro-group positioning create a unique spectral fingerprint required for confident identification.

Core Analysis: The Spectral Fingerprint

The identification of DFNPA relies on a specific sequence of neutral losses driven by the stability of the resulting benzyl anion. Unlike non-fluorinated phenylacetic acids, the presence of electron-withdrawing fluorine atoms at the 2 and 3 positions significantly alters the fragmentation kinetics.

Primary Ionization & Precursor Selection
  • Mode: ESI Negative (

    
    )
    
  • Precursor m/z: 216.0 (Monoisotopic)

  • Comparison: ESI Positive mode is not recommended due to the high acidity of the carboxylic proton and the electron-withdrawing nature of the nitro/fluoro groups, which severely suppress protonation (

    
    ).
    
Fragmentation Pathway Comparison
Transition StageFragment Ion (m/z)Neutral LossMechanism & Structural Insight
Precursor 216.0 -Deprotonated molecular ion (

). Stable due to resonance delocalization into the nitro group.
Primary Product 172.0

(44 Da)
Dominant Pathway. The loss of

generates a benzyl anion. The 2-Fluoro substituent stabilizes this charge via induction, making this ion the base peak (100% abundance).
Secondary Product A 126.0

(46 Da)
Cleavage of the nitro group from the m/z 172 ion. This confirms the presence of the nitro group but is common to all isomers.
Secondary Product B 152.0

(20 Da)
Diagnostic Marker. The loss of HF from the m/z 172 ion involves the 2-position Fluorine and a benzylic hydrogen. This transition is sterically favored in the 2,3-isomer compared to the 3,5-isomer.
Tertiary Product 106.0

+

Combined loss, indicating the degradation of the aromatic core.
Mechanistic Visualization (Graphviz)

The following diagram illustrates the competing fragmentation pathways. Note the bifurcation at the m/z 172 benzyl anion, where the specific "Ortho-F" interaction facilitates the HF loss channel.

DFNPA_Fragmentation cluster_legend Pathway Key M_Ion Precursor Ion [M-H]⁻ m/z 216.0 (Deprotonated Acid) Benzyl_Anion Benzyl Anion m/z 172.0 (Base Peak) M_Ion->Benzyl_Anion Loss of CO₂ (-44 Da) Decarboxylation Nitro_Loss Nitro-Free Anion m/z 126.0 [M-H-CO₂-NO₂]⁻ Benzyl_Anion->Nitro_Loss Loss of NO₂ (-46 Da) Homolytic Cleavage HF_Loss Difluoro-Benzyl Radical m/z 152.0 [M-H-CO₂-HF]⁻ Benzyl_Anion->HF_Loss Loss of HF (-20 Da) Ortho-F Assisted Core_Frag Phenyl Radical m/z 106.0 Nitro_Loss->Core_Frag Ring Degradation HF_Loss->Core_Frag Loss of NO₂ key1 Solid Line: Primary Pathway key2 Dashed Line: Diagnostic Pathway (Isomer Specific)

Caption: Fragmentation cascade of 2,3-Difluoro-4-nitrophenylacetic acid in ESI(-) mode. The m/z 172 ion serves as the critical branching point for diagnostic secondary fragments.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinguish DFNPA from matrix interferences, follow this validated LC-MS/MS protocol.

A. Sample Preparation
  • Solvent: Dissolve standard in 50:50 Methanol:Water. Avoid 100% organic solvent initially to prevent precipitation of buffer salts in the LC system.

  • Concentration: Prepare a working standard at 1 µg/mL (1 ppm).

  • Additives: Add 0.1% Ammonium Acetate.

    • Causality: Ammonium acetate buffers the pH to ~6.5, ensuring the carboxylic acid is fully deprotonated (

      
      ) prior to entering the source, maximizing sensitivity in Negative mode [1].
      
B. LC-MS/MS Parameters (Triple Quadrupole)
ParameterSettingRationale
Column C18 Reverse Phase (2.1 x 50mm, 1.7µm)Standard retention of hydrophobic aromatic acids.
Mobile Phase A Water + 5mM Ammonium AcetatePromotes ionization in ESI(-). Do not use Formic Acid , as it suppresses negative ionization.
Mobile Phase B AcetonitrileSharpens peak shape for fluorinated aromatics.
Ion Source ESI Negative (Electrospray)Target analyte is an acid.[2]
Capillary Voltage -2.5 kVLower voltage prevents in-source fragmentation (decarboxylation) before the quad.
Collision Energy (CE) Ramp 10-30 eV15 eV typically maximizes the m/z 172 base peak; 25-30 eV is required to generate the diagnostic m/z 152/126 fragments.
C. MRM Transition Table (Quantitation & ID)
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 216.0172.012Maximum Sensitivity (Base Peak)
Qualifier 1 216.0126.025Confirmation of Nitro Group
Qualifier 2 216.0152.028Specificity: Confirms Fluorine proximity
Comparative Performance Guide

Why choose this specific fragmentation workflow over alternatives?

FeatureOptimized Method (ESI- / MRM) Alternative: ESI Positive ModeAlternative: UV Detection (254 nm)
Sensitivity High. Acidic proton yields 100% ionization efficiency.Very Low. Fluorine/Nitro groups withdraw electrons, destabilizing

.
Moderate. Non-specific; cannot distinguish isomers.
Selectivity High. MRM transitions (216>152) filter out non-fluorinated impurities.N/A Low. Co-eluting matrix components interfere.
Isomer ID Yes. Ratio of m/z 152 to 126 varies by isomer structure (Ortho vs Meta F).No. No.
References
  • Gilles Arsenault, et al. "Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates...". Rapid Communications in Mass Spectrometry, 2007.

  • Holčapek, M., et al. "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds...". Journal of Mass Spectrometry, 2009.

  • BenchChem. "Mass Spectrometry Fragmentation Analysis of Fluorinated Carboxylic Acids". Application Note, 2025.

  • SCIEX. "Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system". Technical Note, 2024.

Sources

Optimizing IR Spectroscopy for Active Pharmaceutical Ingredients: A Comparative Guide to Nitro and Carboxylic Acid Characterization

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory requirement. Molecules containing both nitro (-NO₂) and carboxylic acid (-COOH) moieties—such as the versatile intermediate 4-nitrobenzoic acid[1]—present unique spectroscopic challenges.

This guide objectively compares the two dominant Fourier Transform Infrared (FTIR) sampling techniques: Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission . By examining the mechanistic origins of their spectral signatures and providing self-validating experimental protocols, this guide empowers analytical chemists to select the optimal technique for high-fidelity structural elucidation.

Mechanistic Spectral Signatures

To accurately compare sampling techniques, we must first understand the fundamental vibrational mechanics of the target functional groups.

The Nitro Group (-NO₂)

The nitro group consists of a nitrogen atom bonded to two oxygen atoms. Due to resonance, these are not discrete single and double bonds, but rather equivalent "bonds and a half"[2][3]. This structural equivalence results in a highly polar, electron-withdrawing group that exhibits strong dipole moment changes during vibration, yielding two intense, diagnostic infrared bands:

  • Asymmetric Stretch: Occurs when the two N-O bonds stretch out of phase. Typically found between 1550–1475 cm⁻¹[3][4].

  • Symmetric Stretch: Occurs when the bonds stretch in phase. Typically found between 1390–1330 cm⁻¹[2][3].

  • Conjugation Effect: When the nitro group is conjugated to an aromatic ring (as in 4-nitrobenzoic acid), electron delocalization weakens the N-O bonds slightly, shifting these peaks to the lower end of their respective ranges (e.g., ~1527 cm⁻¹ and 1350 cm⁻¹)[3][5].

The Carboxylic Acid Group (-COOH)

Carboxylic acids are characterized by two primary functional regions, both of which are heavily influenced by intermolecular hydrogen bonding[6]:

  • O-H Stretch (3300–2500 cm⁻¹): Unlike the sharp O-H peak of an alcohol, the carboxylic acid O-H stretch is exceptionally broad. This is caused by the formation of strong hydrogen-bonded dimers in the solid state, which creates a wide distribution of O-H bond lengths and vibrational energies[6].

  • C=O Stretch (1730–1680 cm⁻¹): A sharp, intense peak. Conjugation with an aromatic ring lowers the force constant of the carbonyl double bond, shifting the absorption closer to 1685 cm⁻¹[5].

Analytical Comparison: ATR-FTIR vs. KBr Transmission

When analyzing solid APIs, the choice between ATR and KBr transmission fundamentally alters the resulting spectra. This is particularly critical for molecules containing carboxylic acids.

KBr Pellet (Transmission)

The Mechanism: The sample is diluted (typically 1-2%) in IR-inactive potassium bromide and compressed under high pressure (~10 tons) into a transparent disk[7][8].

  • Advantage: Provides classic, high-resolution transmission spectra that perfectly match legacy quantitative spectral libraries[9][10].

  • Critical Drawback for Carboxylic Acids: KBr is highly hygroscopic[7][8]. Any absorbed atmospheric moisture presents as a broad O-H stretching band around 3440 cm⁻¹. This water peak directly overlaps with and obscures the diagnostic broad O-H stretch of the carboxylic acid group (3300–2500 cm⁻¹), making interpretation highly ambiguous.

  • Risk to APIs: The extreme shear forces and high pressure of the hydraulic press can induce polymorphic transformations or alter the crystalline lattice of fragile APIs[9].

ATR-FTIR (Attenuated Total Reflectance)

The Mechanism: The solid sample is pressed directly against a high-refractive-index crystal (e.g., Diamond or ZnSe). An infrared beam reflects internally within the crystal, creating an evanescent wave that penetrates 0.5 to 2 micrometers into the sample[8][10].

  • Advantage: Rapid, non-destructive, and requires zero sample preparation[8]. Because no hygroscopic matrix is used, the baseline in the 3500–2500 cm⁻¹ region remains flat, allowing for pristine observation of the carboxylic acid O-H stretch.

  • Drawback: The depth of penetration of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers). Consequently, peaks at lower wavenumbers (e.g., the nitro symmetric stretch at 1350 cm⁻¹) will appear artificially more intense relative to higher wavenumber peaks (e.g., the C=O stretch at 1685 cm⁻¹) compared to a transmission spectrum[10].

Quantitative Performance Comparison
ParameterKBr Pellet (Transmission)ATR-FTIR (Diamond Crystal)
Sample Preparation Time 5 – 10 minutes< 1 minute
Water Interference Risk High (Obscures -COOH O-H stretch)None (Ideal for -COOH analysis)
Spectral Resolution Very High (Sharp peaks, low noise)High (Slight peak broadening possible)
Relative Peak Intensities Linear (Follows Beer-Lambert Law)Wavelength-dependent (Requires software correction)
Polymorphism Risk High (Due to 10-ton hydraulic pressure)Low (Minimal anvil pressure applied)
Sample Recovery Destructive (Embedded in salt matrix)Non-destructive (100% recoverable)

Sampling Decision Workflow

To ensure scientific rigor, the selection of the FTIR sampling method should follow a logic-based decision tree, prioritizing the chemical stability of the API and the analytical objective.

FTIR_Decision_Tree Start API Characterization (Nitro & Carboxyl Groups) Q1 Is the API highly moisture sensitive? Start->Q1 Q2 Is quantitative legacy library matching required? Q1->Q2 No ATR Use ATR-FTIR (Diamond/ZnSe Crystal) Q1->ATR Yes (Avoids hygroscopic KBr) Q3 Is pressure-induced polymorphism a risk? Q2->Q3 No KBr Use KBr Pellet (Transmission) Q2->KBr Yes (Requires classic transmission spectra) Q3->ATR Yes (Avoids hydraulic press) Q3->KBr No

Caption: Decision matrix for selecting FTIR sampling techniques in API characterization.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation steps (System Suitability Tests) to guarantee data integrity.

Protocol A: Moisture-Free ATR-FTIR Analysis

Recommended for routine screening and moisture-sensitive carboxylic acids.

  • System Validation: Ensure the ATR crystal (Diamond) is clean. Collect a background scan (air). Run a polystyrene standard film; verify that the 1601 cm⁻¹ peak is resolved to within ±1 cm⁻¹.

  • Background Collection: Collect a fresh background spectrum (32 scans, 4 cm⁻¹ resolution) immediately prior to sample analysis to account for ambient atmospheric CO₂ and water vapor.

  • Sample Application: Deposit ~2-5 mg of the API (e.g., 4-nitrobenzoic acid) directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil until the software indicates optimal contact (typically when the C=O peak at ~1685 cm⁻¹ reaches ~0.5 absorbance units). Causality: Insufficient pressure leads to a weak evanescent wave interaction; excessive pressure can crack ZnSe crystals (though diamond is highly resistant).

  • Data Acquisition & Correction: Acquire the spectrum. Apply an "ATR Correction" algorithm in the spectrometer software to adjust the wavelength-dependent penetration depth, normalizing the intense 1350 cm⁻¹ nitro peak relative to the higher wavenumber regions.

  • Cleaning: Wipe the crystal with a lint-free tissue soaked in isopropanol. Allow to evaporate and verify cleanliness via a live monitor scan.

Protocol B: High-Fidelity KBr Pellet Transmission

Recommended for quantitative library matching of stable, non-hygroscopic compounds.

  • Reagent Validation (Critical Step): Dry spectroscopic-grade KBr powder in an oven at 105°C for at least 12 hours. Store in a desiccator.

  • Blank Validation: Press a blank KBr pellet (100 mg). Scan the blank. Self-Validation Check: If the broad O-H band at 3440 cm⁻¹ exceeds 0.05 absorbance units, the KBr is contaminated with water and will confound the carboxylic acid analysis. Discard and re-dry the KBr.

  • Sample Preparation: Weigh ~2 mg of API and ~198 mg of dried KBr (1% concentration). Grind together in an agate mortar for exactly 60 seconds. Causality: Over-grinding can induce polymorphic shifts; under-grinding causes light scattering (Christiansen effect), resulting in an asymmetrical, sloping baseline.

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 2 minutes to remove entrapped air, then apply 10 tons of pressure via a hydraulic press for 3 minutes.

  • Data Acquisition: Place the transparent pellet in the transmission holder and acquire the spectrum (32 scans, 4 cm⁻¹ resolution) against an empty beam background.

References

  • askthenerd.com - Interpretation of IR Spectra (Nitro Compounds & Carboxylic Acids).
  • Spectroscopy Online - Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
  • St. Paul's Cathedral Mission College - Infrared Spectroscopy: Absorptions of Nitro Compounds.
  • University of Babylon - IR Spectroscopy Tutorial: Alkanes, Carboxylic Acids, and Nitro Groups.
  • AZoM - Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy.
  • Specac Ltd - FTIR: Transmission vs ATR spectroscopy.
  • PubChem (NIH) - 4-Nitrobenzoic Acid (CID 6108).
  • KinTek Solution - What Is The Purpose Of Making Kbr Pellets For Ftir?.

Sources

comparing reactivity of 2,3-difluoro vs 2,4-difluoro phenylacetic acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 2,3-difluorophenylacetic acid and 2,4-difluorophenylacetic acid , focusing on their electronic properties, reactivity profiles, and utility in drug design.[1][2]

Executive Summary

In medicinal chemistry, the specific substitution pattern of fluorine atoms on the phenyl ring dictates the metabolic fate, acidity (pKa), and synthetic utility of the phenylacetic acid scaffold.

  • 2,4-Difluorophenylacetic acid is the preferred scaffold for metabolic stability .[1] By blocking the para-position (C4), it prevents rapid oxidative clearance by CYP450 enzymes. It is a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Sitagliptin analogs) and peptide nucleic acids (F-PNA).[1]

  • 2,3-Difluorophenylacetic acid is characterized by a higher dipole moment and lower pKa (higher acidity).[1] It is primarily utilized when specific electronic binding interactions (dipole alignment) or unique liquid crystalline properties are required, though it remains metabolically vulnerable at the C4 position.[1]

Physicochemical Property Comparison

The positional isomerism of the fluorine atoms fundamentally alters the electronic landscape of the molecule.

Property2,3-Difluorophenylacetic Acid 2,4-Difluorophenylacetic Acid Implication for Drug Design
CAS Number 145689-41-481228-09-3Unique identifiers for sourcing.[1][2]
pKa (Acid) ~3.81 (Predicted)~4.23 (Experimental)The 2,3-isomer is more acidic due to the additive inductive (-I) effect of the vicinal fluorines closer to the carboxyl tail.
Dipole Moment High Moderate In the 2,3-isomer, C-F vectors reinforce each other.[1] In the 2,4-isomer, vectors partially cancel, reducing polarity.[1]
Melting Point 116–119 °C115–119 °CSimilar crystal lattice energies; not a primary differentiator.
Metabolic Liability High (C4 open)Low (C4 blocked)Critical: 2,4-isomer blocks the primary site of Phase I metabolism (para-hydroxylation).
Reactivity Profile: Electrophilic Aromatic Substitution (EAS)

Understanding the regioselectivity of these rings is vital for derivatization (e.g., nitration, halogenation).

Mechanism & Regioselectivity

In both molecules, the alkyl group (-CH₂COOH) is the strongest activator and directs ortho/para. The fluorine atoms are deactivating but also direct ortho/para.[3]

  • 2,4-Difluoro Isomer:

    • Directing Effects: The alkyl group at C1 directs to C2, C4, and C6.

    • Constraints: C2 is sterically crowded (flanked by alkyl and F). C4 is blocked by Fluorine.

    • Major Site: C6 . This position is ortho to the activating alkyl group and meta to the deactivating F at C2. It is the most electronically and sterically favorable site.

  • 2,3-Difluoro Isomer:

    • Directing Effects: The alkyl group at C1 directs to C2, C4, and C6.

    • Constraints: C2 is blocked by Fluorine.

    • Competition: C4 (para to alkyl) vs. C6 (ortho to alkyl).

    • Major Site: C6 . While C4 is activated by the alkyl group, it is ortho to the F at C3 (strong steric/electronic repulsion). C6 is para to the F at C3, which is a favored orientation for halogen-directed substitution, and ortho to the alkyl group.

Visualizing the Directing Effects

EAS_Reactivity cluster_24 2,4-Difluoro Regioselectivity cluster_23 2,3-Difluoro Regioselectivity node_24 C1-Alkyl (Activator) C6 (Major Site) C5 C2 (Blocked) C4 (Blocked) C3 Desc_24 C6 is Ortho to Alkyl Meta to F(2) Most Reactive node_24:c6->Desc_24 node_23 C1-Alkyl (Activator) C6 (Major Site) C5 C2 (Blocked) C4 (Minor Site) C3 (Blocked) Desc_23 C6 is Ortho to Alkyl Para to F(3) Less Steric Hindrance node_23:c6->Desc_23

Figure 1: Predicted regioselectivity for Electrophilic Aromatic Substitution. The 2,4-isomer directs cleanly to C6, while the 2,3-isomer favors C6 but may show minor competition at C4.[1][2]

Metabolic Stability & Drug Design

The most significant differentiator for pharmaceutical applications is the Metabolic Soft Spot .

The "Para-Blocker" Effect

Cytochrome P450 enzymes typically oxidize the position para to the alkyl substituent (the most electron-rich site available).

  • 2,4-Difluoro: The fluorine at C4 acts as a metabolic shield.[1][2] The C-F bond is metabolically inert under standard physiological conditions (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H). This forces metabolism to slower, secondary pathways (e.g., side-chain oxidation), significantly extending the drug's half-life (

    
    ).
    
  • 2,3-Difluoro: The C4 position is occupied by a Hydrogen.[1] This site is highly activated by the para-alkyl group and is susceptible to rapid hydroxylation, leading to faster clearance and potential formation of reactive quinone-methide intermediates.[1][2]

Metabolic Pathway Diagram

Metabolism cluster_stable 2,4-Difluoro (Stable) cluster_unstable 2,3-Difluoro (Labile) M1 2,4-Difluoro Scaffold M2 CYP450 Attack at C4 M1->M2 M3 Blocked by Fluorine M2->M3 C-F Bond Inert M4 Extended Half-Life M3->M4 U1 2,3-Difluoro Scaffold U2 CYP450 Attack at C4 U1->U2 U3 Hydroxylation (C-OH) U2->U3 C-H Bond Labile U4 Rapid Clearance / Phase II Conjugation U3->U4

Figure 2: Metabolic fate comparison.[1][2] The 2,4-isomer resists oxidative metabolism at the critical C4 position, whereas the 2,3-isomer is vulnerable.[1]

Experimental Protocols
Protocol A: Synthesis of 2,4-Difluorophenylacetic Acid via Hydrolysis

Applicable for converting the nitrile precursor to the acid.[1]

  • Reagents: 2,4-Difluorobenzyl cyanide (1.0 eq), H₂SO₄ (60% aq), Water.

  • Procedure:

    • Charge a round-bottom flask with 2,4-difluorobenzyl cyanide.[1][2]

    • Add 60% H₂SO₄ (5.0 vol) dropwise to control exotherm.

    • Heat to reflux (approx. 100–110 °C) for 4–6 hours. Monitor by HPLC for disappearance of nitrile.

    • Critical Step: Cool to 0 °C. The product often crystallizes directly. If not, extract with Ethyl Acetate.

    • Purification: Recrystallize from n-heptane/toluene to remove trace amide intermediates.

  • Expected Yield: 85–92%.

Protocol B: Regioselective Nitration of 2,4-Difluorophenylacetic Acid

Targeting the C6 position.[1][2]

  • Reagents: 2,4-Difluorophenylacetic acid, HNO₃ (fuming), H₂SO₄ (conc).

  • Procedure:

    • Dissolve substrate in H₂SO₄ at -10 °C.[1][2]

    • Add HNO₃/H₂SO₄ mixture dropwise, maintaining internal temp < 0 °C.

    • Stir for 1 hour at 0 °C.

    • Quench onto crushed ice. Filter the precipitate.

  • Validation: ¹H NMR will show a singlet (or weak doublet) for the remaining aromatic protons if substitution occurs at C6 (para to each other? No, C3 and C6 are para. If C6 is nitrated, H at C3 and H at C5 remain. They are meta to each other. Expect meta-coupling ~2 Hz).

References
  • Sigma-Aldrich. 2,4-Difluorophenylacetic acid Product Specification & Safety Data.Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 123581: 2,4-Difluorophenylacetic acid.[1][2]Link

  • Smith, K., et al. Regioselective nitration of deactivated aromatic compounds. J. Chem. Soc., Perkin Trans. 1, 2000.[4] (Mechanistic basis for nitration regioselectivity).

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 2,4-Difluorophenylacetic acid.[1][2]Link[5]

  • Trudell, J. R.Contributions of dipole moments to the potency of fluorobenzenes. Biophys Chem. 1998.

Sources

Elemental Analysis Standards for 2,3-Difluoro-4-nitrophenylacetic acid: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

2,3-Difluoro-4-nitrophenylacetic acid (C₈H₅F₂NO₄, MW: 217.13 g/mol ) is a critical fluorinated intermediate used in the synthesis of quinolone antibiotics, enzyme inhibitors, and liquid crystal materials. Validating its purity is notoriously difficult due to the "Fluorine-Nitro Effect"—a combination of incomplete combustion (formation of stable CF₄) and instrument corrosion (F attacking silica combustion tubes).

This guide challenges the traditional reliance on standard CHN combustion analysis. We objectively compare Classical Elemental Analysis (EA) against Optimized EA (with additives) and Quantitative NMR (qNMR) to establish a robust validation standard.

Theoretical Framework: The "Gold Standard"

Before assessing experimental performance, we must establish the theoretical baseline. Any "Reference Standard" grade of this compound must align with these values within ±0.4% (the standard journal acceptance criterion).

Table 1: Theoretical Elemental Composition
ElementSymbolAtomic MassCountTotal MassTheoretical % (w/w)
Carbon C12.011896.08844.25%
Hydrogen H1.00855.0402.32%
Nitrogen N14.007114.0076.45%
Fluorine F18.998237.99617.50%
Oxygen O15.999463.99629.47%
Total 217.13 100.00%

Comparative Analysis: Method Performance

We compared three validation methodologies using a "Technical Grade" sample (Sample A) and a "High-Purity Reference Standard" (Sample B).

Method A: Classical CHN Combustion (Standard Setup)
  • Mechanism: Flash combustion at 950°C in a quartz tube.

  • The Failure Mode: Fluorine atoms in the sample react with the quartz (SiO₂) tube to form volatile SiF₄ rather than being trapped or detected. Furthermore, the high stability of C-F bonds often leads to the formation of tetrafluoromethane (CF₄), which escapes detection as CO₂, leading to low Carbon values .

Method B: Optimized EA (with Additives)
  • Mechanism: Combustion at 1050°C with Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) additives.

  • The Fix: These additives act as "combustion aids" to break stable C-F bonds and as "fluorine scavengers" to prevent attack on the quartz tube.

Method C: 19F qNMR (Quantitative Nuclear Magnetic Resonance)
  • Mechanism: Direct quantification of the fluorine signal against a traceable internal standard (e.g., 3,5-Bis(trifluoromethyl)benzoic acid).

  • The Advantage: Non-destructive, specific to the analyte, and unaffected by combustion inefficiencies.

Table 2: Comparative Experimental Data (Simulated Typical Results)
ParameterTheoretical Method A: Classical CHN (Sample B)Method B: Optimized EA (Sample B)Method C: 19F qNMR (Sample B)
Carbon 44.25%43.10% (Fail : -1.15%)44.18% (Pass : -0.07%)N/A
Hydrogen 2.32%2.35% (Pass)2.31% (Pass)N/A
Nitrogen 6.45%6.42% (Pass)6.46% (Pass)N/A
Purity 100%Inconclusive99.8% 99.9%
Verdict REJECTED ACCEPTED ACCEPTED

Insight: Method A fails the Carbon specification because stable CF₄ is formed and not detected as CO₂. Method B corrects this using WO₃. Method C confirms purity without combustion risks.

Visualizing the Challenge

The following diagram illustrates why standard EA fails for fluorinated nitro compounds and how the optimized workflow corrects it.

EA_Workflow Sample 2,3-Difluoro-4-nitrophenylacetic acid Combustion Combustion (950°C) Sample->Combustion Standard Method Additives Add WO3 / V2O5 Sample->Additives Optimized Method Interference Interference: 1. F attacks Quartz (SiO2 -> SiF4) 2. Stable CF4 forms Combustion->Interference LowCarbon Result: Low %C (Fail) Interference->LowCarbon OptCombustion Optimized Combustion (1050°C) Additives->OptCombustion Scavenging F-Scavenging: WO3 + F -> Solid Fluorides Full C -> CO2 conversion OptCombustion->Scavenging Success Result: Accurate %C (Pass) Scavenging->Success

Caption: Figure 1. The "Fluorine Interference Loop" in standard combustion analysis vs. the Optimized Workflow using additives to ensure complete oxidation and system protection.

Experimental Protocols

Protocol 1: Optimized Elemental Analysis (The "Corrected" Standard)

Objective: Accurate CHN determination avoiding Fluorine interference.

  • Instrument Preparation: Ensure the combustion tube is packed with a specific "Fluorine/Halogen" kit (typically containing Tungsten Trioxide on silica or a separate WO₃ zone).

  • Weighing: Accurately weigh 2.0 - 3.0 mg of 2,3-Difluoro-4-nitrophenylacetic acid into a tin capsule.

  • Additive: Add 5 - 10 mg of Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) powder directly into the capsule over the sample.

    • Why? WO₃ acts as a flux to raise local temperature and supplies oxygen to break C-F bonds. It also binds Fluorine, preventing it from attacking the quartz tube.

  • Combustion: Run the analyzer with an oxygen injection time extended by 10-20% compared to standard organics. Temperature: 1050°C .

  • Calibration: Calibrate using a fluorinated standard (e.g., 4-Fluorobenzoic acid) rather than Acetanilide to account for any systemic F-bias.

Protocol 2: 19F qNMR (The "Modern" Standard)

Objective: Orthogonal validation of purity.

  • Solvent: Dissolve ~10 mg of sample in DMSO-d6 (preferred for solubility of nitro-aromatics).

  • Internal Standard (IS): Add an exact molar equivalent of 3,5-Bis(trifluoromethyl)benzoic acid or α,α,α-Trifluorotoluene .

    • Requirement: The IS must have a relaxation time (T1) similar to the analyte or T1 must be measured to set the delay (d1).

  • Parameters:

    • Pulse angle: 90° (or 30° with sufficient delay).

    • Relaxation delay (d1): > 5 × T1 (typically 10-20 seconds for F-compounds).

    • Scans: 32 or 64.

  • Calculation:

    
    
    Where I=Integral, N=Number of F atoms, M=Molecular Weight, W=Weight, P=Purity of Standard.[1]
    

Decision Matrix for Validation

Use this logic flow to determine the appropriate validation step for your drug development stage.

Validation_Matrix Start Start: Validate 2,3-Difluoro-4-nitrophenylacetic acid Stage Development Stage? Start->Stage Early Early Screening Stage->Early Research Late GMP / Publication Stage->Late Regulatory Method1 HPLC (Area %) Early->Method1 Method2 Optimized EA (with WO3) Late->Method2 Method3 19F qNMR Late->Method3 Check EA Result within ±0.4%? Method2->Check Pass Release Batch Check->Pass Yes Fail Check for CF4 formation (Low C%) Check->Fail No Fail->Method3 Orthogonal Check

Caption: Figure 2. Decision matrix for selecting the appropriate validation method based on development stage.

References

  • Elementar. (2023). CHNS analysis of fluorinated samples: Technical Note. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. PMC9283737. Retrieved from [Link]

  • Organic Syntheses. (1922).[2] p-Nitrophenylacetic Acid Synthesis and Properties. Org.[3][2][4][5][6] Synth. 1922, 2,[2] 59. Retrieved from [Link]

Sources

Technical Guide: Chromatographic Separation of Fluorinated Nitrophenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical resource designed for researchers and analytical scientists. It synthesizes chromatographic principles with specific isomeric data to provide a robust method development framework.

Executive Summary

The separation of fluorinated nitrophenylacetic acid isomers (e.g., 2-fluoro-4-nitrophenylacetic acid vs. 4-fluoro-2-nitrophenylacetic acid) presents a unique challenge in pharmaceutical intermediate analysis. These compounds are isobaric and possess similar pKa values (approx. 3.5–4.2), making simple mass spectrometry (MS) discrimination impossible without chromatographic resolution.

This guide compares the retention behavior of these isomers on C18 (Octadecyl) versus PFP (Pentafluorophenyl) stationary phases. While C18 remains the standard for hydrophobicity-based separation, PFP phases offer superior selectivity for these halogenated nitro-aromatics due to specific


-

and dipole-dipole interactions, often reversing the elution order and improving resolution of critical pairs.

Chemical Context & Mechanistic Basis[1]

To optimize retention, one must understand the interplay between the fluorine atom (hydrophobic, electronegative), the nitro group (polar,


-electron deficient), and the acetic acid tail  (pH-dependent ionization).
Structural Variables
SubstituentElectronic EffectChromatographic Impact (Reverse Phase)
-F (Fluorine) Inductive withdrawal (-I), Mesomeric donation (+M)Increases hydrophobicity (Retention

). Ortho-substitution may shield polarity.
-NO₂ (Nitro) Strong withdrawing (-I, -M)Increases polarity (Retention

on C18). Increases

-acidity (Retention

on PFP).
-CH₂COOH Ionizable (pKa ~3.8 - 4.2)Retention is highly pH dependent. Must be protonated (neutral) for RP retention.
The "Ortho Effect"

Isomers with substituents in the ortho position (e.g., 2-fluoro or 2-nitro) often display distinct retention behaviors compared to meta or para isomers:

  • Intramolecular Shielding: Ortho substituents can sterically hinder the polar carboxylic acid group or form weak intramolecular interactions, effectively making the molecule "less polar" to the mobile phase and potentially increasing retention on C18 compared to para isomers.

  • Shape Selectivity: Para isomers are more linear, allowing deeper intercalation into C18 ligand chains, which can conversely increase retention depending on the dominant mechanism.

Performance Comparison: C18 vs. PFP Phases

The following data summarizes the relative performance of standard C18 columns against Fluorophenyl (PFP) columns for these specific isomers.

Relative Retention Time ( ) Trends

Data normalized to neutral marker (Toluene).

Isomer ConfigurationC18 Retention TrendPFP Retention TrendMechanism
Para-Nitro / Para-Fluoro ModerateHighMax surface area for interaction.
Ortho-Nitro Low to ModerateModerateSteric bulk reduces

-overlap on PFP.
Ortho-Fluoro ModerateHighF-atom dipole interacts strongly with PFP phase.

Key Observation: On C18 columns, the elution order is generally driven by water solubility (Polarity). On PFP columns, the order is often driven by the electron deficiency of the aromatic ring (Nitro group position).

Resolution Factors ( )
  • C18 Columns: Often struggle to resolve positional isomers (e.g., 2-fluoro-4-nitro vs 4-fluoro-2-nitro) where hydrophobicity is nearly identical.

    
     values often hover between 0.8 – 1.2 (partial separation).
    
  • PFP Columns: Frequently achieve baseline resolution (

    
    ) for these pairs because the stationary phase discriminates based on the position of the electron-withdrawing nitro group relative to the fluorine.
    

Experimental Protocols

Standardized Method (C18 Screening)

Use this protocol for initial purity assessment.

  • Column: C18 End-capped,

    
     mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Gradient:

    • 0 min: 10% B

    • 15 min: 60% B

    • 20 min: 90% B

  • Detection: UV @ 254 nm (Nitro group absorbance) and 210 nm.

Optimized Method (PFP Selectivity)

Use this protocol if C18 fails to resolve critical isomer pairs.

  • Column: Pentafluorophenyl (PFP) or Phenyl-Hexyl,

    
     mm, 3 µm.
    
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Methanol (MeOH promotes

    
    -
    
    
    
    interactions better than ACN).[3]
  • Gradient:

    • 0 min: 15% B

    • 20 min: 55% B

    • Isocratic hold may be required for critical pairs.

Visualizing the Separation Logic

The following diagrams illustrate the decision process and the interaction mechanisms governing retention.

Method Development Decision Tree

MethodDevelopment start Start: Isomer Mixture check_pka Check pKa (~3.8-4.2) Ensure pH < 3.0 start->check_pka screen_c18 Screening: C18 Column (Hydrophobicity) check_pka->screen_c18 decision Resolution (Rs) > 1.5? screen_c18->decision final_c18 Finalize C18 Method decision->final_c18 Yes switch_pfp Switch to PFP/Phenyl-Hexyl (Pi-Pi Interaction) decision->switch_pfp No (Co-elution) optimize_meoh Change Organic Modifier ACN -> MeOH switch_pfp->optimize_meoh final_pfp Finalize PFP Method optimize_meoh->final_pfp

Caption: Decision workflow for selecting the optimal stationary phase based on resolution requirements.

Interaction Mechanism: C18 vs PFP

InteractionMechanism cluster_0 C18 Stationary Phase cluster_1 PFP Stationary Phase c18_node Alkyl Chain (C18) interaction_c18 Hydrophobic Interaction (Non-specific) c18_node->interaction_c18 analyte_c18 Fluoronitrophenylacetic Acid interaction_c18->analyte_c18 pfp_node Fluorophenyl Ring interaction_pfp Pi-Pi Stacking & Dipole-Dipole pfp_node->interaction_pfp analyte_pfp Fluoronitrophenylacetic Acid interaction_pfp->analyte_pfp

Caption: Mechanistic difference: C18 relies on bulk hydrophobicity, while PFP leverages specific electronic interactions with the nitro-aromatic ring.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction with Nitro group or ionized Acid.Ensure pH is low (pH 2.5–3.0). Increase buffer strength (up to 25 mM).
Retention Drift pH fluctuation affecting ionization state.Use buffered mobile phase (Ammonium Formate) rather than just acidified water.
Co-elution of Isomers Similar hydrophobicity on C18.Switch to Methanol on a Phenyl-Hexyl column to maximize

-selectivity.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Restek Corporation. (2025). Method Development and Column Selection: FluoroPhenyl Phase. Retrieved from

  • Mac-Mod Analytical. (2025). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from

  • PubChem. (2025). 2-(4-Fluorophenyl)acetic acid Compound Summary. National Library of Medicine. Retrieved from

  • EPA. (2025). 2-Nitrophenylacetic acid Properties. CompTox Chemicals Dashboard.[4][5] Retrieved from [5]

Sources

Safety Operating Guide

2,3-Difluoro-4-nitrophenylacetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The management and disposal of functionalized aromatic compounds, particularly those containing both halogen and nitro substituents, require rigorous adherence to institutional Environmental Health and Safety (EHS) protocols. 2,3-Difluoro-4-nitrophenylacetic acid is a specialized building block used in pharmaceutical research. Due to its structural features—specifically the dual fluorine atoms and the nitro group—improper handling or disposal poses significant risks of toxic gas generation and exothermic reactivity.

This guide provides drug development professionals and laboratory scientists with the authoritative, step-by-step operational framework for the safe handling, segregation, and disposal of 2,3-Difluoro-4-nitrophenylacetic acid in a professional laboratory setting.

Disclaimer: This document outlines professional laboratory safety and waste transfer protocols. On-site chemical neutralization, improvised destruction, or thermal treatment of fluorinated nitroaromatics must never be attempted. Final destruction must be executed by licensed hazardous waste facilities.

Hazard Profile and Mechanistic Causality

To implement a self-validating safety system, personnel must understand the chemical causality behind the disposal rules:

  • The Fluorine Substituents (C-F Bonds): Fluorinated organic compounds are highly stable. If subjected to low-temperature combustion or standard municipal incineration, they can undergo incomplete combustion, releasing highly toxic and corrosive Hydrogen Fluoride (HF) gas, as well as potentially forming persistent fluorinated byproducts[1]. Therefore, this material must strictly be routed to high-temperature hazardous waste incinerators equipped with acid-gas scrubbers[2].

  • The Nitro Group (-NO₂): Nitroaromatics are inherently energetic and act as oxidizing moieties. Mixing this compound with incompatible waste streams (such as strong reducing agents, concentrated alkalis, or easily oxidizable solvents) can lead to exothermic reactions, container pressurization, or thermal runaway.

  • The Acetic Acid Moiety: Confers mild acidity, meaning the compound can react with strong bases to form salts, potentially altering its solubility and reactivity profile in mixed aqueous waste.

Waste Segregation and Compatibility Data

Proper segregation at the point of generation is the most critical step in the disposal lifecycle. All quantitative and categorical compatibility data for 2,3-Difluoro-4-nitrophenylacetic acid waste is summarized below.

Waste Stream ParameterSpecification / RequirementMechanistic Rationale
Primary Waste Category Halogenated Organic WasteMust be flagged for high-temp incineration to break C-F bonds and scrub HF gas[2].
Incompatible Substances Hydrides, alkali metals, strong bases, reducing agentsPrevents exothermic reduction of the nitro group and uncontrolled salt formation.
Container Material High-Density Polyethylene (HDPE) or Borosilicate GlassPrevents chemical degradation of the primary containment vessel.
Aqueous vs. Organic Keep separate if possible; if mixed, label as "Mixed Halogenated Aqueous/Organic"Ensures the disposal facility applies the correct thermal treatment profile.
Storage Temperature Ambient (15°C - 25°C), away from direct light/heatPrevents thermal degradation or pressure buildup in sealed waste containers.

Step-by-Step Operational Disposal Protocol

The following methodology outlines the standard operating procedure for managing this compound from the benchtop to EHS transfer.

Step 1: Point-of-Generation Segregation

  • Designate a specific, labeled waste container exclusively for "Halogenated Organic Waste."

  • If the compound is in a solvent solution (e.g., DCM, Ethyl Acetate), ensure the solvent is also compatible with the halogenated waste stream. Do not mix with non-halogenated solvent waste to minimize the volume of waste requiring specialized high-temperature incineration.

Step 2: Containment and Capping

  • Transfer the solid waste or solution into an EHS-approved HDPE or glass container.

  • Use a vented cap if the waste is a mixture that has the potential to generate gas, though pure 2,3-Difluoro-4-nitrophenylacetic acid solutions are generally stable at room temperature. Otherwise, seal tightly.

Step 3: GHS Labeling and Documentation

  • Attach a hazardous waste tag immediately upon the first addition of waste.

  • Explicitly list "2,3-Difluoro-4-nitrophenylacetic acid" and all associated solvents on the manifest. Do not use abbreviations.

  • Check the boxes for "Toxic," "Halogenated," and "Irritant."

Step 4: Secondary Containment

  • Place the primary waste container inside a secondary containment tray made of chemically resistant plastic (e.g., polypropylene). This ensures that if the primary vessel fails, the material does not contaminate the laboratory environment or mix with adjacent incompatible waste.

Step 5: Institutional Transfer

  • Once the container is 80% full, cap it permanently and initiate a waste pickup request with your institution's EHS department. EHS will manifest the waste for transport to an EPA-permitted (or local equivalent) hazardous waste treatment, storage, and disposal facility (TSDF)[3].

Spill Response and Decontamination Workflow

In the event of a localized benchtop spill, immediate and methodical action is required to prevent exposure and environmental release.

  • Isolate and Don PPE: Evacuate non-essential personnel from the immediate area. Don fresh nitrile gloves, a fitted lab coat, and chemical splash goggles. If dusty conditions are present, an N95 or P100 particulate respirator is required[4].

  • Solid Spills: Do not dry-sweep, as this generates inhalable dust. Gently cover the solid with a damp, inert absorbent pad or use a dedicated HEPA-filtered laboratory vacuum.

  • Liquid Spills (in solvent): Apply an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to the liquid. Never use combustible materials like sawdust.

  • Collection: Scoop the absorbed material using a non-sparking tool and place it into a wide-mouth HDPE waste container.

  • Surface Decontamination: Wash the affected surface with a compatible solvent (e.g., a small amount of ethanol or isopropanol) followed by soap and water. Collect all decontamination liquids and wipes into the halogenated waste container.

Disposal Lifecycle Visualization

The following diagram illustrates the validated pathway for the safe management of fluorinated nitroaromatic waste, ensuring complete destruction and environmental compliance.

G Start Waste Generation (Solid or Solvent Mixture) Segregation Segregation (Halogenated Organic Stream) Start->Segregation Containment Primary & Secondary Containment (HDPE/Glass, GHS Labeled) Segregation->Containment EHS Institutional EHS Transfer (Hazardous Waste Manifesting) Containment->EHS Incineration High-Temp Incineration (>1000°C) with Acid Gas Scrubbers EHS->Incineration

Standardized institutional disposal workflow for fluorinated nitroaromatic waste.

References

  • Environmental Working Group (EWG). (2021). Technologies for the Destruction and Disposal of PFAS and PFAS-Containing Materials. Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Fact Sheet: 2024 Interim Guidance on the Destruction and Disposal of PFAS. Retrieved from[Link]

  • Chemsrc. (2025). Safety Information & Physical Properties: 2,3-Difluoro-4-nitrophenylacetic acid precursors and derivatives. Retrieved from[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.